molecular formula C8H12O4 B175830 Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate CAS No. 141419-94-5

Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate

Cat. No.: B175830
CAS No.: 141419-94-5
M. Wt: 172.18 g/mol
InChI Key: ZUJSLBBFQOCMFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C8H12O4 and its molecular weight is 172.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 4-oxooxane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-2-12-8(10)6-5-11-4-3-7(6)9/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUJSLBBFQOCMFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1COCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30599876
Record name Ethyl 4-oxooxane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30599876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141419-94-5
Record name Ethyl 4-oxooxane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30599876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate (CAS 141419-94-5) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate is a heterocyclic organic compound featuring a tetrahydropyran ring. This structure is a key building block, or scaffold, in medicinal chemistry and organic synthesis.[1][2] Its importance lies in its utility as a versatile intermediate for creating more complex molecules with potential therapeutic applications.[1] The tetrahydropyran motif is present in a wide range of natural products and biologically active compounds, making this synthetic precursor highly valuable for drug discovery and development.[2][3] This guide provides a comprehensive overview of its chemical properties, synthesis, analytical data, and applications for professionals in the field.

Chemical and Physical Properties

This compound is a functionalized cyclic ether. The presence of both a ketone and an ester group makes it a reactive and useful intermediate.[4] Key physical and chemical data are summarized below.

PropertyValueSource(s)
CAS Number 141419-94-5[4][5][6]
Molecular Formula C₈H₁₂O₄[4][5][7]
Molecular Weight 172.18 g/mol [4][5][7]
Purity Typically ≥95%[7]
Appearance Data varies; may be a solid or liquid.[7]
Storage Sealed in a dry environment at 2-8°C.[6]
Topological Polar Surface Area (TPSA) 52.6 Ų[5]

Synthesis and Manufacturing

The primary synthesis of this compound is a two-step process involving a Michael addition followed by an intramolecular cyclization known as a Dieckmann condensation.[1] This method is noted for its mild conditions and relatively high yield compared to older synthetic routes.[1]

Synthetic Workflow Diagram

Synthesis_Workflow Reactant1 Ethyl 3-hydroxypropanoate Base1 Alkaline Conditions Reactant1->Base1 Reactant2 Ethyl acrylate Reactant2->Base1 Intermediate 4-Oxa-1,7-diethyl pimelate Base1->Intermediate Michael Addition Base2 Strong Base (e.g., Sodium Ethoxide) Intermediate->Base2 Product Ethyl 4-oxotetrahydro- 2H-pyran-3-carboxylate Base2->Product Dieckmann Condensation Condition Low Temperature Condition->Base2

Caption: Synthetic pathway for this compound.

Experimental Protocol: Dieckmann Condensation Approach

This protocol is based on the synthetic strategy outlined in patent CN104496858A.[1]

Step 1: Synthesis of 4-oxa-1,7-diethyl pimelate (Michael Addition)

  • Preparation: In a suitable reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve ethyl 3-hydroxypropanoate and ethyl acrylate in an appropriate solvent.

  • Reaction: Introduce a base to catalyze the Michael addition. The reaction proceeds under mild alkaline conditions.

  • Workup: After the reaction is complete (monitored by techniques like TLC or GC), neutralize the mixture. Extract the desired intermediate, 4-oxa-1,7-diethyl pimelate, using a suitable organic solvent. Purify the crude product, for example, by vacuum distillation.

Step 2: Synthesis of this compound (Dieckmann Condensation)

  • Preparation: Dissolve the purified 4-oxa-1,7-diethyl pimelate from Step 1 in an anhydrous solvent (e.g., toluene or THF) in a reaction vessel equipped for low-temperature control.

  • Reaction: Cool the solution to a low temperature (e.g., 0-5°C). Slowly add a strong base, such as sodium ethoxide or sodium hydride, to initiate the intramolecular condensation.[1][8] The driving force for this reaction is the formation of a stable enolate of the resulting β-keto ester.[8]

  • Workup: Once the cyclization is complete, carefully quench the reaction with a weak acid. Perform an aqueous workup to remove salts and residual base. The organic layer is then dried and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The final product, this compound, can be purified by column chromatography or vacuum distillation to achieve high purity.

Spectroscopic and Analytical Data

Technique Expected Features
¹H NMR Signals corresponding to the ethyl ester group (a quartet around 4.0-4.4 ppm and a triplet around 1.1-1.4 ppm). Multiple complex signals for the diastereotopic protons on the tetrahydropyran ring.
¹³C NMR A signal for the ketone carbonyl (C=O). A signal for the ester carbonyl (C=O) typically around 165-175 ppm.[9] Signals for the ethyl group carbons and four distinct signals for the carbons of the pyran ring.
FT-IR (cm⁻¹) A strong absorption band for the ester C=O stretch (approx. 1720-1740 cm⁻¹). A strong absorption band for the ketone C=O stretch (approx. 1715 cm⁻¹). C-O stretching bands for the ether and ester functionalities. C-H stretching bands for the aliphatic protons.
Mass Spec. Molecular ion peak (M+) corresponding to the molecular weight of 172.18.

Applications in Research and Drug Development

The primary value of this compound is as a synthetic intermediate.[1][4] The tetrahydropyran core is a "privileged scaffold," meaning it appears in many biologically active compounds and approved drugs.[2] The dual functionality of this molecule—specifically the reactive ketone at the C4 position—allows for a wide range of chemical modifications to build diverse molecular libraries for screening.

Logical Relationship: A Scaffold for Derivatization

The C4-keto group is an electrophilic center, making it a prime target for various nucleophilic addition and condensation reactions. This allows chemists to introduce a wide array of functional groups and build molecular complexity.

Scaffold_Applications Core Ethyl 4-oxotetrahydro- 2H-pyran-3-carboxylate R1 Reductive Amination Core->R1 R2 Wittig Reaction Core->R2 R3 Grignard / Organolithium Addition Core->R3 R4 Condensation Reactions (e.g., Knoevenagel) Core->R4 D1 Amine-Substituted Tetrahydropyrans R1->D1 D2 Exocyclic Alkene Derivatives R2->D2 D3 Tertiary Alcohol Derivatives R3->D3 D4 Fused Heterocyclic Systems (e.g., pyrano[3,2-c]quinolines) R4->D4

Caption: Reactivity of the C4-keto group for generating diverse derivatives.

Therapeutic Potential of Derivatives: Derivatives of the tetrahydropyran scaffold have shown a broad spectrum of biological activities, including:

  • Anticancer Activity: Fused pyran systems, such as pyrano[3,2-c]quinolines, have been synthesized and investigated for their anti-tumor properties.[11][12]

  • Antimicrobial and Antifungal Activity: The pyran ring is a core component of many compounds tested for their efficacy against bacterial and fungal pathogens.[2][13]

  • Anti-inflammatory and Neuroprotective Effects: Certain pyran-based molecules are being explored for their potential in treating inflammation and neurodegenerative diseases.[2]

Safety and Handling

Proper safety precautions should be taken when handling this chemical.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]

  • Storage: The compound should be stored in a tightly sealed container in a dry, well-ventilated place, often under refrigeration (2-8°C).[6]

References

physical and chemical properties of Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties, synthesis, and potential applications of Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.

Core Physical and Chemical Properties

This compound is a heterocyclic organic compound. The available quantitative data for this compound (CAS Number: 141419-94-5) is summarized in the table below. It is important to note that while some fundamental properties are well-established, specific experimental data such as melting and boiling points are not consistently reported in publicly accessible literature.

PropertyValueSource(s)
Molecular Formula C₈H₁₂O₄[1][2][3][4]
Molecular Weight 172.18 g/mol [1][3][4]
CAS Number 141419-94-5[2][4][5][6]
Appearance Powder or liquid[7]
Density (Predicted) 1.162 ± 0.06 g/cm³[8]
Storage Conditions Sealed in a dry environment at 2-8°C[4]

Chemical Synthesis: Experimental Protocol

The primary route for the synthesis of this compound is via a Dieckmann condensation reaction. The following protocol is based on the methodology described in patent CN104496858A.[1]

Objective: To synthesize this compound.

Reaction Scheme:

  • Step 1: Michael Addition

    • Ethyl 2-hydroxyacetate reacts with ethyl acrylate in the presence of a base to form the intermediate, diethyl 4-oxa-1,7-pimelate.

  • Step 2: Dieckmann Condensation

    • The intermediate undergoes an intramolecular cyclization in the presence of a strong base to yield the final product.

Materials:

  • Ethyl 2-hydroxyacetate

  • Ethyl acrylate

  • Anhydrous solvent (e.g., Toluene, THF)

  • Base for Michael Addition (e.g., Sodium ethoxide, Potassium tert-butoxide)

  • Strong Base for Dieckmann Condensation (e.g., Sodium ethoxide, Sodium hydride)

  • Acid for workup (e.g., Dilute Hydrochloric Acid)

Procedure:

  • Formation of Diethyl 4-oxa-1,7-pimelate:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl 2-hydroxyacetate in the chosen anhydrous solvent.

    • Add the base for the Michael addition (catalytic amount) to the solution.

    • Slowly add an equimolar amount of ethyl acrylate to the reaction mixture, maintaining the temperature as specified by the detailed method (typically room temperature or slightly below).

    • Stir the reaction mixture for a sufficient time to allow for the complete formation of the intermediate. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Dieckmann Condensation:

    • Cool the reaction mixture containing the intermediate to a low temperature (e.g., -10 to 0 °C).[1]

    • Slowly add a strong base (e.g., sodium ethoxide or sodium hydride) to the cooled solution.[1]

    • Allow the reaction to proceed at this low temperature with continuous stirring. Monitor the cyclization by TLC.

  • Workup and Purification:

    • Once the reaction is complete, carefully quench the reaction mixture by slowly adding it to a cooled, dilute acidic solution to neutralize the base.

    • Separate the organic layer.

    • Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and filter.

    • Remove the solvent under reduced pressure.

    • The crude product can then be purified using standard techniques such as distillation or column chromatography to obtain pure this compound.

Visualized Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the synthesis workflow and the logical position of this compound in the broader context of drug discovery.

Synthesis_Workflow cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Dieckmann Condensation Ethyl_2-hydroxyacetate Ethyl 2-hydroxyacetate Intermediate Diethyl 4-oxa-1,7-pimelate Ethyl_2-hydroxyacetate->Intermediate Anhydrous Solvent Ethyl_acrylate Ethyl acrylate Ethyl_acrylate->Intermediate Anhydrous Solvent Base1 Base (e.g., NaOEt) Base1->Intermediate Anhydrous Solvent Strong_Base Strong Base (e.g., NaH) Final_Product This compound Strong_Base->Final_Product Low Temp. Intermediate_ref->Final_Product Low Temp.

Caption: Synthesis workflow for this compound.

Logical_Relationship cluster_derivatives Potential Bioactive Derivatives Core Ethyl 4-oxotetrahydro- 2H-pyran-3-carboxylate Anticancer Anticancer Agents Core->Anticancer Further Synthesis Antiviral Antiviral Compounds Core->Antiviral Chemical Modification Anti_inflammatory Anti-inflammatory Drugs Core->Anti_inflammatory Functionalization Antibacterial Antibacterial Agents Core->Antibacterial Derivatization Drug_Development Drug Development Pipeline Anticancer->Drug_Development Antiviral->Drug_Development Anti_inflammatory->Drug_Development Antibacterial->Drug_Development

Caption: Role as a key intermediate in the synthesis of bioactive pyran derivatives.

Relevance in Drug Discovery and Development

While specific biological activities for this compound itself are not extensively documented, the tetrahydropyran core is a significant scaffold in medicinal chemistry. Pyran derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[9][10][11]

This compound serves as a valuable building block, providing a functionalized pyran ring that can be further modified to create more complex molecules with potential therapeutic applications. The ketone and ester functional groups offer reactive sites for a variety of chemical transformations, allowing for the synthesis of diverse libraries of pyran-based compounds for biological screening. Its utility as an intermediate in the synthesis of medicaments is a key driver for its production.[1] Therefore, researchers in drug development may utilize this compound as a starting material for the synthesis of novel therapeutic agents.

References

Spectroscopic and Spectrometric Characterization of Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate, a key intermediate in medicinal chemistry and drug development. Due to the limited availability of public domain raw spectral data for this specific compound, this guide focuses on the expected spectral characteristics based on its chemical structure and provides detailed, generalized experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Chemical Structure and Properties

This compound possesses a tetrahydropyran ring, a ketone group at the 4-position, and an ethyl carboxylate group at the 3-position. Its molecular formula is C₈H₁₂O₄, with a molecular weight of approximately 172.18 g/mol . The presence of a chiral center at the C3 position indicates that the compound can exist as a mixture of enantiomers.

Predicted Spectral Data

The following tables summarize the expected quantitative data from NMR, IR, and MS analyses based on the structure of this compound.

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.20Quartet (q)2H-OCH₂ CH₃
~4.0 - 3.5Multiplet (m)3HH-2, H-6a, H-6e
~3.5 - 3.2Multiplet (m)1HH-3
~2.8 - 2.4Multiplet (m)2HH-5a, H-5e
~1.25Triplet (t)3H-OCH₂CH₃

Note: The chemical shifts and multiplicities are estimations and may vary depending on the solvent and experimental conditions. The protons on the tetrahydropyran ring will likely exhibit complex splitting patterns due to diastereotopicity and coupling between adjacent protons.

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)Assignment
~205C=O (Ketone, C-4)
~168C=O (Ester)
~68C-2, C-6
~61-OCH₂ CH₃
~50C-3
~45C-5
~14-OCH₂CH₃

Note: These are predicted chemical shifts and can be influenced by the solvent and other experimental parameters.

Table 3: Predicted FT-IR Spectral Data
Frequency (cm⁻¹)IntensityAssignment
~2980-2850Medium-StrongC-H (Aliphatic) Stretch
~1740StrongC=O (Ester) Stretch
~1715StrongC=O (Ketone) Stretch
~1200-1000StrongC-O (Ether and Ester) Stretch
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
m/zInterpretation
172[M]⁺ (Molecular Ion)
127[M - OEt]⁺
100[M - C₄H₄O₂]⁺ (from McLafferty rearrangement)
99[M - CO₂Et]⁺
71[C₄H₇O]⁺
43[C₂H₃O]⁺

Note: The fragmentation pattern can be complex and may show other significant peaks.

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Tune and shim the spectrometer for the specific sample.

  • Acquire a standard one-dimensional proton spectrum.

  • Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds, and 8-16 scans.

  • Process the data using Fourier transformation, phasing, and baseline correction.

¹³C NMR Acquisition:

  • Acquire a proton-decoupled ¹³C spectrum.

  • Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

  • Process the data similarly to the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by taking a background spectrum of the empty crystal.

  • Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • The instrument software will automatically ratio the sample spectrum against the background spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).

Sample Preparation (for EI-MS):

  • Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.

  • Introduce the sample into the ion source via a direct insertion probe or a gas chromatograph (GC-MS).

Data Acquisition (EI-MS):

  • Set the ionization energy to 70 eV.

  • Acquire the mass spectrum over a suitable m/z range (e.g., 40-300).

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the complete spectral characterization of an organic compound like this compound.

Spectral_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of Ethyl 4-oxotetrahydro- 2H-pyran-3-carboxylate Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data Analyze NMR Data: Chemical Shifts, Coupling, Integration NMR->NMR_Data IR_Data Analyze IR Data: Functional Group Identification IR->IR_Data MS_Data Analyze MS Data: Molecular Weight, Fragmentation MS->MS_Data Structure_Confirmation Structure Confirmation NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Workflow for Spectral Analysis of an Organic Compound.

An In-depth Technical Guide on the Solubility of Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate is a heterocyclic β-keto ester of significant interest in synthetic organic chemistry and drug discovery. Its structural features, including a tetrahydropyran ring, a ketone, and an ester functional group, make it a versatile building block for the synthesis of more complex molecules. Understanding its solubility in various organic solvents is crucial for its application in reaction chemistry, purification processes such as crystallization, and formulation development. This technical guide provides a comprehensive overview of the expected solubility of this compound in a range of organic solvents, based on its structural characteristics and the principles of solubility. It also outlines a general experimental protocol for the quantitative determination of its solubility.

Predicted Solubility Profile

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[3][4] This principle suggests that polar compounds are more soluble in polar solvents, and non-polar compounds are more soluble in non-polar solvents.[3] For this compound, a nuanced solubility profile is expected due to its mixed polarity.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThe hydroxyl group of the solvent can act as a hydrogen bond donor to the carbonyl oxygen atoms and the ether oxygen of the solute, leading to strong solute-solvent interactions.[1]
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF)High to ModerateThese solvents have significant dipole moments and can engage in dipole-dipole interactions with the polar functional groups of the solute. Solvents like THF, being a cyclic ether, may show particularly good solubility due to structural similarities.[5][6]
Non-Polar Hexane, TolueneLow to ModerateThe solubility in non-polar solvents is expected to be limited due to the presence of the polar ketone, ester, and ether groups. However, the non-polar hydrocarbon portions of the molecule will contribute to some solubility.[3]
Halogenated Dichloromethane, ChloroformModerateThese solvents have a moderate polarity and are good at dissolving a wide range of organic compounds. They can interact with the solute through dipole-dipole interactions.

Experimental Protocols

A standardized experimental protocol is essential for the accurate and reproducible determination of solubility. The following section outlines a general gravimetric method for determining the solubility of a solid compound like this compound in an organic solvent.

Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution of the compound at a specific temperature, followed by the evaporation of the solvent to determine the mass of the dissolved solute.

Materials and Equipment:

  • This compound (solute)

  • Selected organic solvents of high purity

  • Analytical balance

  • Temperature-controlled shaker or water bath

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Pre-weighed evaporation dishes or vials

  • Vacuum oven or desiccator

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is necessary to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.[7]

  • Sample Collection and Filtration:

    • Allow the vial to stand undisturbed at the set temperature for a few hours to let the excess solid settle.

    • Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.

    • Attach a syringe filter to the syringe and dispense the solution into a pre-weighed evaporation dish or vial. This step is crucial to remove any undissolved solid particles.

  • Solvent Evaporation and Mass Determination:

    • Place the evaporation dish in a vacuum oven at a temperature below the boiling point of the solvent to facilitate evaporation without degrading the compound. Alternatively, a desiccator under vacuum can be used.

    • Once the solvent has completely evaporated, reweigh the evaporation dish containing the dried solute.

  • Calculation of Solubility:

    • The solubility can be calculated using the following formula:

      Solubility (g/L) = (Mass of dish with solute - Mass of empty dish) / Volume of supernatant collected

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the gravimetric method.

experimental_workflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis prep_mix Mix excess solute with solvent prep_equilibrate Equilibrate at constant temperature prep_mix->prep_equilibrate Agitation sample_settle Settle excess solid prep_equilibrate->sample_settle sample_collect Collect supernatant sample_settle->sample_collect sample_filter Filter solution sample_collect->sample_filter analysis_evaporate Evaporate solvent sample_filter->analysis_evaporate analysis_weigh Weigh dried solute analysis_evaporate->analysis_weigh analysis_calculate Calculate solubility analysis_weigh->analysis_calculate

Caption: Experimental workflow for gravimetric solubility determination.

Logical Relationships in Solubility

The solubility of this compound is governed by a balance of intermolecular forces between the solute and the solvent.

solubility_factors cluster_solute This compound cluster_solvent Solvent Properties cluster_interactions Intermolecular Interactions solute_polar Polar Groups (Ketone, Ester, Ether) solvent_nonpolar Non-Polar Solvents (e.g., Hexane, Toluene) solute_polar->solvent_nonpolar interaction_strong Strong Interactions (H-Bonding, Dipole-Dipole) solute_polar->interaction_strong favors solute_nonpolar Non-Polar Groups (Ethyl, Pyran Backbone) solvent_polar Polar Solvents (e.g., Methanol, Acetone) solute_nonpolar->solvent_polar interaction_weak Weak Interactions (Van der Waals) solute_nonpolar->interaction_weak favors solvent_polar->interaction_strong enables solvent_nonpolar->interaction_weak enables solubility Solubility interaction_strong->solubility High interaction_weak->solubility Low

Caption: Factors influencing the solubility of the target compound.

This compound is anticipated to exhibit good solubility in polar protic and polar aprotic solvents, with moderate to low solubility in non-polar and halogenated solvents. This predicted solubility profile is based on the presence of multiple polar functional groups capable of engaging in strong intermolecular interactions with polar solvents. For precise quantitative data, the outlined gravimetric experimental protocol provides a reliable method for its determination. A thorough understanding of the solubility of this compound is paramount for its effective use in research and development, particularly in the pharmaceutical industry.

References

molecular weight and formula of Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development.

Molecular Identity and Properties

This compound is a cyclic β-keto ester with the chemical formula C₈H₁₂O₄ and a molecular weight of 172.18 g/mol .[1] The structural formula reveals a tetrahydropyran ring, which is a common scaffold in a variety of biologically active molecules.

Table 1: Molecular Formula and Weight

PropertyValue
Molecular FormulaC₈H₁₂O₄
Molecular Weight172.18 g/mol

Due to a lack of specific experimental data for the 3-carboxylate isomer, the following table presents data for the closely related isomer, Ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate, to provide an estimation of its physical properties.

Table 2: Physicochemical Properties of Ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate

PropertyValueCAS Number
AppearanceSolid287193-07-1[2][3]
Purity95%287193-07-1[2]

Synthesis of this compound

A patented method describes a two-step synthesis for this compound. The process involves the formation of an intermediate, 4-oxa-1,7-diethyl pimelate, followed by an intramolecular cyclization via a Dieckmann condensation.[4][5]

Experimental Protocol: Synthesis

Step 1: Synthesis of 4-oxa-1,7-diethyl pimelate

In a reaction vessel, ethyl hydroxypropanoate and ethyl acrylate are dissolved in a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is carried out under alkaline conditions, which can be achieved using bases like sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or potassium hydroxide (KOH). The reaction mixture is stirred until the formation of 4-oxa-1,7-diethyl pimelate is complete.

Step 2: Dieckmann Condensation

The reaction mixture containing 4-oxa-1,7-diethyl pimelate is cooled to a low temperature. A strong base, such as sodium ethoxide or sodium hydride, is then added to initiate the intramolecular Dieckmann condensation. This reaction leads to the formation of the cyclic β-keto ester, this compound. The product can then be isolated and purified using standard laboratory techniques.

Synthesis_Workflow Reactants Ethyl hydroxypropanoate + Ethyl acrylate Intermediate 4-oxa-1,7-diethyl pimelate Reactants->Intermediate Base (e.g., Na2CO3) Solvent (e.g., THF) Product This compound Intermediate->Product Strong Base (e.g., NaH) Low Temperature

Synthesis of this compound.

Potential Applications in Drug Development

While specific biological activities of this compound are not extensively documented, the pyran scaffold is a key feature in numerous compounds with significant pharmacological properties. Derivatives of pyran have been reported to exhibit a wide range of biological activities, including antimicrobial, antiviral, and antitumor effects.[6][7] For instance, certain pyran-based compounds have been investigated as potential inhibitors of EGFR/HER-2 in cancer therapy.[8]

The presence of the β-keto ester functionality in this compound makes it a versatile intermediate for the synthesis of more complex molecules. It can serve as a building block for the creation of novel heterocyclic systems with potential therapeutic applications.

Drug_Discovery_Pathway Pyran Pyran Scaffold TargetMolecule Ethyl 4-oxotetrahydro- 2H-pyran-3-carboxylate Pyran->TargetMolecule Core Structure Derivatization Chemical Derivatization TargetMolecule->Derivatization Synthetic Intermediate Bioactive Biologically Active Compounds Derivatization->Bioactive Screening High-Throughput Screening Bioactive->Screening Lead Lead Compound Identification Screening->Lead

Potential role of pyran derivatives in drug discovery.

Spectroscopic Data

References

Navigating the Stability of Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate, a key intermediate in various synthetic applications. Understanding the stability profile of this compound is critical for ensuring its quality, purity, and performance in research and development, particularly in the pharmaceutical industry. This document outlines the predicted degradation pathways, recommended storage conditions, and detailed experimental protocols for forced degradation studies to establish a comprehensive stability-indicating profile.

Chemical and Physical Properties

This compound is a cyclic keto-ester with the molecular formula C₈H₁₂O₄ and a molecular weight of 172.18 g/mol . Its structure, featuring a tetrahydropyran ring, a ketone, and an ethyl ester functional group, dictates its chemical reactivity and stability.

Stability Profile and Predicted Degradation Pathways

While specific experimental stability data for this compound is not extensively available in public literature, its susceptibility to degradation can be inferred from its functional groups. The primary degradation pathways are anticipated to be hydrolysis and oxidation.

2.1. Hydrolytic Degradation: The ester linkage is susceptible to hydrolysis under both acidic and basic conditions.

  • Acid-catalyzed hydrolysis: This reaction would likely yield 4-oxotetrahydro-2H-pyran-3-carboxylic acid and ethanol.

  • Base-catalyzed hydrolysis (saponification): This would result in the formation of the corresponding carboxylate salt and ethanol.

2.2. Oxidative Degradation: The ketone functional group and the ether linkage within the tetrahydropyran ring could be susceptible to oxidation. Oxidizing agents may lead to ring-opening or other oxidative degradation products.

2.3. Thermal Degradation: While generally stable at recommended storage temperatures, elevated temperatures could potentially lead to decarboxylation or other decomposition reactions.

2.4. Photodegradation: Exposure to light, particularly UV radiation, may induce degradation, although the specific pathways for this compound are not well-documented.

The following diagram illustrates the predicted primary degradation pathways:

G Predicted Degradation Pathways A This compound B 4-oxotetrahydro-2H-pyran-3-carboxylic acid + Ethanol A->B  Acid Hydrolysis (H+) C Carboxylate Salt + Ethanol A->C  Base Hydrolysis (OH-) D Oxidative Degradation Products (e.g., ring-opened products) A->D  Oxidation ([O])

Caption: Predicted primary degradation pathways for this compound.

Recommended Storage Conditions

Based on information from chemical suppliers, the recommended storage conditions for this compound are as follows:

ParameterCondition
Temperature 2-8°C[1]
Atmosphere Sealed in a dry, inert atmosphere (e.g., nitrogen or argon)
Light Protect from light

Storing the compound under these conditions will minimize degradation from hydrolysis, oxidation, and photolysis.

Experimental Protocols for Forced Degradation Studies

To establish a comprehensive stability-indicating method and identify potential degradation products, a forced degradation study should be performed according to ICH guidelines. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1]

The following table summarizes the proposed conditions for a forced degradation study:

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60°C2, 4, 8, 24 hours
Base Hydrolysis 0.1 M NaOHRoom Temperature1, 2, 4, 8 hours
Oxidation 3% H₂O₂Room Temperature2, 4, 8, 24 hours
Thermal Solid State80°C1, 3, 7 days
Photolytic Solid State & SolutionICH Q1B conditionsOverall illumination ≥ 1.2 million lux hours and integrated near UV exposure ≥ 200 watt hours/square meter

4.1. General Experimental Workflow

The following diagram outlines a general workflow for conducting a forced degradation study:

G Forced Degradation Experimental Workflow cluster_0 Preparation cluster_1 Stress Application cluster_2 Analysis cluster_3 Data Evaluation A Prepare stock solution of This compound C Expose compound to stress conditions (Acid, Base, Oxidative, Thermal, Photolytic) A->C B Prepare stress agents (HCl, NaOH, H2O2) B->C D Sample at time points C->D E Neutralize (if necessary) and dilute D->E F Analyze by Stability-Indicating HPLC-UV/MS E->F G Quantify parent compound and degradation products F->G H Identify degradation products (MS) G->H I Establish degradation pathways H->I

Caption: General workflow for a forced degradation study of this compound.

4.2. Detailed Methodologies

4.2.1. Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as acetonitrile or methanol.

4.2.2. Acid Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

  • Incubate the solution at 60°C.

  • Withdraw aliquots at specified time points (e.g., 2, 4, 8, and 24 hours).

  • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH.

  • Dilute with the mobile phase to a suitable concentration for analysis.

4.2.3. Base Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final base concentration of 0.1 M.

  • Keep the solution at room temperature.

  • Withdraw aliquots at specified time points (e.g., 1, 2, 4, and 8 hours).

  • Neutralize the aliquots with an equivalent amount of 0.1 M HCl.

  • Dilute with the mobile phase for analysis.

4.2.4. Oxidative Degradation:

  • To 1 mL of the stock solution, add 1 mL of 6% H₂O₂ to achieve a final concentration of 3%.

  • Keep the solution at room temperature, protected from light.

  • Withdraw aliquots at specified time points (e.g., 2, 4, 8, and 24 hours).

  • Dilute with the mobile phase for analysis.

4.2.5. Thermal Degradation:

  • Place a known amount of the solid compound in a controlled temperature oven at 80°C.

  • At specified time points (e.g., 1, 3, and 7 days), withdraw a sample, dissolve it in the solvent, and dilute to a suitable concentration for analysis.

4.2.6. Photolytic Degradation:

  • Expose the solid compound and a solution (1 mg/mL) to light conditions as specified in ICH Q1B guidelines.

  • A control sample should be kept in the dark under the same temperature conditions.

  • After the specified exposure, prepare the samples for analysis.

4.3. Analytical Method for Stability Indication

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, should be developed and validated. Due to the potential for keto-enol tautomerism in β-keto esters, which can cause poor peak shape in reversed-phase HPLC, method development may require special considerations. Using a mixed-mode column or adjusting the mobile phase pH and column temperature can help achieve better separation and peak shape. Coupling the HPLC system to a mass spectrometer (LC-MS) is highly recommended for the identification of degradation products.

4.3.1. Proposed HPLC Method Parameters:

ParameterSuggested Condition
Column C18, 250 mm x 4.6 mm, 5 µm or a mixed-mode column
Mobile Phase Gradient of Acetonitrile and water (with 0.1% formic acid)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm (or determined by UV scan)
Injection Volume 10 µL

Conclusion

This compound is a compound that requires careful handling and storage to maintain its integrity. The primary stability concerns are hydrolysis and oxidation. The recommended storage condition is sealed in a dry, protected from light environment at 2-8°C. For critical applications, particularly in drug development, a comprehensive forced degradation study is essential to understand its stability profile fully. The experimental protocols and analytical methods outlined in this guide provide a robust framework for researchers and scientists to establish a validated stability-indicating assay for this important chemical intermediate.

References

Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Commercial Availability, Synthesis, and Potential Applications of a Versatile Heterocyclic Building Block

For researchers, scientists, and professionals in drug development, the accessibility and thorough understanding of key chemical intermediates are paramount. Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate, a heterocyclic compound, represents a valuable scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of its commercial availability, detailed synthetic protocols, and explores its potential applications in the synthesis of bioactive molecules.

Commercial Availability

This compound and its isomers are commercially available from a variety of chemical suppliers. The compound is typically offered in various purities and quantities to suit diverse research and development needs. The table below summarizes the offerings from several prominent suppliers.

SupplierProduct NameCAS NumberPurityAvailable Quantities
ChemsigmaThis compound141419-94-5-Inquire
CymitQuimicaEthyl 4-oxotetrahydro-2H-pyran-2-carboxylate287193-07-195%100mg, 250mg, 1g, 5g, 10g, 25g
EchemiThis compound141419-94-5-Inquire
AchmemThis compound (mixture of isomers)141419-94-5-Inquire
Sigma-AldrichEthyl 3-oxotetrahydro-2H-pyran-4-carboxylate388109-26-098%100mg, 250mg, 1g, 5g, 10g

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its isomers is provided below.

PropertyValue
Molecular FormulaC₈H₁₂O₄
Molecular Weight172.18 g/mol
AppearanceColorless liquid to solid (isomer dependent)
Storage2-8°C, Sealed in dry conditions

Synthesis of this compound

A patented method outlines a two-step synthesis of this compound.[1] The process involves the formation of an intermediate, 4-oxa-1,7-diethyl pimelate, followed by a Dieckmann condensation.

Experimental Protocol

Step 1: Synthesis of 4-oxa-1,7-diethyl pimelate

  • Dissolve ethyl hydroxypropanoate and ethyl acrylate in a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). The optimal molar ratio of ethyl hydroxypropanoate to ethyl acrylate is 1:1.[1]

  • Add a base to the solution to facilitate the reaction. Suitable bases include sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or potassium hydroxide (KOH).[1]

  • Stir the reaction mixture under appropriate conditions (time and temperature will need to be optimized) to yield 4-oxa-1,7-diethyl pimelate.

Step 2: Dieckmann Condensation to Yield this compound

  • To the solution containing 4-oxa-1,7-diethyl pimelate, add a strong base at a low temperature (-10 to 0 °C).[1] Suitable strong bases include sodium ethoxide or sodium hydride.[1]

  • Allow the Dieckmann condensation to proceed. This intramolecular cyclization reaction will form the desired this compound.

  • After the reaction is complete, perform an appropriate work-up and purification procedure (e.g., extraction, chromatography) to isolate the final product.

This "one-pot" approach is advantageous as it avoids the need for purification of the intermediate, potentially simplifying the overall process and improving yield.[1]

Synthesis_Pathway cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Dieckmann Condensation Ethyl_hydroxypropanoate Ethyl hydroxypropanoate Intermediate 4-oxa-1,7-diethyl pimelate Ethyl_hydroxypropanoate->Intermediate Base (e.g., K2CO3) Solvent (e.g., DMF) Ethyl_acrylate Ethyl acrylate Ethyl_acrylate->Intermediate Final_Product Ethyl 4-oxotetrahydro-2H- pyran-3-carboxylate Intermediate->Final_Product Strong Base (e.g., NaOEt) Low Temperature

Synthesis of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The tetrahydropyran scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic bioactive molecules.[2][3][4] The incorporation of the tetrahydropyran ring can influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for drug development.[3]

While specific signaling pathways involving this compound have not been explicitly detailed in the reviewed literature, its utility as a building block in the synthesis of more complex, biologically active molecules is evident. The pyran core is found in compounds with a wide range of therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents.[2][5][6][7]

For instance, tetrahydropyran derivatives have been investigated as inhibitors of HIV protease and as components of drugs targeting neurological disorders.[8] The oxo- and carboxylate functionalities of the target molecule provide reactive handles for further chemical modifications, allowing for the construction of diverse molecular libraries for screening and lead optimization.

The general workflow for utilizing a building block like this compound in a drug discovery program is outlined below.

Drug_Discovery_Workflow Start Identification of Target and Hit Compound Building_Block Ethyl 4-oxotetrahydro-2H- pyran-3-carboxylate (Building Block) Start->Building_Block Library_Synthesis Combinatorial Synthesis of Analog Library Building_Block->Library_Synthesis Screening High-Throughput Screening (HTS) Library_Synthesis->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization Preclinical Preclinical Development Lead_Optimization->Preclinical

Role of Building Blocks in Drug Discovery Workflow.

Conclusion

This compound is a readily available and synthetically accessible chemical intermediate. Its structural features make it an attractive starting material for the synthesis of a wide variety of more complex molecules. For researchers in drug discovery and medicinal chemistry, this compound represents a valuable tool for the generation of novel chemical entities with the potential for diverse biological activities. The synthetic protocol provided, along with an understanding of its potential applications, should empower scientists to effectively utilize this versatile building block in their research endeavors. Further investigation into the specific biological targets of derivatives of this compound is a promising area for future research.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate via Dieckmann Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocol for the synthesis of Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate, a valuable intermediate in medicinal chemistry and drug development. The synthesis is achieved through an efficient intramolecular Dieckmann condensation.

Introduction

This compound is a key building block in the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. The Dieckmann condensation, an intramolecular cyclization of a diester to form a β-keto ester, provides a reliable and high-yielding route to this pyran derivative.[1] This method is noted for its operational simplicity and mild reaction conditions.[1]

The overall synthesis is a two-step process. The first step involves the formation of a diester, 4-oxa-1,7-diethyl pimelate, from ethyl hydroxypropanoate and ethyl acrylate. This is followed by the crucial intramolecular Dieckmann condensation of the diester to yield the target compound, this compound.[1] A "one-pot" approach where the intermediate diester is not isolated can be employed, simplifying the procedure and potentially increasing overall yield.[1]

Reaction Data

The following table summarizes the key quantitative data associated with the Dieckmann condensation step for the synthesis of this compound.

ParameterValueSource
Starting Material 4-oxa-1,7-diethyl pimelateCN104496858A
Product This compoundCN104496858A
Base Sodium Ethoxide or Sodium HydrideCN104496858A
Reaction Temperature -10 to 0 °CCN104496858A
Reported Yield Relatively HighCN104496858A

Experimental Protocols

Protocol 1: Synthesis of 4-oxa-1,7-diethyl pimelate (Intermediate)

This protocol describes the initial step for the synthesis of the diester precursor required for the Dieckmann condensation.

Materials:

  • Ethyl 3-hydroxypropanoate

  • Ethyl acrylate

  • Potassium carbonate (K₂CO₃)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, add ethyl 3-hydroxypropanoate (10.00 g, 96 mmol, 1.0 eq) and ethyl acrylate (9.61 g, 96 mmol, 1.0 eq) dissolved in 50 mL of anhydrous tetrahydrofuran (THF).[1]

  • Add potassium carbonate (1.32 g, 9.6 mmol, 0.1 eq) to the solution to catalyze the reaction.[1]

  • Stir the reaction mixture at room temperature for 24 hours.[1]

  • Monitor the reaction progress using thin-layer chromatography (TLC) with an eluent of ethyl acetate:n-hexane (1:5) and potassium permanganate solution for visualization.[1]

  • Upon completion, the resulting solution containing 4-oxa-1,7-diethyl pimelate can be used directly in the subsequent Dieckmann condensation step without purification.[1]

Protocol 2: Dieckmann Condensation for the Synthesis of this compound

This protocol details the intramolecular cyclization of 4-oxa-1,7-diethyl pimelate to the target compound.

Materials:

  • Solution of 4-oxa-1,7-diethyl pimelate in THF (from Protocol 1)

  • Sodium ethoxide (NaOEt) or Sodium hydride (NaH)

  • Anhydrous solvent (e.g., Toluene or THF)

  • Hydrochloric acid (HCl), aqueous solution (for workup)

  • Sodium chloride solution (Brine), saturated

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvents for extraction (e.g., Ethyl acetate)

Procedure:

  • Cool the solution of 4-oxa-1,7-diethyl pimelate in THF from the previous step to a temperature between -10 and 0 °C using an ice-salt or ice-acetone bath.[1]

  • In a separate flask, prepare a suspension of sodium ethoxide or sodium hydride (a slight molar excess relative to the starting diester) in a suitable anhydrous solvent like toluene or THF.

  • Slowly add the basic suspension to the cooled solution of the diester with vigorous stirring, maintaining the temperature between -10 and 0 °C.

  • After the addition is complete, continue to stir the reaction mixture at this temperature for a specified time (typically 1-3 hours, reaction progress should be monitored by TLC).

  • Once the reaction is complete, cautiously quench the reaction by the slow addition of a dilute aqueous acid solution (e.g., 1M HCl) until the mixture is acidic (pH ~5-6), while keeping the temperature low.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium chloride solution (brine).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Visualizations

Reaction Mechanism

The following diagram illustrates the mechanism of the Dieckmann condensation for the synthesis of this compound.

Dieckmann_Condensation cluster_reactants Reactants cluster_mechanism Reaction Steps cluster_product Product Diester 4-oxa-1,7-diethyl pimelate Enolate_Formation Enolate Formation Diester->Enolate_Formation Base Base (e.g., NaOEt) Base->Enolate_Formation Intramolecular_Attack Intramolecular Nucleophilic Attack Enolate_Formation->Intramolecular_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Intramolecular_Attack->Tetrahedral_Intermediate Elimination Elimination of Ethoxide Tetrahedral_Intermediate->Elimination Deprotonation Deprotonation of β-keto ester Elimination->Deprotonation Acid_Workup Acidic Workup Deprotonation->Acid_Workup Final_Product This compound Acid_Workup->Final_Product

Caption: Dieckmann condensation reaction mechanism.

Experimental Workflow

The diagram below outlines the experimental workflow for the synthesis of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Workup and Purification cluster_final Final Product Start Start: Ethyl 3-hydroxypropanoate + Ethyl acrylate Diester_Formation Formation of 4-oxa-1,7-diethyl pimelate (K2CO3, THF, RT, 24h) Start->Diester_Formation Dieckmann Dieckmann Condensation (NaOEt or NaH, -10 to 0°C) Diester_Formation->Dieckmann Quench Acidic Quench (e.g., 1M HCl) Dieckmann->Quench Extraction Extraction with Organic Solvent Quench->Extraction Drying Drying and Solvent Removal Extraction->Drying Purification Purification (Vacuum Distillation or Chromatography) Drying->Purification Product This compound Purification->Product

Caption: Experimental workflow for the synthesis.

References

Application Notes and Protocols for the One-Pot Synthesis of Functionalized 4H-Pyrans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the one-pot, multi-component synthesis of functionalized 4H-pyrans. This class of oxygen-containing heterocyclic compounds is a significant scaffold in medicinal chemistry due to its wide range of pharmacological activities.

Introduction: The Significance of 4H-Pyrans

4H-pyran derivatives are a cornerstone in the development of new therapeutic agents. These compounds exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, antitumor, anti-inflammatory, and antioxidant properties.[1] Certain derivatives are also investigated for their potential in treating neurodegenerative diseases like Alzheimer's.[2][3] The synthesis of these molecules, particularly through one-pot multi-component reactions (MCRs), is of great interest as it aligns with the principles of green chemistry, offering advantages like high atom economy, shorter reaction times, and operational simplicity.[4][5] The general approach involves a three-component condensation of an aldehyde, an active methylene compound (typically malononitrile), and a 1,3-dicarbonyl compound.[2][6]

General Reaction Pathway

The one-pot synthesis of 4H-pyrans typically proceeds through a domino Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization and dehydration sequence. An aldehyde reacts with an active methylene compound, followed by the addition of a 1,3-dicarbonyl compound in the presence of a catalyst.

G A Aldehyde Intermediate1 Knoevenagel Condensation Product A->Intermediate1 B Active Methylene (e.g., Malononitrile) B->Intermediate1 C 1,3-Dicarbonyl Compound (e.g., Dimedone, Ethyl Acetoacetate) Intermediate2 Michael Adduct C->Intermediate2 Michael Addition Catalyst Catalyst Catalyst->Intermediate1 Knoevenagel Condensation Intermediate1->Intermediate2 FinalProduct Functionalized 4H-Pyran Intermediate2->FinalProduct Intramolecular Cyclization & Dehydration

Caption: Generalized reaction mechanism for the three-component synthesis of 4H-pyrans.

Application Notes: Catalytic Systems

A variety of catalysts have been developed to promote the synthesis of 4H-pyrans efficiently and under environmentally benign conditions. The choice of catalyst can influence reaction time, yield, and the reusability of the system.

  • Heterogeneous Nanocatalysts: Magnetically separable nanocatalysts, such as starch-supported copper ferrite (CuFe₂O₄@starch), offer excellent catalytic activity and the significant advantage of easy recovery using an external magnet.[7] This simplifies the work-up procedure and allows for multiple reuse cycles without a significant loss of activity, making the process more economical and sustainable.[7][8]

  • Metal-Organic Frameworks (MOFs): MOFs like Cu₂(NH₂-BDC)₂(DABCO) have been employed as highly effective heterogeneous catalysts.[2] Their high surface area and tunable porosity contribute to their catalytic efficiency. Syntheses using MOFs can often be performed under solvent-free mechanochemical conditions (ball milling), which further enhances the green credentials of the protocol.[2]

  • Ionic Liquids (ILs): Acidic ionic liquids such as 1,4-diazabicyclo[2.2.2]octane-1,4-diium dihydrogen phosphate {[H₂-DABCO][H₂PO₄]₂} serve as reusable and efficient catalysts.[1] They can act as both the catalyst and the reaction medium, though they are often used in catalytic amounts.

  • Surfactant-based Systems: Dodecyl benzenesulfonic acid (DBSA) can act as both a Brønsted acid catalyst and a surfactant, creating a microemulsion system in water.[6] This approach is attractive as it uses water as a green solvent and enhances the reaction rate by increasing the interfacial area between reactants.[6]

  • Organocatalysts: Simple organic molecules like triphenylphosphine (PPh₃) and N-methylmorpholine (NMM) have been shown to be effective catalysts for this transformation.[1][9] These methods are often characterized by mild reaction conditions and good to excellent yields.[1]

Experimental Protocols

Below are detailed protocols for two distinct and efficient methods for synthesizing functionalized 4H-pyrans.

Protocol 1: Magnetically Recoverable Nanocatalyst Method

This protocol details the synthesis of 2-amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile using a CuFe₂O₄@starch nanocatalyst.[7]

Materials:

  • 4-Chlorobenzaldehyde (1 mmol)

  • Malononitrile (1.1 mmol)

  • Dimedone (1 mmol)

  • CuFe₂O₄@starch catalyst (0.03 g)[7]

  • Ethanol (3 mL)

  • External magnet

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, combine 4-chlorobenzaldehyde (1 mmol), malononitrile (1.1 mmol), dimedone (1 mmol), and the CuFe₂O₄@starch catalyst (0.03 g).

  • Add ethanol (3 mL) to the mixture.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with an ethyl acetate/n-hexane (1:3) eluent.

  • Upon completion of the reaction, stop stirring and place an external magnet against the side of the flask to immobilize the magnetic nanocatalyst.

  • Decant or filter the solution to separate the product from the catalyst.

  • The collected catalyst can be washed with ethanol, dried, and stored for reuse.

  • The crude product in the filtrate can be purified by recrystallization from ethanol.

Protocol 2: Solvent-Free Mechanochemical Method

This protocol describes the synthesis of 2-amino-3-cyano-4H-pyran derivatives using a Cu₂(NH₂-BDC)₂(DABCO) MOF catalyst under ball-milling conditions.[2]

Materials:

  • Aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • 1,3-Dicarbonyl compound (1 mmol)

  • Cu₂(NH₂-BDC)₂(DABCO) catalyst (0.04 g)[2]

  • Ball mill with grinding jars and balls

  • Hot ethanol for work-up

Procedure:

  • Place the aldehyde (1 mmol), malononitrile (1 mmol), 1,3-dicarbonyl compound (1 mmol), and the Cu₂(NH₂-BDC)₂(DABCO) catalyst (0.04 g) into a stainless-steel grinding jar.

  • Grind the mixture forcefully in a ball mill at a frequency of 27 Hz at ambient temperature.

  • Monitor the reaction for completion via TLC.

  • Once the reaction is complete, add hot ethanol to the jar to dissolve the product.

  • Separate the heterogeneous catalyst by filtration.

  • The catalyst can be washed with hot ethanol, dried, and reused.

  • Evaporate the solvent from the filtrate to obtain the crude product, which can be further purified if necessary.

General Experimental Workflow

The overall process from reactant preparation to product analysis follows a streamlined workflow, especially when using heterogeneous catalysts.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Prep Combine Aldehyde, Malononitrile, 1,3-Dicarbonyl, and Catalyst React Stir / Grind (Solvent or Solvent-Free) Prep->React Monitor Monitor by TLC React->Monitor Separate Separate Catalyst (Filtration / Magnet) Monitor->Separate Reaction Complete Purify Purify Product (Recrystallization) Separate->Purify Catalyst_Reuse Catalyst Reuse Separate->Catalyst_Reuse Analyze Characterize Product (NMR, HRMS, etc.) Purify->Analyze

Caption: A typical workflow for the one-pot synthesis and purification of 4H-pyrans.

Data Summary: Comparison of Catalytic Systems

The efficiency of various catalytic systems for the one-pot synthesis of 4H-pyrans is summarized below. The data highlights the performance of different catalysts under their optimized conditions for synthesizing representative 4H-pyran derivatives.

CatalystReactants (Aldehyde, Active Methylene, Dicarbonyl)SolventTemp.TimeYield (%)Reference
CuFe₂O₄@starch 4-Chlorobenzaldehyde, Malononitrile, DimedoneEthanolRT10 min96%[7]
Ag/Fe₃O₄@starch 4-Nitrobenzaldehyde, Malononitrile, DimedoneEthanol50 °C10 min95%[8]
Cu₂(NH₂-BDC)₂(DABCO) 4-Chlorobenzaldehyde, Malononitrile, DimedoneSolvent-freeRT20 min96%
DBSA 4-Fluorobenzaldehyde, Malononitrile, Cyclohexane-1,3-dioneWater105 °C2 h92%[6]
PPh₃ Aromatic Aldehydes, Malononitrile, Ethyl AcetoacetateEtOH-H₂OReflux1-2 h85-95%
N-methylmorpholine Aldehydes, Malononitrile, 1,3-DiketonesEthanolRT15-30 min90-98%[9]
Zn/Molecular Sieve Aromatic Aldehydes, Malononitrile, DicarbonylsEthanolReflux30-60 min88-96%[10]

RT: Room Temperature

References

Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate: A Versatile Scaffold for the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate is a highly valuable and versatile building block in synthetic organic and medicinal chemistry. Its unique structural features, combining a tetrahydropyran ring with a reactive β-ketoester moiety, provide a scaffold for the construction of a diverse array of complex heterocyclic compounds. This document provides detailed application notes and experimental protocols for the use of this key intermediate in the synthesis of various biologically active heterocyclic systems, with a particular focus on multicomponent reactions for the efficient generation of molecular diversity.

Synthesis of Dihydropyrano[2,3-c]pyrazoles

One of the most prominent applications of this compound is in the four-component synthesis of dihydropyrano[2,3-c]pyrazoles. These fused heterocyclic systems are of significant interest due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The reaction typically proceeds via a one-pot condensation of an aromatic aldehyde, malononitrile, hydrazine hydrate, and this compound (or its precursor, ethyl acetoacetate).

Quantitative Data for Dihydropyrano[2,3-c]pyrazole Synthesis

The following table summarizes typical reaction conditions and yields for the synthesis of various dihydropyrano[2,3-c]pyrazole derivatives, primarily using the structurally related and commonly employed ethyl acetoacetate as a starting material, which forms the pyrazolone intermediate in situ. These conditions are adaptable for reactions starting with this compound.

EntryAldehydeCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
1BenzaldehydePiperidineEthanolReflux392[1]
24-ChlorobenzaldehydePiperidineEthanolReflux2.595[1]
34-MethoxybenzaldehydePiperidineEthanolReflux3.590[1]
44-NitrobenzaldehydePiperidineEthanolReflux296[1]
5BenzaldehydeL-prolineWater85193[2]
64-MethylbenzaldehydeL-prolineWater851.291[2]
72-ChlorobenzaldehydeL-prolineWater851.589[2]
Experimental Protocol: Four-Component Synthesis of 6-amino-3-methyl-4-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Materials:

  • This compound (or Ethyl acetoacetate) (1 mmol)

  • Hydrazine hydrate (1 mmol)

  • Benzaldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Ethanol (10 mL)

  • Piperidine (catalytic amount, ~0.1 mmol)

Procedure:

  • To a 50 mL round-bottom flask, add this compound (1 mmol), hydrazine hydrate (1 mmol), benzaldehyde (1 mmol), and malononitrile (1 mmol) in ethanol (10 mL).

  • Add a catalytic amount of piperidine to the mixture.

  • Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Alternatively, the mixture can be heated to reflux to reduce the reaction time.

  • Upon completion of the reaction (typically 2-4 hours at reflux), the solid product will precipitate out of the solution.

  • Cool the reaction mixture to room temperature and collect the precipitate by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the pure product.

  • The product can be further purified by recrystallization from ethanol if necessary.

Synthesis of Other Fused Heterocyclic Systems

The reactivity of the β-ketoester moiety in this compound allows for its application in the synthesis of a variety of other fused heterocyclic systems, such as pyranopyrimidines and pyranopyridines. These reactions often involve condensation with binucleophiles like urea, guanidine, or amidines.

Plausible Synthesis of Pyrano[2,3-d]pyrimidines

While specific literature examples with this compound are not abundant, the established reactivity of β-ketoesters suggests a plausible pathway for the synthesis of pyrano[2,3-d]pyrimidine derivatives. This would typically involve a three-component reaction with an aldehyde and urea or thiourea.

General Reaction Scheme:

A mixture of this compound, an appropriate aldehyde, and urea (or thiourea) can be heated in the presence of a catalyst (e.g., an acid or a base) in a suitable solvent like ethanol or acetic acid to yield the corresponding pyrano[2,3-d]pyrimidine derivative.

Biological Activity and Signaling Pathways

Many of the heterocyclic compounds synthesized from this compound derivatives exhibit significant biological activity. For instance, certain pyrano[2,3-c]pyrazole and pyrano[3,2-c]quinoline derivatives have been identified as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[3] These receptors are key components of signaling pathways that regulate cell growth, proliferation, and differentiation, and their dysregulation is a hallmark of many cancers.

EGFR/HER-2 Signaling Pathway

The diagram below illustrates a simplified representation of the EGFR/HER-2 signaling cascade, which is a critical target in cancer therapy. Inhibition of this pathway by small molecules, such as those derived from this compound, can block downstream signaling and inhibit tumor growth.

EGFR_HER2_Pathway Ligand Ligand (e.g., EGF) EGFR EGFR Ligand->EGFR Dimerization Heterodimerization EGFR->Dimerization HER2 HER2 HER2->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Grb2_SoS Grb2/SoS Autophosphorylation->Grb2_SoS PI3K PI3K Autophosphorylation->PI3K Ras Ras Grb2_SoS->Ras PIP3 PIP3 PI3K->PIP3 PIP2 to Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival Metastasis ERK->Proliferation PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor Pyrano-heterocycle Inhibitor Inhibitor->Autophosphorylation

Caption: Simplified EGFR/HER-2 signaling pathway targeted by pyran-based inhibitors.

Experimental Workflow and Synthetic Versatility

The utility of this compound as a building block stems from its capacity to react with a variety of reagents to generate a library of diverse heterocyclic compounds. The following diagram illustrates a general experimental workflow and the logical relationships in the synthesis of different heterocyclic cores from this versatile starting material.

Synthetic_Workflow Start Ethyl 4-oxotetrahydro- 2H-pyran-3-carboxylate MCR Multicomponent Reaction Start->MCR Binucleophiles Binucleophiles Start->Binucleophiles Pyranopyrazoles Dihydropyrano[2,3-c]pyrazoles MCR->Pyranopyrazoles Pyranopyrimidines Pyrano[2,3-d]pyrimidines Binucleophiles->Pyranopyrimidines Pyranopyridines Pyrano[2,3-b]pyridines Binucleophiles->Pyranopyridines Aldehyde Aldehyde Aldehyde->MCR Malononitrile Malononitrile Malononitrile->MCR Hydrazine Hydrazine Hydrazine->MCR Urea Urea/Thiourea Urea->Binucleophiles Guanidine Guanidine Guanidine->Binucleophiles

References

The Versatile Scaffold: Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate, a readily accessible heterocyclic building block, has emerged as a valuable scaffold in the design and synthesis of a diverse array of biologically active molecules. Its inherent structural features, including a tetrahydropyran ring and multiple functional groups, provide a versatile platform for the development of novel therapeutic agents across various disease areas. This document provides an overview of its applications in medicinal chemistry, complete with detailed experimental protocols, quantitative bioactivity data, and visualizations of relevant signaling pathways.

Introduction to Medicinal Chemistry Applications

The tetrahydropyran motif is a common feature in many natural products and approved drugs, valued for its favorable pharmacokinetic properties, including improved solubility and metabolic stability. This compound serves as a key intermediate in the synthesis of complex molecular architectures, enabling the exploration of diverse chemical spaces in drug discovery programs.[1] Its utility has been demonstrated in the development of compounds targeting a range of therapeutic areas, most notably in oncology and thrombosis.

Derivatives of this scaffold have shown significant potential as:

  • Anticancer Agents: By serving as a core structure for the synthesis of kinase inhibitors, particularly targeting Cyclin-Dependent Kinase 2 (CDK2) and Epidermal Growth Factor Receptor (EGFR)/Human Epidermal Growth Factor Receptor 2 (HER-2).

  • Anticoagulants: The tetrahydropyran ring is a key structural component of modern direct Factor Xa inhibitors, such as Apixaban.

Application 1: Anticancer Drug Discovery

Derivatives of this compound have been extensively investigated as potential anticancer agents. The pyran scaffold can be elaborated to interact with the ATP-binding pockets of various kinases, leading to the inhibition of signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Bioactivity Data: Anticancer Activity

The following tables summarize the in vitro anticancer activity of various pyran derivatives.

Table 1: Antiproliferative Activity of Furo[3,4-c]pyran-3a-carboxylate Derivatives

CompoundTarget Cell LineIC50 (μM)
3l HeLa5.4

Table 2: Antiproliferative Activity of Pyrano[3,2-c]quinoline-3-carboxylate Derivatives as Dual EGFR/HER-2 Inhibitors [2]

CompoundTarget Cell LineIC50 (nM)Target KinaseIC50 (nM)
3a HT-29 (Colon)23EGFR68
HER-230
3f HT-29 (Colon)25EGFR71
HER-233
Erlotinib (Ref.) HT-29 (Colon)30
Signaling Pathways

CDK2_Signaling_Pathway cluster_0 G1 Phase cluster_1 S Phase Entry cluster_2 Inhibition CyclinD Cyclin D CDK46 CDK4/6 pRb pRb E2F E2F CyclinE Cyclin E CDK2 CDK2 DNA_Replication DNA Replication Pyran_Derivative Pyran Derivative (CDK2 Inhibitor) Pyran_Derivative->CDK2 Inhibits

EGFR_HER2_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Downstream Signaling cluster_2 Inhibition EGF EGF EGFR EGFR EGF->EGFR HER2 HER2 EGFR->HER2 Dimerization PI3K PI3K HER2->PI3K RAS RAS HER2->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Pyran_Derivative Pyran Derivative (Dual Inhibitor) Pyran_Derivative->EGFR Inhibits Pyran_Derivative->HER2 Inhibits

Experimental Protocols

Synthesis_Workflow Reactants Aldehyde Malononitrile β-Ketoester Reaction One-pot Reaction (Ethanol, Piperidine) Reactants->Reaction Workup Cooling & Filtration Reaction->Workup Purification Recrystallization (Ethanol) Workup->Purification Product 4H-Pyran Derivative Purification->Product

Protocol:

  • A mixture of an appropriate aromatic aldehyde (10 mmol), malononitrile (10 mmol), and this compound (as the β-ketoester, 10 mmol) is prepared in ethanol (30 mL).

  • A catalytic amount of piperidine (0.5 mL) is added to the mixture.

  • The reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled in an ice bath to facilitate precipitation.

  • The solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • The crude product is purified by recrystallization from ethanol to afford the desired 4H-pyran derivative.

Application 2: Anticoagulant Drug Discovery

The tetrahydropyran ring is a key structural feature of Apixaban, a potent and selective direct inhibitor of Factor Xa, a critical enzyme in the blood coagulation cascade. While the direct synthesis of Apixaban from this compound is not the primary industrial route, the synthesis of its core pyrazolo[3,4-c]pyridine moiety highlights the utility of pyran-like structures in constructing such complex heterocyclic systems.[3][4][5][6][7]

Logical Relationship in Anticoagulant Action

Anticoagulant_Action Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Activation Factor Xa FactorXa Factor Xa Fibrin Fibrin (Clot) Thrombin->Fibrin Conversion Fibrinogen Fibrinogen Fibrinogen Apixaban Apixaban (Pyran-containing) Apixaban->FactorXa Inhibits

Experimental Protocols

This protocol outlines the synthesis of a key intermediate that can be further elaborated to produce Apixaban and its analogues, demonstrating the synthetic utility of related pyranone structures.

Protocol for Ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate:

  • Step 1: Synthesis of 3-morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one: This intermediate is prepared through a multi-step sequence starting from 1-(4-nitrophenyl)piperidin-2-one.

  • Step 2: Cycloaddition Reaction: A solution of 3-morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one (0.04 mol) in MDC (80 mL) is treated with ethyl (Z)-2-chloro-2-(2-(4-methoxyphenyl) hydrazono) acetate (0.044 mol), triethylamine (0.12 mol), and potassium iodide (0.004 mol).

  • The reaction mixture is stirred at 42-45°C for 12-15 hours.

  • Step 3: Hydrolysis and Recrystallization: The crude product from the previous step is cooled to 0°C and treated with 4.0N hydrochloric acid (50 mL). The mixture is stirred at room temperature for 2-4 hours.

  • The resulting solid is collected and recrystallized to yield the final product.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its application spans across critical therapeutic areas, including the development of novel anticancer and anticoagulant agents. The protocols and data presented herein provide a foundational resource for researchers engaged in the design and synthesis of new drugs, underscoring the significance of this pyran derivative in the ongoing quest for innovative medicines. Further exploration of this scaffold is warranted to unlock its full potential in addressing unmet medical needs.

References

Application Notes and Protocols: Reactions of Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate is a versatile bicyclic intermediate of significant interest in medicinal chemistry and drug development. Its structure incorporates a β-keto ester functionality within a tetrahydropyran ring, offering multiple reactive sites for nucleophilic attack and functionalization. This document provides detailed application notes and experimental protocols for the reaction of this key intermediate with a variety of nucleophiles, enabling the synthesis of a diverse range of heterocyclic compounds.

The presence of an acidic α-hydrogen at the C3 position, an electrophilic ketone at C4, and an ester group allows for a wide array of chemical transformations. These include reactions with nitrogen, carbon, and sulfur nucleophiles, leading to the formation of fused pyrazoles, pyrimidines, and other valuable scaffolds for drug discovery.

Chemical Reactivity Overview

The reactivity of this compound is primarily governed by the β-keto ester moiety. The principal sites for nucleophilic attack are:

  • C3 Methylene Group: The protons on this carbon are acidic and can be abstracted by a base to form a nucleophilic enolate. This enolate can then participate in alkylation, acylation, and condensation reactions.

  • C4 Ketone Carbonyl: This is an electrophilic center susceptible to attack by a wide range of nucleophiles, including organometallic reagents and amines.

  • Ester Carbonyl: This group can undergo nucleophilic acyl substitution with nucleophiles such as amines and hydrazines.

The interplay between these reactive sites allows for a rich and diverse chemistry, which will be explored in the following sections.

G cluster_substrate This compound cluster_nucleophiles Nucleophiles cluster_reactions Reaction Types A C3 (α-Carbon) - Acidic Protons - Enolate Formation R3 Alkylation/Acylation A->R3 Base B C4 (Ketone) - Electrophilic Carbonyl R2 Nucleophilic Addition B->R2 C Ester Group - Nucleophilic Acyl Substitution C->R2 N Nitrogen (Amines, Hydrazine) R1 Condensation N->R1 N->R2 C_nuc Carbon (Organometallics, Enolates) C_nuc->R2 S Sulfur (Thiols) S->R2 Michael Addition (on α,β-unsaturated derivative) R4 Cyclization R1->R4 R2->R4

Caption: General reactivity of this compound.

Data Presentation: Summary of Reactions

The following table summarizes the expected reactions of this compound with various nucleophiles and the resulting product classes.

Nucleophile CategorySpecific NucleophileReaction TypeProduct Class
Nitrogen Nucleophiles Primary AminesCondensationEnamines / Pyrimidines
Secondary AminesCondensationEnamines
Hydrazine / Substituted HydrazinesCondensation / CyclizationPyrazoles / Hydrazides
Carbon Nucleophiles Grignard ReagentsNucleophilic AdditionTertiary Alcohols
Aldehydes / KetonesKnoevenagel Condensationα,β-Unsaturated Esters
Active Methylene CompoundsMichael Addition (on derivative)Substituted Pyrans
Sulfur Nucleophiles ThiolsMichael Addition (on derivative)Thioethers
Other Alkyl Halides / Acyl HalidesAlkylation / Acylation (via enolate)C3-Substituted Pyrans

Experimental Protocols

Protocol 1: Synthesis of Pyrazole Derivatives via Reaction with Hydrazine

This protocol describes the synthesis of a fused pyrazole ring system through the reaction of this compound with hydrazine hydrate. The reaction proceeds via initial formation of a hydrazone at the C4 position, followed by intramolecular cyclization and dehydration.

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add hydrazine hydrate (1.1 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the solvent under reduced pressure. Purify the residue by column chromatography on silica gel or by recrystallization from an appropriate solvent.

  • Characterize the product by NMR, IR, and mass spectrometry.

G cluster_workflow Protocol 1: Pyrazole Synthesis Workflow start Start step1 Dissolve Substrate in Ethanol start->step1 step2 Add Hydrazine Hydrate and Acetic Acid step1->step2 step3 Reflux Reaction Mixture step2->step3 step4 Monitor by TLC step3->step4 step5 Work-up (Filtration or Concentration) step4->step5 Reaction Complete step6 Purification (Chromatography or Recrystallization) step5->step6 end Characterize Product step6->end

Caption: Workflow for the synthesis of pyrazole derivatives.

Protocol 2: Knoevenagel Condensation with Aldehydes

This protocol outlines the base-catalyzed Knoevenagel condensation of this compound with an aldehyde at the active methylene C3 position.

Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde)

  • Piperidine or Pyrrolidine (catalyst)

  • Toluene or Ethanol

  • Dean-Stark apparatus (if using toluene)

  • Standard laboratory glassware

Procedure:

  • To a solution of this compound (1.0 eq) and the aldehyde (1.0-1.2 eq) in toluene, add a catalytic amount of piperidine (e.g., 0.1 eq).

  • Fit the flask with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction mixture and wash with dilute hydrochloric acid, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the resulting α,β-unsaturated ester by spectroscopic methods.

G cluster_mechanism Knoevenagel Condensation Mechanism A Deprotonation at C3 (Enolate Formation) B Nucleophilic Attack on Aldehyde Carbonyl A->B Base (Piperidine) C Aldol-type Adduct B->C D Dehydration C->D E α,β-Unsaturated Product D->E

Caption: Mechanism of the Knoevenagel condensation.

Protocol 3: Reaction with Primary or Secondary Amines to Form Enamines

This protocol describes the formation of an enamine by the reaction of the C4 ketone with a primary or secondary amine.

Materials:

  • This compound

  • Primary or Secondary Amine (e.g., aniline, morpholine)

  • Toluene

  • p-Toluenesulfonic acid (catalyst)

  • Dean-Stark apparatus

  • Standard laboratory glassware

Procedure:

  • Combine this compound (1.0 eq), the amine (1.1 eq), and a catalytic amount of p-toluenesulfonic acid in toluene.

  • Reflux the mixture using a Dean-Stark trap to remove water.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, cool the reaction mixture.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • The crude enamine can be purified by column chromatography or used in subsequent steps without further purification.

  • Characterize the product using appropriate spectroscopic techniques.

Protocol 4: Alkylation of the α-Carbon (C3)

This protocol details the alkylation of the C3 position via its enolate.

Materials:

  • This compound

  • Sodium hydride (NaH) or another suitable base (e.g., LDA)

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Standard inert atmosphere glassware (Schlenk line or glovebox)

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF to a flask containing sodium hydride (1.1 eq).

  • Cool the suspension to 0 °C.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the NaH suspension.

  • Stir the mixture at 0 °C for 30-60 minutes to allow for complete enolate formation.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

  • Confirm the structure of the C3-alkylated product by spectroscopic analysis.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of diverse heterocyclic structures. The protocols provided herein offer a starting point for the exploration of its rich reactivity with a range of nucleophiles. These reactions open avenues for the creation of novel molecular scaffolds with potential applications in drug discovery and development. Further optimization of reaction conditions may be necessary for specific substrates and nucleophiles to achieve desired outcomes.

Application Notes and Protocols: Synthesis of Pyrano[3,2-c]quinoline-4-carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of pyrano[3,2-c]quinoline-4-carboxylates, a class of heterocyclic compounds with significant potential in medicinal chemistry. The methodologies outlined are based on established, peer-reviewed procedures, emphasizing efficiency, and yield.

Introduction

Pyrano[3,2-c]quinoline derivatives are prevalent scaffolds in natural alkaloids and exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The synthesis of these compounds, particularly with a carboxylate moiety at the C-4 position, is of great interest for the development of novel therapeutic agents. This document details robust and reproducible methods for their preparation.

Synthetic Approaches

The synthesis of ethyl 2-amino-4-(furan-2-yl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylates can be achieved through a multi-component reaction involving substituted 4-hydroxy-2-oxo-1,2-dihydroquinolines and ethyl (E)-2-cyano-3-(furan-2-yl)acrylate.[3][4] This reaction can be performed under both conventional heating and microwave irradiation, with the latter offering significantly reduced reaction times and improved yields.[3]

Another versatile method involves the reaction of 2,4(1H,3H)-quinolinediones with diethyl acetylenedicarboxylate in the presence of a catalytic amount of triethylamine in absolute ethanol.[5] This approach provides a direct route to ethyl 5,6-dihydro-2,5-dioxo-2H-pyrano[3,2-c]quinoline-4-carboxylates in good yields.[5]

Data Presentation

Table 1: Comparison of Conventional Heating vs. Microwave Irradiation for the Synthesis of Ethyl 2-amino-4-(furan-2-yl)-5-oxo-pyrano[3,2-c]quinoline-3-carboxylates (3a-h) [3][6]

CompoundMethod I (Conventional Heating)Method II (Microwave Irradiation)
Time (h) Yield (%)
3a 675
3b 678
3c 580
3d 770
3e 772
3f 865
3g 868
3h 960

Table 2: Synthesis of Ethyl 5,6-dihydro-2,5-dioxo-6,9-disubstituted-2H-pyrano[3,2-c]quinoline-4-carboxylates via Reaction of 2,4(1H,3H)-quinolinediones and Diethyl Acetylenedicarboxylate [5]

Starting QuinolinedioneProductYield (%)
4-hydroxy-1-phenylquinolin-2(1H)-oneEthyl 5,6-dihydro-2,5-dioxo-6-phenyl-2H-pyrano[3,2-c]quinoline-4-carboxylateGood
6-Bromo-4-hydroxy-1-phenylquinolin-2(1H)-oneEthyl 9-bromo-5,6-dihydro-2,5-dioxo-6-phenyl-2H-pyrano[3,2-c]quinoline-4-carboxylateGood
6-Chloro-4-hydroxy-1-phenylquinolin-2(1H)-oneEthyl 9-chloro-5,6-dihydro-2,5-dioxo-6-phenyl-2H-pyrano[3,2-c]quinoline-4-carboxylateGood

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of Ethyl 2-amino-4-(furan-2-yl)-5-oxo-pyrano[3,2-c]quinoline-3-carboxylates (3a-h)[3][4]

Materials:

  • Substituted 4-hydroxy-2-oxo-1,2-dihydroquinoline derivatives (1a-h)

  • Ethyl (E)-2-cyano-3-(furan-2-yl)acrylate (2)

  • Anhydrous Ethanol

  • Potassium Carbonate (K₂CO₃)

  • Microwave Reactor

Procedure:

  • In a microwave-safe vessel, combine the appropriate 4-hydroxy-2-oxo-1,2-dihydroquinoline derivative (1a-h) (1 mmol), ethyl (E)-2-cyano-3-(furan-2-yl)acrylate (2) (1 mmol), and a catalytic amount of potassium carbonate (K₂CO₃).

  • Add anhydrous ethanol (10 mL) to the mixture.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at a suitable temperature and time as indicated in Table 1.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The solid product is collected by filtration, washed with cold ethanol, and dried to afford the pure ethyl 2-amino-4-(furan-2-yl)-5-oxo-pyrano[3,2-c]quinoline-3-carboxylate derivatives (3a-h).

Protocol 2: Synthesis of Ethyl 5,6-dihydro-2,5-dioxo-2H-pyrano[3,2-c]quinoline-4-carboxylates[5]

Materials:

  • Substituted 2,4(1H,3H)-quinolinedione

  • Diethyl acetylenedicarboxylate

  • Absolute Ethanol

  • Triethylamine

Procedure:

  • Dissolve an equimolar amount of the substituted 2,4(1H,3H)-quinolinedione in absolute ethanol in a round-bottom flask.

  • Add an equimolar amount of diethyl acetylenedicarboxylate to the solution.

  • Add a catalytic amount of triethylamine to the reaction mixture.

  • Stir the reaction mixture at room temperature or under reflux, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the solvent is removed under reduced pressure.

  • The resulting residue is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure ethyl 5,6-dihydro-2,5-dioxo-2H-pyrano[3,2-c]quinoline-4-carboxylate.

Visualizations

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_product Final Product Reactant1 4-Hydroxy-2-oxo-1,2- dihydroquinoline Derivative Reaction One-Pot Reaction Reactant1->Reaction Reactant2 Ester or Nitrile Derivative (e.g., Diethyl Acetylenedicarboxylate) Reactant2->Reaction Catalyst Catalyst (e.g., K2CO3, Triethylamine) Catalyst->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Method Method (Conventional Heating or Microwave Irradiation) Method->Reaction Workup Workup & Purification (Filtration, Recrystallization) Reaction->Workup Product Pyrano[3,2-c]quinoline-4-carboxylate Workup->Product

References

Application Notes and Protocols for the Synthesis of Biologically Active Pyran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of pyran derivatives, a class of heterocyclic compounds renowned for their diverse and significant biological activities.[1][2][3][4] Pyran scaffolds are integral to numerous natural products and synthetic molecules, exhibiting a wide spectrum of pharmacological properties including antimicrobial, antiviral, antitumor, anti-inflammatory, and antioxidant effects.[2][3][4][5][6] This application note focuses on a robust and widely utilized one-pot, multi-component reaction (MCR) for the synthesis of 2-amino-4H-pyran derivatives, valued for its efficiency, atom economy, and the biological relevance of its products.[7][8][9]

Introduction

Pyran derivatives are a cornerstone in medicinal chemistry due to their versatile therapeutic potential.[5][6] The 4H-pyran nucleus, in particular, is a privileged scaffold found in a variety of pharmacologically active compounds.[1][2] The synthesis of these molecules is of paramount interest to drug discovery and development programs. Multi-component reactions (MCRs) have emerged as a powerful tool for the construction of complex molecules like pyrans in a single step, often from readily available starting materials.[7][8][10] This approach is not only efficient but also aligns with the principles of green chemistry, especially when employing eco-friendly catalysts and solvents.[7][8] The synthesized pyran derivatives have shown promise in various therapeutic areas, including oncology and infectious diseases.[1][11][12]

Synthesis of 2-Amino-4H-Pyran Derivatives via a One-Pot Three-Component Reaction

This protocol details a common and efficient method for synthesizing 2-amino-4H-pyran derivatives through a one-pot reaction involving an aldehyde, malononitrile, and an active methylene compound, such as ethyl acetoacetate or dimedone.[7][9][13]

Experimental Protocol

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde, substituted benzaldehydes)

  • Malononitrile

  • Active methylene compound (e.g., ethyl acetoacetate, dimedone)

  • Catalyst (e.g., N-methylmorpholine (NMM), piperidine, ZnO nanoparticles)[11][14]

  • Solvent (e.g., ethanol, water)[7][8]

  • Glassware: Round-bottom flask, condenser, magnetic stirrer

  • Heating mantle or oil bath

  • Thin-layer chromatography (TLC) plates

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and the active methylene compound (1 mmol).

  • Solvent and Catalyst Addition: Add the solvent (e.g., 10 mL of ethanol) to the flask, followed by the addition of a catalytic amount of the chosen catalyst (e.g., a few drops of piperidine or N-methylmorpholine).[11]

  • Reaction: Stir the reaction mixture at room temperature or under reflux, depending on the specific substrates and catalyst used.[7][11] The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction (typically within a few hours), the reaction mixture is cooled to room temperature. The solid product that precipitates is collected by filtration.

  • Purification: The crude product is washed with cold ethanol and then purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2-amino-4H-pyran derivative.

  • Characterization: The structure and purity of the synthesized compound are confirmed by spectroscopic methods such as FT-IR, 1H NMR, 13C NMR, and mass spectrometry.[1][11]

Synthetic Workflow Diagram

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction One-Pot Reaction cluster_process Purification cluster_product Final Product Aldehyde Aromatic Aldehyde ReactionVessel Reaction Vessel (Solvent + Catalyst) Aldehyde->ReactionVessel Malononitrile Malononitrile Malononitrile->ReactionVessel ActiveMethylene Active Methylene Compound ActiveMethylene->ReactionVessel Filtration Filtration ReactionVessel->Filtration Reaction Completion Recrystallization Recrystallization Filtration->Recrystallization Crude Product FinalProduct Pure 2-Amino-4H-Pyran Derivative Recrystallization->FinalProduct Pure Product

Caption: One-pot synthesis of 2-amino-4H-pyran derivatives.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of various 2-amino-4H-pyran derivatives, highlighting the efficiency of the one-pot, three-component reaction under different catalytic conditions.

EntryAldehydeActive Methylene CompoundCatalystSolventTime (min)Yield (%)Ref.
14-ChlorobenzaldehydeMalononitrile, Ethyl AcetoacetateFe3O4/SiO2/NH-isoindoline-1,3-dioneEthanol1597[7]
2BenzaldehydeMalononitrile, DimedoneAg3[PMo12O40]Reflux6097[7]
34-MethoxybenzaldehydeMalononitrile, Ethyl AcetoacetateZnO NanoparticlesEthanol2596[8]
43-NitrobenzaldehydeMalononitrile, DimedoneCNTs-SO3H-12>92[8]
5BenzaldehydeMalononitrile, Ethyl AcetoacetateLipase-1396[8]
64-Hydroxy-3-methoxybenzaldehydeMalononitrile, AcetylacetoneN-Methylmorpholine---[11]

Biological Activities and Evaluation

Pyran derivatives synthesized through these methods have demonstrated a wide array of biological activities. A common initial screening involves evaluating their antimicrobial and anticancer properties.

General Protocol for Antimicrobial Screening (Agar Disk Diffusion Method)
  • Preparation of Inoculum: A suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared and standardized.

  • Inoculation of Agar Plates: The surface of a Mueller-Hinton agar plate is uniformly inoculated with the microbial suspension.

  • Application of Test Compounds: Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of the synthesized pyran derivative dissolved in a suitable solvent (e.g., DMSO).

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • Measurement of Inhibition Zone: The diameter of the zone of inhibition around each disc is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

General Protocol for In Vitro Anticancer Activity (MTT Assay)
  • Cell Seeding: Cancer cells (e.g., HCT-116, HeLa, A549) are seeded in a 96-well plate at a specific density and allowed to attach overnight.[9][15]

  • Compound Treatment: The cells are treated with various concentrations of the synthesized pyran derivatives and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits cell growth by 50%, is calculated.

Biological Evaluation Workflow

Biological_Evaluation cluster_synthesis Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis cluster_outcome Results Synthesized_Pyrans Synthesized Pyran Derivatives Antimicrobial Antimicrobial Assays (e.g., Disk Diffusion) Synthesized_Pyrans->Antimicrobial Anticancer Anticancer Assays (e.g., MTT Assay) Synthesized_Pyrans->Anticancer MIC Determination of MIC (Minimum Inhibitory Concentration) Antimicrobial->MIC IC50 Determination of IC50 (Half-maximal Inhibitory Concentration) Anticancer->IC50 Lead_Identification Identification of Lead Compounds MIC->Lead_Identification IC50->Lead_Identification

Caption: Workflow for the biological evaluation of pyran derivatives.

Signaling Pathways

While the exact mechanisms of action for many novel pyran derivatives are still under investigation, some have been shown to target specific signaling pathways implicated in diseases like cancer. For instance, certain pyran-containing compounds have been identified as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[15] Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.

Simplified CDK2 Signaling Pathway

CDK2_Pathway cluster_regulation Cell Cycle Regulation cluster_progression Cell Cycle Progression cluster_inhibition Inhibition cluster_outcome Outcome CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 G1_S_Transition G1/S Phase Transition CDK2->G1_S_Transition DNA_Replication DNA Replication CDK2->DNA_Replication CyclinA Cyclin A CyclinA->CDK2 Cell_Cycle_Arrest Cell Cycle Arrest G1_S_Transition->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Replication->Apoptosis Pyran_Derivative Pyran Derivative (CDK2 Inhibitor) Pyran_Derivative->CDK2

Caption: Inhibition of the CDK2 signaling pathway by pyran derivatives.

Conclusion

The synthetic protocols outlined in this application note provide a reliable and efficient means for the preparation of biologically active pyran derivatives. The use of multi-component reactions offers significant advantages in terms of operational simplicity and access to a diverse range of molecular structures for biological screening. The broad spectrum of pharmacological activities exhibited by pyran derivatives underscores their importance as scaffolds in modern drug discovery and development. Further investigation into their mechanisms of action will continue to fuel the development of novel therapeutics based on this versatile heterocyclic core.

References

Application of Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate in Anti-Tumor Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate as a key scaffold in the synthesis of novel anti-tumor agents. The focus is on a series of its derivatives, specifically ethyl 3-aryl-4-oxo-3,3a,4,6-tetrahydro-1H-furo[3,4-c]pyran-3a-carboxylates, which have demonstrated significant in vitro anti-proliferative activity against various cancer cell lines.

Introduction

The pyran ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic properties, including anti-cancer activity. This compound serves as a versatile starting material for the synthesis of more complex heterocyclic systems. Its inherent structural features allow for the creation of diverse libraries of compounds for anti-tumor drug screening. This document details the synthesis of potent furo[3,4-c]pyran derivatives, their cytotoxic effects on cancer cells, and the experimental protocols for their evaluation.

Data Presentation

The anti-proliferative activity of synthesized ethyl 3-aryl-4-oxo-3,3a,4,6-tetrahydro-1H-furo[3,4-c]pyran-3a-carboxylate derivatives was evaluated against three human cancer cell lines: A549 (lung carcinoma), QGY-7703 (hepatocellular carcinoma), and HeLa (cervical carcinoma). The half-maximal inhibitory concentrations (IC50) were determined using the MTT assay.

CompoundR GroupIC50 (μM) vs. A549IC50 (μM) vs. QGY-7703IC50 (μM) vs. HeLa
3a Phenyl>50>5028.3
3b 4-Methylphenyl>50>5021.5
3c 4-Methoxyphenyl>50>5015.8
3d 4-Fluorophenyl>50>5012.4
3e 4-Chlorophenyl45.2>509.7
3f 4-Bromophenyl38.648.18.1
3g 4-Nitrophenyl25.335.46.3
3h 3-Nitrophenyl31.741.27.5
3i 2-Nitrophenyl>50>5035.1
3j 3-Chlorophenyl>50>5018.9
3k 2-Chlorophenyl>50>5042.6
3l 3,4-Dichlorophenyl18.922.55.4
Cisplatin -8.710.24.5

Data summarized from a study on novel ethyl 3-aryl-4-oxo-3,3a,4,6-tetrahydro-1H-furo[3,4-c]pyran-3a-carboxylates.[1]

Experimental Protocols

Protocol 1: One-Pot Synthesis of Ethyl 3-aryl-4-oxo-3,3a,4,6-tetrahydro-1H-furo[3,4-c]pyran-3a-carboxylates

This protocol describes a metal-catalyzed domino reaction for the efficient synthesis of the target compounds.

Materials:

  • Alkylidene malonates

  • 1,4-Butynediol

  • Metal catalyst (e.g., a silver or gold complex)

  • Anhydrous solvent (e.g., Dichloromethane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a stirred solution of the appropriate alkylidene malonate (1.0 mmol) in anhydrous solvent (10 mL) under an inert atmosphere, add the metal catalyst (0.05 mmol).

  • Add 1,4-butynediol (1.2 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., petroleum ether/ethyl acetate gradient) to afford the desired ethyl 3-aryl-4-oxo-3,3a,4,6-tetrahydro-1H-furo[3,4-c]pyran-3a-carboxylate derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Anti-proliferative Activity (MTT Assay)

This protocol outlines the procedure for determining the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549, QGY-7703, HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Synthesized pyran derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at a density of 5 × 10³ cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • After 24 hours, replace the medium with 100 µL of fresh medium containing various concentrations of the test compounds and a vehicle control (DMSO, final concentration ≤ 0.1%).

  • Incubate the plates for an additional 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 value by plotting the percentage of viability versus the compound concentration.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is used to investigate the effect of the pyran derivatives on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cells treated with the test compound

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the IC50 concentration of the test compound for 24-48 hours.

  • Harvest the cells by trypsinization, wash with PBS, and collect by centrifugation.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in PBS containing RNase A. Incubate for 30 minutes at 37°C.

  • Add PI staining solution and incubate for 15 minutes in the dark at room temperature.

  • Analyze the samples using a flow cytometer. The percentage of cells in G0/G1, S, and G2/M phases is determined using appropriate software.

Protocol 4: Western Blot Analysis for Apoptosis-Related Proteins

This protocol is for assessing the effect of the compounds on the expression of key proteins involved in apoptosis.

Materials:

  • Cancer cells treated with the test compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Treat cells with the test compound at its IC50 concentration for a specified time.

  • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control (e.g., β-actin).

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_bioassay Biological Evaluation start Ethyl 4-oxotetrahydro- 2H-pyran-3-carboxylate (Scaffold) synthesis One-Pot Domino Reaction (Protocol 1) start->synthesis purification Column Chromatography synthesis->purification characterization NMR, Mass Spectrometry purification->characterization mtt Cytotoxicity Screening (MTT Assay - Protocol 2) characterization->mtt ic50 IC50 Determination mtt->ic50 cell_cycle Cell Cycle Analysis (Flow Cytometry - Protocol 3) ic50->cell_cycle western_blot Apoptosis Assay (Western Blot - Protocol 4) ic50->western_blot

Caption: Experimental workflow from scaffold to biological evaluation.

signaling_pathway cluster_cell Cancer Cell GF Growth Factors EGFR_HER2 EGFR/HER-2 GF->EGFR_HER2 PI3K PI3K EGFR_HER2->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation CDK2_CyclinE CDK2/Cyclin E Rb Rb CDK2_CyclinE->Rb E2F E2F Rb->E2F G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Pyran_Derivative Pyran Derivative (Potential Inhibitor) Pyran_Derivative->EGFR_HER2 Pyran_Derivative->PI3K Pyran_Derivative->CDK2_CyclinE

Caption: Potential signaling pathways targeted by pyran derivatives.

Potential Mechanisms of Action

While the exact mechanism of action for these specific furo[3,4-c]pyran derivatives is yet to be fully elucidated, compounds with a pyran core have been reported to interfere with several key signaling pathways implicated in cancer progression. The observed anti-proliferative effects could be attributed to the induction of cell cycle arrest, likely at the G1/S or G2/M checkpoint, and/or the activation of apoptotic pathways.

Potential molecular targets could include:

  • Cyclin-Dependent Kinases (CDKs): Inhibition of CDKs, such as CDK2, can lead to cell cycle arrest.

  • Receptor Tyrosine Kinases (RTKs): Many heterocyclic compounds are known to inhibit RTKs like EGFR and HER2, which are crucial for cancer cell growth and survival.

  • PI3K/Akt/mTOR Pathway: This is a central signaling pathway that is often dysregulated in cancer, and its inhibition can suppress cell proliferation and induce apoptosis.

Further studies involving cell cycle analysis and western blotting for key regulatory proteins (e.g., cyclins, CDKs, p53, Bcl-2 family proteins, caspases) are necessary to delineate the precise molecular mechanism of these promising anti-tumor agents.

References

Application Notes and Protocols: Derivatization of Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydropyran scaffold is a privileged heterocyclic motif found in a plethora of natural products and synthetic compounds exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate is a versatile starting material for the synthesis of a diverse library of pyran-based derivatives. Its β-keto ester functionality allows for a variety of chemical transformations, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.

These application notes provide a comprehensive overview of the derivatization of this compound and subsequent bioassays to evaluate the antimicrobial and anticancer potential of the synthesized compounds. Detailed protocols for key experiments are provided to facilitate the practical application of these methods in a research and drug development setting.

Derivatization Strategy: Knoevenagel Condensation

A highly effective method for the derivatization of this compound is the Knoevenagel condensation. This reaction involves the condensation of the active methylene group of the β-keto ester with an aldehyde or ketone, typically catalyzed by a weak base, to form an α,β-unsaturated product.[3][4] This approach allows for the introduction of various substituents, enabling the generation of a diverse library of compounds for biological screening.

A general workflow for the derivatization and subsequent bioassays is depicted below:

Derivatization_Workflow A Ethyl 4-oxotetrahydro- 2H-pyran-3-carboxylate C Knoevenagel Condensation A->C B Aromatic Aldehyde B->C D Pyran Derivative Library C->D E Antimicrobial Bioassays D->E F Anticancer Bioassays D->F G Data Analysis & SAR Studies E->G F->G

Caption: Experimental workflow for derivatization and bioassays.

Experimental Protocols

Protocol 1: Synthesis of Pyran Derivatives via Knoevenagel Condensation

This protocol describes a general procedure for the synthesis of pyran derivatives from this compound and various aromatic aldehydes.

Materials:

  • This compound

  • Substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Thin-layer chromatography (TLC) plates

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the desired aromatic aldehyde (1.0 eq) in ethanol.

  • Add a catalytic amount of piperidine (0.1 eq) to the mixture.

  • Attach a reflux condenser and heat the reaction mixture to reflux with stirring.

  • Monitor the progress of the reaction by TLC.

  • Once the reaction is complete (typically after 4-6 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure pyran derivative.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Protocol 2: In Vitro Anticancer Activity - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5]

Materials:

  • Human cancer cell lines (e.g., HeLa, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized pyran derivatives

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the synthesized pyran derivatives in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the prepared dilutions of the compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: In Vitro Antimicrobial Activity - Broth Microdilution Assay

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[6][7]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Synthesized pyran derivatives

  • 96-well microtiter plates

  • Microplate reader or visual inspection

Procedure:

  • Prepare a bacterial or fungal inoculum and adjust its turbidity to a 0.5 McFarland standard.

  • Prepare serial dilutions of the synthesized pyran derivatives in the appropriate broth in a 96-well plate.

  • Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation

The biological activity of the synthesized pyran derivatives can be summarized in the following tables for clear comparison.

Table 1: Anticancer Activity of Pyran Derivatives

Compound IDTarget Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
Derivative 1HCT-116ValueDoxorubicinValue
Derivative 2HCT-116ValueDoxorubicinValue
Derivative 3HeLaValueDoxorubicinValue
...............

Table 2: Antimicrobial Activity of Pyran Derivatives

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)Reference CompoundMIC (µg/mL)
Derivative AValueValueValueCiprofloxacinValue
Derivative BValueValueValueFluconazoleValue
Derivative CValueValueValueCiprofloxacinValue
..................

Note: The "Value" placeholders should be replaced with experimentally determined data.

Signaling Pathways and Mechanisms of Action

Understanding the mechanism of action is crucial for drug development. Bioactive pyran derivatives have been reported to exert their effects through various signaling pathways.

Anticancer Mechanism: Inhibition of Cyclin-Dependent Kinase 2 (CDK2)

Several pyran-containing compounds have been identified as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[8] Inhibition of CDK2 leads to cell cycle arrest, typically at the G1/S transition, thereby preventing cancer cell proliferation.

Anticancer_Pathway cluster_0 Cell Cycle Progression G1 G1 Phase S S Phase (DNA Replication) G1->S Arrest Cell Cycle Arrest G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 CDK2 CDK2/ Cyclin E CDK2->S Promotes G1/S Transition Pyran Bioactive Pyran Derivative Pyran->CDK2 Inhibition

Caption: Inhibition of CDK2 by a bioactive pyran derivative.

Antimicrobial Mechanism of Action

The antimicrobial mechanism of tetrahydropyran derivatives can vary. One potential target in Gram-negative bacteria is the enzyme LpxC, which is involved in the biosynthesis of lipopolysaccharide (LPS), a crucial component of the outer membrane.[1] Inhibition of LpxC disrupts the integrity of the bacterial outer membrane, leading to cell death.

Antimicrobial_Mechanism Pyran Tetrahydropyran Derivative LpxC LpxC Enzyme Pyran->LpxC Inhibition LPS LPS Biosynthesis LpxC->LPS Catalyzes Membrane Outer Membrane Integrity LPS->Membrane Maintains Death Bacterial Cell Death Membrane->Death Disruption leads to

Caption: Inhibition of LpxC by a tetrahydropyran derivative.

Conclusion

The derivatization of this compound offers a promising avenue for the discovery of novel bioactive compounds with potential applications in antimicrobial and anticancer therapy. The protocols and information provided herein serve as a valuable resource for researchers to synthesize, screen, and characterize new pyran-based derivatives, ultimately contributing to the development of new therapeutic agents.

References

Application Notes and Protocols for Pyran Derivatives as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the use of pyran derivatives as potential therapeutic agents. The information is compiled from recent scientific literature and is intended to guide researchers in the synthesis, evaluation, and understanding of the mechanisms of action of these promising compounds.

Introduction

Pyran, a six-membered heterocyclic compound containing one oxygen atom, is a privileged scaffold in medicinal chemistry.[1][2][3][4] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects.[2][5][6][7] This has led to significant interest in the development of pyran-based compounds as novel therapeutic agents. This document outlines key applications and experimental procedures related to pyran derivatives in drug discovery.

Anticancer Applications

Pyran derivatives have shown significant potential as anticancer agents, acting through various mechanisms such as inducing apoptosis, causing cell cycle arrest, and inhibiting key enzymes involved in cancer progression.[1][3][4][5][7]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Several studies have reported that fused pyran derivatives can induce apoptosis and disrupt cell cycle progression in cancer cells. For instance, novel fused pyran derivatives have been shown to induce DNA double-strand breaks and block cell cycle progression in breast (MCF7), lung (A549), and colorectal (HCT116) cancer cell lines.[5] Another study on pyranocarbazole derivatives demonstrated their ability to induce cell cycle arrest and apoptosis in MCF-7 breast cancer cells, with molecular docking studies suggesting tubulin as a potential target.[8]

G cluster_cell Cancer Cell Pyran_Derivative Pyran Derivative Tubulin Tubulin Pyran_Derivative->Tubulin Inhibition CDK2 CDK2 Pyran_Derivative->CDK2 Inhibition DNA DNA Pyran_Derivative->DNA Interaction Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Mitotic_Arrest Mitotic Arrest Microtubule_Disruption->Mitotic_Arrest Cell_Cycle_Arrest Cell Cycle Arrest Mitotic_Arrest->Cell_Cycle_Arrest Cell_Cycle_Progression Cell Cycle Progression CDK2->Cell_Cycle_Progression Apoptosis_Pathway Apoptotic Pathway Activation Cell_Cycle_Arrest->Apoptosis_Pathway DNA_Damage DNA Damage DNA->DNA_Damage DNA_Damage->Apoptosis_Pathway Caspase3 Caspase-3 Activation Apoptosis_Pathway->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling pathway of pyran derivatives in cancer cells.

Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected pyran derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound ClassCancer Cell LineIC50 (µM)Reference
Fused Pyran Derivative (6e)MCF7 (Breast)12.46 ± 2.72[5]
Fused Pyran Derivative (14b)A549 (Lung)0.23 ± 0.12[5]
Fused Pyran Derivative (8c)HCT116 (Colorectal)7.58 ± 1.01[5]
4H-Pyran Derivative (4d)HCT-116 (Colorectal)75.1[9]
4H-Pyran Derivative (4k)HCT-116 (Colorectal)85.88[9]
Pyrano[3,2-a]carbazole (3)MCF-7 (Breast)1.77[8]
Pyrano[3,2-a]carbazole (7i)MCF-7 (Breast)4.32[8]
Biscoumarin Derivative (1)AChE Inhibition2.0[6]
3-(4-aminophenyl)-coumarin (12)AChE Inhibition0.011 mM[6]
3-(4-aminophenyl)-coumarin (13)BuChE Inhibition0.017 mM[6]
Xanthone Derivative (34)AChE Inhibition0.46 ± 0.02[6]

Antimicrobial Applications

Pyran derivatives also exhibit a broad range of antimicrobial activities against bacteria and fungi.[10][11][12]

Mechanism of Action

The exact mechanisms of antimicrobial action for all pyran derivatives are not fully elucidated, but they are known to interfere with microbial growth and viability. Some studies suggest that these compounds may disrupt cell membrane integrity or inhibit essential enzymes in microorganisms.

Data on Antimicrobial Activity

The antimicrobial efficacy of pyran derivatives is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Compound ClassMicroorganismMIC (µg/mL)Reference
Spiro-4H-pyran (5d)Staphylococcus aureusNot specified, but showed good antibacterial effects[12]
Spiro-4H-pyran (5d)Streptococcus pyogenesNot specified, but showed good antibacterial effects[12]
Pyrano[4,3-b]pyran & Pyrano[3,2-c]chromene derivativesBacillus subtilis, Clostridium tetani, Candida albicansActive[11]

Experimental Protocols

This section provides detailed protocols for the synthesis and biological evaluation of pyran derivatives.

Synthesis of 4H-Pyran Derivatives (One-Pot, Three-Component Reaction)

This protocol describes a general and efficient one-pot synthesis of 4H-pyran derivatives.[10][13][14]

G cluster_workflow Synthesis Workflow Start Start: Prepare Reaction Mixture Step1 Add aldehyde (1 mmol), malononitrile (1 mmol), and active methylene compound (1 mmol) to a flask. Start->Step1 Step2 Add solvent (e.g., ethanol) and catalyst (e.g., N-methylmorpholine or piperidine). Step1->Step2 Step3 Stir the reaction mixture at room temperature or with heating (e.g., 70°C). Step2->Step3 Step4 Monitor reaction progress by TLC. Step3->Step4 Step5 Upon completion, cool the mixture. Step4->Step5 Step6 Filter the solid product. Step5->Step6 Step7 Wash the product with water or ethanol. Step6->Step7 Step8 Dry the crude product. Step7->Step8 Step9 Recrystallize to obtain pure 4H-pyran derivative. Step8->Step9

Caption: General workflow for the one-pot synthesis of 4H-pyrans.

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Active methylene compound (e.g., dimedone, ethyl acetoacetate) (1 mmol)

  • Catalyst (e.g., N-methylmorpholine, piperidine, or a green catalyst like lemon peel powder)[10]

  • Solvent (e.g., ethanol, water)[10][13]

  • Round-bottom flask

  • Magnetic stirrer

  • Thin-Layer Chromatography (TLC) plate

Procedure:

  • To a round-bottom flask, add the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and the active methylene compound (1 mmol).[13]

  • Add the solvent (e.g., 25 mL of ethanol or water) and the catalyst.[13]

  • Stir the reaction mixture at room temperature or heat to 70°C, depending on the specific reaction conditions.[13]

  • Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the precipitated solid product.

  • Wash the solid with cold water or ethanol to remove any unreacted starting materials and catalyst.

  • Dry the crude product.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxic effects of potential therapeutic agents.[5][15]

Materials:

  • Cancer cell lines (e.g., MCF7, A549, HCT116)

  • Complete cell culture medium

  • 96-well plates

  • Pyran derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the pyran derivatives in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the pyran derivatives. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).[5]

  • Incubate the plate for 48-72 hours.

  • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.

  • Remove the medium containing MTT and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

DNA Cleavage Study (Agarose Gel Electrophoresis)

This protocol is used to assess the ability of pyran derivatives to induce DNA damage.[15][16]

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Pyran derivatives

  • Tris-HCl buffer

  • Agarose

  • Ethidium bromide or other DNA staining dye

  • Gel electrophoresis apparatus

  • UV transilluminator

Procedure:

  • Prepare reaction mixtures containing the plasmid DNA, the pyran derivative at different concentrations, and the buffer in a microcentrifuge tube.

  • Incubate the mixtures at 37°C for a specified time (e.g., 1-2 hours).

  • Add loading dye to each reaction mixture.

  • Load the samples onto an agarose gel.

  • Run the gel electrophoresis until the dye front has migrated an appropriate distance.

  • Stain the gel with ethidium bromide and visualize the DNA bands under a UV transilluminator.

  • Analyze the conversion of supercoiled DNA (Form I) to nicked circular (Form II) and linear DNA (Form III) to assess DNA cleavage activity.

Concluding Remarks

The diverse biological activities of pyran derivatives make them a highly attractive scaffold for the development of new therapeutic agents. The protocols and data presented in this document provide a foundational resource for researchers in the field. Further investigations into the structure-activity relationships, optimization of lead compounds, and in vivo studies are crucial next steps in translating the therapeutic potential of pyran derivatives into clinical applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most prevalent and effective method is a two-step synthesis involving an initial Michael addition followed by an intramolecular Dieckmann condensation. This process begins with the reaction of ethyl hydroxypropanoate and ethyl acrylate to form the intermediate 4-oxa-1,7-diethyl pimelate, which is then cyclized to the desired product.[1] This method is often favored due to its potential for high yields and relatively straightforward work-up procedures.[1]

Q2: What are the key reaction parameters to control for a high yield in the Dieckmann condensation step?

A2: The success of the Dieckmann condensation is highly dependent on the choice of a strong, non-nucleophilic base and an appropriate anhydrous solvent. Commonly used bases include sodium hydride (NaH) and sodium ethoxide (NaOEt). The reaction is typically performed in aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) under anhydrous conditions to prevent hydrolysis of the ester and the base. Temperature control is also crucial, with low temperatures (-10 to 0 °C) generally favored to minimize side reactions.[1]

Q3: What are the potential side reactions during this synthesis?

A3: The primary side reaction of concern is intermolecular Claisen condensation, where two molecules of the diester intermediate react with each other instead of intramolecularly. This leads to the formation of polymeric byproducts and reduces the yield of the desired cyclic β-keto ester. Running the reaction at high dilution can help to favor the intramolecular pathway. Other potential side reactions include hydrolysis of the ester groups if any moisture is present in the reaction.

Q4: How can I purify the final product, this compound?

A4: Purification is typically achieved through vacuum distillation. After the reaction is quenched and neutralized, the crude product is extracted into an organic solvent. The solvent is then removed under reduced pressure, and the resulting residue is purified by vacuum distillation to obtain the final product.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Yield of Final Product Ineffective Base: The strong base used for the Dieckmann condensation may have degraded due to improper storage or handling.Use a fresh batch of a strong base like sodium hydride or sodium ethoxide. Ensure it is handled under strictly anhydrous conditions.
Presence of Water: Moisture in the reaction flask, solvents, or starting materials will quench the strong base and lead to hydrolysis of the ester.Thoroughly dry all glassware before use. Use anhydrous solvents. Ensure starting materials are dry.
Incorrect Reaction Temperature: Temperatures that are too high can promote side reactions, while temperatures that are too low may result in a very slow or incomplete reaction.Maintain the recommended low temperature range (-10 to 0 °C) for the Dieckmann condensation.[1]
Formation of a Viscous Oil or Polymeric Material Intermolecular Condensation: The concentration of the diester intermediate may be too high, favoring intermolecular reactions over the desired intramolecular cyclization.Perform the Dieckmann condensation under high-dilution conditions. This can be achieved by slowly adding the diester to the base solution.
Difficulty in Isolating the Product Incomplete Reaction: The reaction may not have gone to completion, resulting in a mixture of starting material and product that is difficult to separate.Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS). Allow for sufficient reaction time.
Emulsion during Work-up: The formation of a stable emulsion during the aqueous work-up can make separation of the organic and aqueous layers difficult.Add a small amount of brine (saturated NaCl solution) to help break the emulsion.

Experimental Protocols

Synthesis of 4-oxa-1,7-diethyl pimelate (Intermediate)

This protocol is adapted from the general method described in patent CN104496858A.[1]

Materials:

  • Ethyl hydroxypropanoate

  • Ethyl acrylate

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Base (e.g., Sodium Carbonate (Na₂CO₃), Potassium Carbonate (K₂CO₃), Sodium Hydroxide (NaOH), or Potassium Hydroxide (KOH))

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl hydroxypropanoate in the chosen anhydrous solvent.

  • Add the base to the solution and stir the mixture.

  • Slowly add ethyl acrylate to the reaction mixture. The optimal molar ratio of ethyl hydroxypropanoate to ethyl acrylate is 1:1.[1]

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or GC-MS).

  • The resulting solution containing 4-oxa-1,7-diethyl pimelate can be used directly in the next step without purification.[1]

Synthesis of this compound (Dieckmann Condensation)

This protocol is a continuation from the synthesis of the intermediate and is based on the method described in patent CN104496858A.[1]

Materials:

  • Solution of 4-oxa-1,7-diethyl pimelate from the previous step

  • Strong Base (e.g., Sodium Ethoxide (NaOEt) or Sodium Hydride (NaH))

  • Anhydrous Solvent (matching the solvent from the previous step)

  • Aqueous acid solution (e.g., dilute HCl) for work-up

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Cool the solution of 4-oxa-1,7-diethyl pimelate to the recommended temperature range of -10 to 0 °C.[1]

  • In a separate flame-dried flask under an inert atmosphere, prepare a suspension of the strong base in the anhydrous solvent.

  • Slowly add the cooled solution of the diester to the suspension of the strong base while maintaining the low temperature.

  • Stir the reaction mixture at low temperature until the cyclization is complete (monitor by TLC or GC-MS).

  • Carefully quench the reaction by slowly adding a dilute aqueous acid solution until the pH is neutral.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound.

Data Presentation

Parameter Step 1: Michael Addition Step 2: Dieckmann Condensation Rationale/Comments
Solvent Anhydrous THF or DMFAnhydrous THF or DMFAprotic solvents are essential to prevent side reactions with the strong base.
Base Na₂CO₃, K₂CO₃, NaOH, or KOHSodium Ethoxide (NaOEt) or Sodium Hydride (NaH)A weaker base is sufficient for the Michael addition, while a strong, non-nucleophilic base is required for the Dieckmann condensation.
Temperature Room Temperature-10 to 0 °CLow temperatures in the Dieckmann condensation minimize the formation of byproducts from intermolecular reactions.
Stoichiometry 1:1 molar ratio of reactants1 equivalent of diester to >1 equivalent of strong baseAn excess of the strong base is often used to ensure complete deprotonation and drive the reaction to completion.

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Dieckmann Condensation A Ethyl hydroxypropanoate E Reaction at Room Temperature A->E B Ethyl acrylate B->E C Base (e.g., Na2CO3) C->E D Solvent (THF or DMF) D->E F 4-oxa-1,7-diethyl pimelate (Intermediate) E->F G 4-oxa-1,7-diethyl pimelate F->G Directly used J Reaction at -10 to 0 °C G->J H Strong Base (e.g., NaH) H->J I Solvent (THF or DMF) I->J K Ethyl 4-oxotetrahydro- 2H-pyran-3-carboxylate J->K

Caption: Experimental workflow for the two-step synthesis.

TroubleshootingFlow Start Low Yield or No Product CheckBase Is the strong base fresh and handled under anhydrous conditions? Start->CheckBase Yes1 Yes CheckBase->Yes1 Yes No1 No CheckBase->No1 No CheckMoisture Were anhydrous solvents and dry glassware used? Yes2 Yes CheckMoisture->Yes2 Yes No2 No CheckMoisture->No2 No CheckTemp Was the reaction temperature maintained between -10 and 0 °C? Yes3 Yes CheckTemp->Yes3 Yes No3 No CheckTemp->No3 No CheckConcentration Was the reaction performed under high dilution? Yes4 Yes CheckConcentration->Yes4 Yes No4 No CheckConcentration->No4 No Yes1->CheckMoisture SolutionBase Use fresh base under inert atmosphere. No1->SolutionBase Yes2->CheckTemp SolutionMoisture Ensure all components are strictly anhydrous. No2->SolutionMoisture Yes3->CheckConcentration SolutionTemp Optimize and carefully control the temperature. No3->SolutionTemp FurtherInvestigation Consider other factors: - Purity of starting materials - Reaction time Yes4->FurtherInvestigation SolutionConcentration Re-run the reaction with slow addition of the diester. No4->SolutionConcentration

Caption: Troubleshooting flowchart for low yield issues.

References

Technical Support Center: Purification of Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate. The information is tailored for researchers, scientists, and professionals in drug development who may encounter challenges during the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found after the synthesis of this compound via Dieckmann condensation?

A1: Common impurities include unreacted starting diester (e.g., diethyl 3,3'-oxydipropionate), residual base (e.g., sodium ethoxide), by-products from intermolecular condensation, and decomposition products such as the corresponding beta-keto acid from hydrolysis.[1]

Q2: My purified product shows two sets of peaks in the NMR spectrum. What could be the reason?

A2: This is likely due to keto-enol tautomerism. Beta-keto esters like this compound can exist as a mixture of keto and enol forms in solution, leading to two sets of signals in the NMR spectrum. This is a characteristic of the compound and not necessarily an impurity.

Q3: I am observing a low yield after purification. What are the potential causes?

A3: Low yields can result from several factors:

  • Incomplete reaction: The Dieckmann condensation may not have gone to completion.

  • Side reactions: Intermolecular condensation can compete with the desired intramolecular cyclization, especially at high concentrations.

  • Decomposition: The beta-keto ester can undergo hydrolysis back to the diester or decarboxylation if exposed to harsh acidic or basic conditions, or excessive heat during workup and purification.

  • Losses during workup: The product might be partially soluble in the aqueous phase during extraction.

Q4: Can this compound be purified by distillation?

A4: Yes, vacuum distillation is a viable method for purifying this compound, especially for removing non-volatile impurities.[2][3] However, care must be taken to avoid high temperatures that could lead to decomposition (decarboxylation).

Q5: What are suitable solvent systems for column chromatography of this compound?

A5: A common solvent system for column chromatography of moderately polar compounds like beta-keto esters is a mixture of a non-polar solvent and a moderately polar solvent. A gradient of ethyl acetate in hexanes or cyclohexane is often effective. For example, starting with a low polarity eluent (e.g., 5-10% ethyl acetate in hexanes) and gradually increasing the polarity can provide good separation.

Troubleshooting Guides

Issue 1: Product Decomposition During Distillation

Symptom: Low yield after vacuum distillation, with evidence of gas evolution (CO2) and a darkened, tarry residue in the distillation flask.

Possible Cause: Thermal decomposition (decarboxylation) of the beta-keto ester. This is more likely if the distillation is carried out at too high a temperature or for a prolonged period.

Solutions:

  • Use a high-vacuum pump: A lower pressure will decrease the boiling point of the compound, allowing for distillation at a lower temperature.

  • Use a short-path distillation apparatus: This minimizes the time the compound spends at high temperatures.

  • Ensure the system is free of acidic or basic residues: Traces of acid or base can catalyze decomposition. A neutral aqueous wash before distillation is recommended.

Issue 2: Poor Separation During Column Chromatography

Symptom: The product co-elutes with impurities, resulting in low purity fractions. This can sometimes manifest as broad or tailing peaks on TLC.

Possible Cause:

  • Inappropriate solvent system: The polarity of the eluent may not be optimal for separating the product from impurities.

  • Keto-enol tautomerism: The interconversion between the keto and enol forms on the silica gel can lead to band broadening and poor separation.

  • Column overloading: Too much crude product applied to the column can exceed its separation capacity.

Solutions:

  • Optimize the eluent system: Use TLC to test various solvent mixtures to find one that gives good separation between the product and impurities (an Rf of ~0.3 for the product is often a good starting point).

  • Add a small amount of a chelating agent or acid: Sometimes, adding a very small amount of a mild acid (like acetic acid) or a chelating agent to the eluent can suppress the keto-enol tautomerism on the silica gel, leading to sharper peaks. This should be done with caution as it can also promote decomposition.

  • Use an appropriate amount of silica gel: A general rule of thumb is to use a silica gel to crude product weight ratio of 30:1 to 50:1.

  • Consider alternative stationary phases: If silica gel proves problematic, other stationary phases like alumina (neutral or basic) could be explored.

Issue 3: Difficulty with Recrystallization

Symptom: The product oils out or fails to crystallize from the chosen solvent system.

Possible Cause:

  • Inappropriate solvent or solvent mixture: The solubility of the compound in the chosen solvent may be too high at room temperature or too low even when hot.

  • Presence of impurities: Impurities can inhibit crystal formation.

Solutions:

  • Screen various solvents: Test the solubility of the crude product in a range of solvents with different polarities (e.g., hexanes, ethyl acetate, isopropanol, toluene). A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Use a two-solvent system: Dissolve the crude product in a small amount of a solvent in which it is highly soluble. Then, slowly add a less polar "anti-solvent" in which the product is poorly soluble until the solution becomes cloudy. Gently heat to redissolve and then allow to cool slowly. Common mixtures include ethyl acetate/hexanes or acetone/water.

  • Pre-purify by another method: If the crude product is very impure, a preliminary purification by column chromatography or distillation may be necessary to remove impurities that hinder crystallization.

Quantitative Data

The following table summarizes typical data for the purification of Ethyl 2-oxocyclohexanecarboxylate, a structurally similar 6-membered ring beta-keto ester, which can serve as an estimate for the purification of this compound.

Purification MethodTypical PurityTypical Recovery/YieldKey Parameters
Vacuum Distillation >95%80-90%Boiling Point: ~106 °C at 11 mmHg.[1][4][5][6]
Column Chromatography >98%70-85%Eluent: Gradient of Ethyl Acetate in Hexanes.
Recrystallization >99%60-80%Solvent System: e.g., Ethanol/Water, Ethyl Acetate/Hexanes.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation
  • Preparation: Ensure the crude this compound has been worked up to remove any acidic or basic residues. This typically involves washing the organic layer with a saturated sodium bicarbonate solution, followed by water and brine, and then drying over an anhydrous salt like sodium sulfate.

  • Apparatus Setup: Assemble a short-path vacuum distillation apparatus. Use a stirring bar in the distillation flask for smooth boiling.

  • Distillation: Heat the flask in an oil bath. Apply vacuum and slowly increase the temperature.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point under the given pressure. For a similar compound, ethyl 2-oxocyclohexanecarboxylate, the boiling point is approximately 106 °C at 11 mmHg.[1][4][5][6]

  • Analysis: Analyze the purity of the collected fraction by GC or NMR.

Protocol 2: Purification by Column Chromatography
  • TLC Analysis: Determine an appropriate eluent system by running TLC plates of the crude material with various mixtures of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). Aim for an Rf value of approximately 0.3 for the product spot.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system (wet or dry packing method).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent (like dichloromethane), and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system. If using a gradient, start with a lower polarity and gradually increase it.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Diagrams

experimental_workflow crude Crude Product distillation Vacuum Distillation crude->distillation High boiling impurities chromatography Column Chromatography crude->chromatography Polar/non-polar impurities pure_product Pure Product (>98%) distillation->pure_product recrystallization Recrystallization chromatography->recrystallization Further purification chromatography->pure_product recrystallization->pure_product

Caption: General purification workflow for this compound.

troubleshooting_logic start Low Purity after Purification check_nmr Check NMR for Tautomers start->check_nmr distillation_issue Distillation Issue? check_nmr->distillation_issue If not tautomers chromatography_issue Chromatography Issue? distillation_issue->chromatography_issue No solution1 High Vacuum / Short Path distillation_issue->solution1 Yes recrystallization_issue Recrystallization Issue? chromatography_issue->recrystallization_issue No solution2 Optimize Eluent / Check Loading chromatography_issue->solution2 Yes solution3 Screen Solvents / Pre-purify recrystallization_issue->solution3 Yes

References

Technical Support Center: Large-Scale Synthesis of Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most prevalent and scalable method is the intramolecular Dieckmann condensation of 4-oxa-1,7-diethyl pimelate. This method is often preferred for its efficiency and the commercial availability of the starting materials. A "one-pot" approach, where 4-oxa-1,7-diethyl pimelate is synthesized and then cyclized in the same reactor without intermediate purification, can be particularly advantageous for large-scale production as it minimizes handling and potential yield loss.[1]

Q2: What are the critical safety precautions to consider when using sodium hydride (NaH) as the base for the Dieckmann condensation at a large scale?

A2: Sodium hydride is a pyrophoric and water-reactive solid, requiring strict safety protocols for large-scale use. Key precautions include:

  • Inert Atmosphere: All operations must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture and oxygen.

  • Solvent Purity: Anhydrous solvents are crucial to prevent a violent reaction with NaH.

  • Controlled Addition: Sodium hydride should be added portion-wise to the reaction mixture to manage the exothermic reaction and hydrogen gas evolution.

  • Adequate Cooling: The reactor must have efficient cooling to dissipate the heat generated during the reaction.

  • Proper Quenching: A carefully planned and controlled quenching procedure is essential to safely neutralize any unreacted NaH.

  • Personal Protective Equipment (PPE): Appropriate PPE, including fire-retardant lab coats, safety glasses, and gloves, is mandatory.

Q3: What are the expected yield and purity for the Dieckmann condensation method?

A3: A reported yield for the synthesis of this compound via Dieckmann condensation of 4-oxa-1,7-diethyl pimelate using 60% sodium hydride in oil is approximately 68.75%.[1] Purity of the crude product can be high with this method, which is designed to minimize byproduct formation.[1] Final purity will depend on the effectiveness of the purification process.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive sodium hydride due to improper storage or handling. 2. Presence of moisture in the solvent or on glassware. 3. Reaction temperature is too low for the enolate formation to occur efficiently. 4. Insufficient reaction time.1. Use fresh, unopened sodium hydride or test the activity of the current batch on a small scale. 2. Ensure all solvents are rigorously dried and glassware is oven-dried before use. 3. Gradually increase the reaction temperature, monitoring for any changes. For the Dieckmann condensation of 4-oxa-1,7-diethyl pimelate, a temperature range of -10 to 0 °C is recommended for the addition of NaH.[1] 4. Monitor the reaction progress using TLC, GC, or HPLC and extend the reaction time if necessary.
Formation of Significant Byproducts 1. Intermolecular Claisen condensation leading to polymeric material. 2. Hydrolysis of the ester groups due to moisture. 3. Side reactions due to excessively high reaction temperatures.1. Maintain a high dilution of the starting diester to favor the intramolecular reaction. 2. As mentioned, ensure all reagents and equipment are scrupulously dry. 3. Maintain the recommended reaction temperature and ensure efficient stirring to prevent localized overheating.
Difficulties in Product Isolation/Purification 1. The product is an oil, making crystallization challenging. 2. Presence of oily byproducts or residual mineral oil from the NaH dispersion. 3. Incomplete quenching leading to reactive species in the work-up.1. If direct crystallization is difficult, purification by vacuum distillation or column chromatography (e.g., flash chromatography with a hexane-ethyl acetate gradient) is recommended.[1] 2. Wash the crude product with a non-polar solvent like hexane to remove mineral oil before further purification. 3. Ensure the quenching process is complete by slowly adding the quenching agent until gas evolution ceases before proceeding with the aqueous work-up.
Safety Hazard During Quenching 1. Too rapid addition of the quenching agent (e.g., water, alcohol, or acid). 2. Insufficient cooling during the quenching process.1. Add the quenching agent slowly and dropwise to a cooled reaction mixture (typically 0 °C or below). 2. Maintain a cold bath around the reactor throughout the quenching process to control the exotherm. A gradual quench with a less reactive alcohol (e.g., isopropanol) before the addition of water or aqueous acid is a safer approach.

Experimental Protocols

Synthesis of this compound via Dieckmann Condensation

This protocol is adapted from the method described in patent CN104496858A.[1]

Step 1: Synthesis of 4-oxa-1,7-diethyl pimelate (One-Pot Procedure)

  • To a reaction vessel equipped with a stirrer, thermometer, and addition funnel under an inert atmosphere (nitrogen or argon), add anhydrous ethanol.

  • Add sodium metal portion-wise to the ethanol to generate sodium ethoxide.

  • Cool the solution and add ethyl 3-hydroxypropionate.

  • Slowly add ethyl acrylate to the reaction mixture, maintaining the temperature between 30-40 °C.

  • After the addition is complete, continue to stir the mixture until the reaction is complete (monitor by TLC or GC).

  • The resulting solution containing 4-oxa-1,7-diethyl pimelate is used directly in the next step.

Step 2: Dieckmann Condensation

  • Cool the reaction mixture containing 4-oxa-1,7-diethyl pimelate to -10 to 0 °C.

  • Under a continuous inert gas flow, add 60% sodium hydride in mineral oil portion-wise, ensuring the temperature does not exceed 0 °C. Vigorous hydrogen gas evolution will be observed.

  • After the addition is complete, maintain the reaction mixture at -10 to 0 °C and stir until the reaction is complete (monitor by TLC or GC).

  • Quenching: Slowly and carefully add a quenching agent (e.g., isopropanol followed by water or a saturated aqueous solution of ammonium chloride) to the cooled reaction mixture to neutralize any unreacted sodium hydride.

  • Work-up: Once the quenching is complete, adjust the pH of the aqueous layer to 6-7 with dilute hydrochloric acid.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Step 3: Purification

  • The crude this compound can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., starting from 1:20 to 1:10 v/v).[1]

  • Alternatively, for large-scale operations, vacuum distillation can be employed.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis One-Pot Synthesis cluster_cyclization Dieckmann Condensation cluster_workup Work-up & Purification start Start Materials: Ethyl 3-hydroxypropionate Ethyl acrylate Sodium Ethoxide reaction1 Michael Addition (Formation of 4-oxa-1,7-diethyl pimelate) start->reaction1 base_addition Addition of NaH (-10 to 0 °C) reaction1->base_addition Intermediate (not isolated) reaction2 Intramolecular Cyclization base_addition->reaction2 quench Quenching (Isopropanol/Water) reaction2->quench extraction Extraction & Washing quench->extraction purification Purification (Flash Chromatography or Distillation) extraction->purification product Final Product: This compound purification->product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic start Low Yield or Incomplete Reaction cause1 Inactive Base (NaH)? start->cause1 Check cause2 Moisture Present? start->cause2 Check cause3 Incorrect Temperature? start->cause3 Check cause4 Side Reactions? start->cause4 Check solution1 Use fresh NaH cause1->solution1 Yes solution2 Ensure anhydrous conditions cause2->solution2 Yes solution3 Optimize reaction temperature cause3->solution3 Yes solution4 Use high dilution cause4->solution4 Yes end Successful Synthesis solution1->end Re-run solution2->end Re-run solution3->end Re-run solution4->end Re-run

Caption: Troubleshooting guide for low yield in the Dieckmann condensation.

References

Technical Support Center: Synthesis of Tetrahydropyran Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of tetrahydropyran (THP) intermediates.

Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Prins Cyclization

Question 1: I am observing a significant amount of what appears to be a rearranged product in my Prins cyclization. What is it and how can I minimize it?

Answer: You are likely observing a side product resulting from an oxonia-Cope rearrangement . This is a common competing reaction pathway in Prins cyclizations, especially when the reaction conditions allow for the reversible formation of the key oxocarbenium ion intermediate.[1][2] This rearrangement can lead to constitutional isomers and a loss of stereochemical integrity.[2][3]

Troubleshooting Strategies:

  • Choice of Lewis Acid: The strength and nature of the Lewis acid can significantly influence the reaction pathway. Weaker Lewis acids may favor the desired Prins cyclization over the oxonia-Cope rearrangement. For instance, using InCl₃ has been shown to be effective in promoting the desired cyclization while minimizing side reactions.[1] In some cases, a combination of a Lewis acid and a Brønsted acid can offer synergistic effects, enhancing selectivity.[4]

  • Reaction Temperature: Lowering the reaction temperature can often suppress the oxonia-Cope rearrangement, as it typically has a higher activation energy than the desired Prins cyclization.

  • Substrate Modification: Modifying the substrate to disfavor the rearrangement can be effective. For example, using an alkynylsilane instead of a simple alkene can minimize the competitive 2-oxonia-[5][5]-sigmatropic rearrangement pathway.[1][2]

Question 2: My Prins cyclization is resulting in a mixture of diastereomers. How can I improve the stereoselectivity?

Answer: Poor diastereoselectivity in Prins cyclizations can arise from the geometry of the oxocarbenium ion intermediate and the transition state of the cyclization. The formation of a mixture of cis and trans isomers is a common issue.[1]

Troubleshooting Strategies:

  • Catalyst Selection: The choice of catalyst is crucial for controlling stereoselectivity. For instance, in silyl-Prins cyclizations, the Lewis acid can dramatically influence the diastereomeric ratio. While some Lewis acids may produce a mixture of isomers, others can lead to the formation of a single diastereomer.

  • Solvent and Temperature: Optimizing the solvent and reaction temperature can influence the conformational preferences of the transition state, thereby improving diastereoselectivity.

  • Internal Nucleophile: Introducing an internal nucleophile in a Mukaiyama aldol-Prins (MAP) cascade reaction can trap the reactive oxocarbenium ion intermediate, leading to the formation of the desired tetrahydropyran with high stereocontrol.[1]

Intramolecular Williamson Ether Synthesis

Question 3: I am attempting an intramolecular Williamson ether synthesis to form a tetrahydropyran ring, but I am getting a low yield and observing an elimination side product. How can I favor the desired cyclization?

Answer: The primary side reaction in an intramolecular Williamson ether synthesis is E2 elimination , which competes with the desired SN2 cyclization.[6] This is particularly problematic when using secondary alkyl halides as substrates.

Troubleshooting Strategies:

  • Choice of Base and Solvent: The choice of a non-hindered, strong base is critical. Sodium hydride (NaH) is often a good choice as it irreversibly deprotonates the alcohol, and the hydrogen gas byproduct is easily removed. The solvent should be polar aprotic, such as THF or DMF, to solvate the cation and leave a reactive "naked" alkoxide.

  • Substrate Structure: The reaction works best with primary alkyl halides. If a secondary halide must be used, carefully select a base that is less sterically hindering to minimize elimination.

  • Reaction Conditions: Running the reaction at a lower temperature can favor the SN2 pathway over the E2 pathway. High dilution can also favor the intramolecular cyclization over intermolecular side reactions.

Oxa-Michael Addition (Intramolecular)

Question 4: My intramolecular oxa-Michael addition is giving me a mixture of 2,6-cis and 2,6-trans disubstituted tetrahydropyrans. How can I control the stereochemical outcome?

Answer: The stereoselectivity of intramolecular oxa-Michael additions to form tetrahydropyrans is highly dependent on the reaction conditions, which can favor either kinetic or thermodynamic control.

Troubleshooting Strategies:

  • Base and Temperature Control for Diastereoselectivity:

    • Kinetic Control (trans product): Using a strong, non-coordinating base like sodium hexamethyldisilazide (NaHMDS) at low temperatures (e.g., -78 °C) typically favors the formation of the kinetically preferred trans-2,6-disubstituted tetrahydropyran.

    • Thermodynamic Control (cis product): Allowing the reaction to proceed at room temperature can favor the thermodynamically more stable cis-2,6-disubstituted product. The addition of a coordinating agent like TMDA can improve the cis-selectivity at room temperature.

  • Acid Catalysis: Acid-catalyzed intramolecular oxa-Michael additions can also be employed and often favor the formation of the thermodynamically more stable cis-product through a late transition state.

Catalytic Hydrogenation

Question 5: I am trying to synthesize a tetrahydropyran by catalytic hydrogenation of a dihydropyran, but I am observing over-reduction or other side products. How can I improve the selectivity?

Answer: Side products in the catalytic hydrogenation of pyran derivatives can include over-reduction of other functional groups or skeletal rearrangements .[4]

Troubleshooting Strategies:

  • Catalyst Selection: The choice of catalyst is critical for selectivity. For the reduction of a dihydropyran to a tetrahydropyran, catalysts like Palladium on carbon (Pd/C) or Raney Nickel are commonly used. The catalyst loading and activity can be adjusted to minimize over-reduction.

  • Reaction Conditions:

    • Hydrogen Pressure: Lowering the hydrogen pressure can sometimes reduce the rate of over-hydrogenation.

    • Temperature: Performing the reaction at a lower temperature can also improve selectivity.

    • Solvent: The choice of solvent can influence the catalyst's activity and selectivity.

  • Monitoring the Reaction: Careful monitoring of the reaction progress by techniques like TLC or GC is essential to stop the reaction once the desired product is formed and before significant side product formation occurs.

Quantitative Data Summary

The following table summarizes the yields of desired tetrahydropyran intermediates and common side products under different reaction conditions.

Synthesis MethodSubstrateConditionsDesired Product YieldSide Product(s)Side Product YieldReference(s)
Prins CyclizationHomoallylic alcohol and aldehydeBF₃·OEt₂/HOAc~14% (low ee)Racemized product, side-chain exchange productsNot specified[1]
Prins CyclizationHomoallylic alcohol and aldehydeSnBr₄High (no racemization)--[1]
Silyl-Prins CyclizationVinylsilyl alcohol and various aldehydesBiCl₃/TMSCl, CH₂Cl₂, 0 °C to rt, 30-60 min72-95%Diastereomers (in some cases)<5%
Intramolecular Oxa-Michael Add.ζ-hydroxy-α,β-unsaturated esterNaHMDS, THF, -78 °Cup to 93% (trans)cis-diastereomer~7%
Intramolecular Oxa-Michael Add.ζ-hydroxy-α,β-unsaturated esterNaHMDS, TMEDA, THF, rtup to 99% (cis)trans-diastereomer~1%
Catalytic HydrogenationTetrahydropyran-2-methanolCopper-chromium oxide, Kieselguhr, H₂, 430°C4.7%2,3,4,5-Tetrahydrooxepine, Oxepane44.8%[4]
Catalytic HydrogenationTetrahydropyran-2-methanolη-alumina, 330°CNot specifiedCyclopentanecarboxaldehyde71%[4]

Experimental Protocols

Protocol 1: Minimizing Oxonia-Cope Rearrangement in Prins Cyclization

This protocol is adapted from methodologies that favor the direct Prins cyclization over the competing oxonia-Cope rearrangement.

Materials:

  • Homoallylic alcohol

  • Aldehyde

  • Anhydrous dichloromethane (DCM)

  • Lewis acid (e.g., SnBr₄ or InCl₃)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the homoallylic alcohol (1.0 equiv) and anhydrous DCM.

  • Cool the solution to the desired temperature (start with -78 °C and optimize as needed).

  • Add the aldehyde (1.1 equiv) to the cooled solution.

  • In a separate flask, prepare a solution of the Lewis acid (e.g., SnBr₄, 1.2 equiv) in anhydrous DCM.

  • Slowly add the Lewis acid solution to the reaction mixture via a syringe pump over 30 minutes, maintaining the low temperature.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate at the reaction temperature.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Diastereoselective Intramolecular Oxa-Michael Addition

This protocol provides a general method for controlling the diastereoselectivity in the formation of 2,6-disubstituted tetrahydropyrans.

Materials:

  • ζ-hydroxy α,β-unsaturated ester

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hexamethyldisilazide (NaHMDS) (as a solution in THF)

  • Tetramethylethylenediamine (TMEDA) (for cis product)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

For the trans product (Kinetic Control):

  • Dissolve the ζ-hydroxy α,β-unsaturated ester (1.0 equiv) in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add NaHMDS (1.1 equiv) dropwise.

  • Stir the reaction at -78 °C and monitor by TLC.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of ammonium chloride at -78 °C.

  • Proceed with standard aqueous workup and purification.

For the cis product (Thermodynamic Control):

  • Dissolve the ζ-hydroxy α,β-unsaturated ester (1.0 equiv) and TMEDA (1.2 equiv) in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Add NaHMDS (1.1 equiv) dropwise at room temperature.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon reaching equilibrium (favoring the cis product), quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Proceed with standard aqueous workup and purification.

Visualizations

Synthesis_Pathways cluster_Prins Prins Cyclization cluster_Williamson Intramolecular Williamson Ether Synthesis Start_Prins Homoallylic Alcohol + Aldehyde Oxocarbenium Oxocarbenium Ion Start_Prins->Oxocarbenium Lewis/Brønsted Acid THP_Cation Tetrahydropyranyl Cation Oxocarbenium->THP_Cation Cyclization Oxonia_Cope Oxonia-Cope Rearrangement Product Oxocarbenium->Oxonia_Cope Side Reaction Desired_THP_Prins Desired Tetrahydropyran THP_Cation->Desired_THP_Prins Nucleophilic Capture Diastereomers_Prins Diastereomeric Mixture THP_Cation->Diastereomers_Prins Poor Stereocontrol Start_Williamson Halo-alcohol Alkoxide Alkoxide Start_Williamson->Alkoxide Base (e.g., NaH) Desired_THP_Williamson Desired Tetrahydropyran Alkoxide->Desired_THP_Williamson SN2 Cyclization Elimination_Product Elimination Product (Alkene) Alkoxide->Elimination_Product E2 Side Reaction

Common synthetic routes to tetrahydropyrans and their major side products.

Troubleshooting_Logic Problem Low Yield or Impure Product Identify_Reaction Identify Synthesis Method Problem->Identify_Reaction Prins Prins Cyclization Identify_Reaction->Prins Williamson Williamson Ether Synthesis Identify_Reaction->Williamson Oxa_Michael Oxa-Michael Addition Identify_Reaction->Oxa_Michael Hydrogenation Catalytic Hydrogenation Identify_Reaction->Hydrogenation Troubleshoot_Prins Check for Rearrangement or Diastereomers Prins->Troubleshoot_Prins Troubleshoot_Williamson Check for Elimination Product Williamson->Troubleshoot_Williamson Troubleshoot_Oxa_Michael Analyze Diastereomeric Ratio Oxa_Michael->Troubleshoot_Oxa_Michael Troubleshoot_Hydrogenation Check for Over-reduction or Rearrangement Hydrogenation->Troubleshoot_Hydrogenation Solution_Prins Optimize Lewis Acid, Temperature, or Substrate Troubleshoot_Prins->Solution_Prins Solution_Williamson Use Non-hindered Base, Primary Halide, Lower Temperature Troubleshoot_Williamson->Solution_Williamson Solution_Oxa_Michael Control Temperature and Base for Kinetic/Thermodynamic Control Troubleshoot_Oxa_Michael->Solution_Oxa_Michael Solution_Hydrogenation Select Catalyst, Optimize Pressure/ Temperature, Monitor Reaction Troubleshoot_Hydrogenation->Solution_Hydrogenation

A logical workflow for troubleshooting side product formation.

References

Technical Support Center: Optimizing Pyran Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for pyran ring formation.

I. Troubleshooting Guide: Multicomponent Reactions (MCRs) for 4H-Pyran Synthesis

This guide focuses on the widely used one-pot, three-component synthesis of 4H-pyran derivatives from an aldehyde, malononitrile, and a 1,3-dicarbonyl compound.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the most critical parameters to investigate?

A1: Low yields in MCRs for 4H-pyran synthesis can often be attributed to several key factors. The most critical parameters to optimize are the choice of catalyst, solvent, and reaction temperature. The stoichiometry of the reactants also plays a crucial role. For instance, using a slight excess of the active methylene compound (e.g., malononitrile) can sometimes improve yields.

Q2: How does the choice of catalyst impact the reaction?

A2: The catalyst is pivotal in promoting the initial Knoevenagel condensation and subsequent Michael addition and cyclization steps. A wide range of catalysts have been successfully employed, from basic catalysts like piperidine and triethylamine to various heterogeneous and nanocatalysts which offer advantages in terms of reusability and milder reaction conditions. The optimal catalyst is substrate-dependent, and screening different types may be necessary.

Q3: What is the influence of the solvent on the reaction outcome?

A3: The solvent can significantly affect reaction rates and yields by influencing the solubility of reactants and intermediates. While polar protic solvents like ethanol are commonly used and often give good results, in some cases, solvent-free conditions or the use of greener solvents like water have been shown to be highly effective, especially when coupled with microwave irradiation. Poor yields have been reported in solvents like THF and DCM for certain catalyst systems.

Q4: I am observing the formation of side products. How can I improve the selectivity for the desired 4H-pyran?

A4: Side product formation often arises from competing reaction pathways. Careful control of the reaction temperature is crucial; higher temperatures can sometimes lead to the formation of undesired byproducts. Ensuring the purity of reactants, particularly the aldehyde, is also important as impurities can lead to side reactions. The choice of catalyst can also influence selectivity.

Data Presentation: Optimization of Reaction Conditions for 4H-Pyran Synthesis

The following table summarizes the effect of different catalysts and solvents on the synthesis of 2-amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile from 4-chlorobenzaldehyde, malononitrile, and dimedone.

CatalystCatalyst LoadingSolventTemperature (°C)TimeYield (%)
CuFe2O4@starch30 mgEthanolRoom Temp10 min96
CuFe2O4@starch30 mgWaterRoom Temp45 min70
Nd2O320 mmolH2O/C2H5OH (1:1)8045 min93
KOH loaded CaO10 mmolSolvent-free6010 min92
[PVPH]HSO43.5 mol%Ethanol8015 min95

Experimental Workflow for Optimizing 4H-Pyran Synthesis

G cluster_start Initial Setup cluster_optimization Optimization Cycle cluster_analysis Analysis & Refinement cluster_end Final Protocol start Select Aldehyde, Malononitrile, and 1,3-Dicarbonyl Compound catalyst Screen Catalysts (e.g., base, heterogeneous) start->catalyst solvent Screen Solvents (e.g., Ethanol, Water, Solvent-free) catalyst->solvent temp Optimize Temperature (e.g., RT, 60°C, 80°C) solvent->temp tlc Monitor Reaction by TLC temp->tlc yield Isolate and Calculate Yield tlc->yield troubleshoot Troubleshoot Issues (Low Yield, Side Products) yield->troubleshoot If issues persist end Optimized Protocol for 4H-Pyran Synthesis yield->end If successful troubleshoot->catalyst Re-evaluate parameters

Caption: A general workflow for the optimization of 4H-pyran synthesis via multicomponent reactions.

II. Troubleshooting Guide: Coumarin Synthesis via Pechmann and Perkin Reactions

This section addresses common issues encountered during the synthesis of coumarins, which involves the formation of a fused pyranone ring.

Frequently Asked Questions (FAQs)

Q1: In my Pechmann condensation, I am getting a significant amount of a chromone byproduct. How can I improve selectivity?

A1: The formation of a chromone byproduct is a known issue in the Pechmann condensation, arising from a competing Simonis chromone cyclization. To favor the formation of the desired coumarin, consider using a milder Lewis acid catalyst or optimizing the reaction temperature. For highly activated phenols, the reaction can often proceed under milder conditions, even at room temperature, which can suppress side reactions.

Q2: During my Perkin reaction for coumarin synthesis, I am isolating a large amount of o-coumaric acid. How can I promote cyclization?

A2: The isolation of o-coumaric acid indicates that the final lactonization step is not proceeding efficiently. Several factors can be adjusted to promote cyclization. Ensure that the acetic anhydride is present in sufficient concentration, as it acts as a dehydrating agent to facilitate cyclization. The reaction temperature is also critical; insufficient heating may lead to incomplete reaction and isolation of the intermediate acid. Heating the mixture to 180-200 °C is often required.

Q3: My Pechmann condensation is not proceeding to completion. What could be the issue?

A3: Incomplete conversion in a Pechmann condensation can be due to several factors. The reactivity of the phenol is a key consideration; phenols with electron-withdrawing groups may require stronger acid catalysts and higher temperatures. Ensure that the reagents, particularly the phenol and β-ketoester, are pure and dry, as moisture can interfere with the reaction. The choice and concentration of the acid catalyst are also critical and may need to be optimized for your specific substrates.

Troubleshooting Flowchart for Coumarin Synthesis

Technical Support Center: Diastereoselective Synthesis of Dihydropyrans

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the diastereoselective synthesis of dihydropyrans. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during the synthesis of dihydropyrans, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Diastereoselectivity in Hetero-Diels-Alder Reactions

Question: My hetero-Diels-Alder reaction to form a dihydropyran is resulting in a low diastereomeric ratio (dr). What are the potential causes and how can I improve the diastereoselectivity?

Answer: Low diastereoselectivity in hetero-Diels-Alder reactions is a common challenge. The stereochemical outcome is influenced by the transition state geometry, which can be affected by several factors.

Potential Causes and Solutions:

  • Suboptimal Lewis Acid Catalyst: The nature and amount of the Lewis acid catalyst can significantly impact the facial selectivity of the dienophile's approach to the diene.

    • Solution: Screen a variety of Lewis acids (e.g., TMSOTf, BF₃·OEt₂, Cu(II)-bis(oxazoline) complexes) and optimize the catalyst loading.[1][2] In some cases, an achiral catalyst might be sufficient if the substrate itself has high stereo-directing groups.

  • Incorrect Reaction Temperature: Temperature plays a crucial role in controlling the kinetic versus thermodynamic product distribution.

    • Solution: Optimize the reaction temperature. Lower temperatures (e.g., -78 °C) often favor the kinetic product with higher diastereoselectivity.[1] Conversely, in some systems, thermodynamic control at higher temperatures might favor the desired diastereomer.[3]

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the catalyst's activity and the stability of the transition states.

    • Solution: Screen different solvents with varying polarities (e.g., CH₂Cl₂, THF, toluene). A change in solvent can sometimes dramatically improve diastereoselectivity.[3]

  • Steric and Electronic Properties of Substrates: The substituents on both the diene and the dienophile can have a profound effect on the preferred transition state.

    • Solution: If possible, modify the steric bulk or electronic nature of the directing groups on your substrates. For instance, bulkier substituents may favor a specific diastereomer to minimize steric hindrance in the transition state.[1]

Issue 2: Low or No Yield in Silyl-Prins Cyclization

Question: I am attempting a silyl-Prins cyclization to synthesize a dihydropyran, but I am observing very low to no product formation. What could be the issue?

Answer: Low yields in silyl-Prins cyclizations can stem from several factors, including issues with the starting materials, reaction conditions, or competing side reactions.

Potential Causes and Solutions:

  • Poor Quality Starting Materials: The purity of the aldehyde and the vinylsilane or allylsilane is critical.

    • Solution: Ensure that the aldehyde is free of acidic impurities and water. The vinylsilane or allylsilane should be freshly prepared or purified before use.[1]

  • Ineffective Lewis Acid Activation: The reaction is highly dependent on the choice and stoichiometry of the Lewis acid.

    • Solution: Screen different Lewis acids such as TMSOTf, BF₃·OEt₂, or others. The optimal amount of Lewis acid is also crucial; using too little may result in incomplete reaction, while too much can lead to side reactions.[1]

  • Incorrect Reaction Temperature: The temperature profile of the reaction is important.

    • Solution: Typically, these reactions are initiated at low temperatures (e.g., -78 °C) to control the initial addition and then may be allowed to warm up.[1] Experiment with different temperature profiles.

  • Competing Reaction Pathways: Side reactions such as Peterson elimination or oxonia-Cope rearrangement can compete with the desired cyclization, especially with allylsilyl alcohols.[1]

    • Solution: The use of vinylsilyl alcohols can sometimes circumvent these competing pathways.[1] Additionally, careful selection of the Lewis acid and reaction temperature can help to suppress these side reactions.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data from studies on the diastereoselective synthesis of dihydropyrans, highlighting the impact of different reaction parameters on yield and diastereoselectivity.

Table 1: Effect of Lewis Acid on Silyl-Prins Cyclization

EntryLewis AcidEquivalentsTemperature (°C)Yield (%)Diastereomeric Ratio (cis:trans)
1BF₃·OEt₂1.00Complex Mixture-
2TMSCl1.00Complex Mixture-
3TMSOTf1.0-784890:10
4TMSOTf0.5-78Lower Yield-

Data adapted from a study on the synthesis of cis-2,6-disubstituted dihydropyrans.[1]

Table 2: Influence of Solvent on a Rhenium-Catalyzed Dehydrative Cyclization

EntrySolvent SystemReaction TimeYield (%)Diastereomeric Ratio (trans:cis)
1(F₃C)₂CHOH/MeNO₂5 min713.3:1
2(F₃C)₂CHOH/MeNO₂Extended71Increased trans/cis ratio

Data highlights the kinetic versus thermodynamic control in a rhenium-mediated synthesis.[3]

Experimental Protocols

Protocol 1: General Procedure for TMSOTf-Promoted Silyl-Prins Cyclization

This protocol describes a general method for the synthesis of dihydropyrans via a silyl-Prins cyclization.[1]

Materials:

  • E-vinylsilyl alcohol

  • Aldehyde

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

  • In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve the E-vinylsilyl alcohol (1.0 equiv.) and the aldehyde (1.2 equiv.) in anhydrous dichloromethane (to a concentration of approximately 0.05 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add TMSOTf (1.0 equiv.) dropwise to the cooled solution.

  • Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Upon completion, quench the reaction by adding saturated NaHCO₃ solution.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting Workflow for Low Diastereoselectivity

Troubleshooting_Diastereoselectivity start Low Diastereoselectivity Observed catalyst Screen Lewis Acid Catalysts (e.g., TMSOTf, BF3.OEt2, Cu(II)-BOX) start->catalyst Evaluate Catalyst temperature Optimize Reaction Temperature (e.g., -78°C, 0°C, RT) catalyst->temperature If no improvement outcome Improved Diastereoselectivity catalyst->outcome Success solvent Vary Solvent Polarity (e.g., CH2Cl2, THF, Toluene) temperature->solvent If no improvement temperature->outcome Success substrate Modify Substrate Sterics/ Electronics solvent->substrate If no improvement solvent->outcome Success substrate->outcome Success

Caption: A decision-making workflow for troubleshooting low diastereoselectivity.

Logical Relationship in Silyl-Prins Cyclization

Silyl_Prins_Logic sub_vin Vinylsilyl Alcohol product Desired Dihydropyran sub_vin->product sub_all Allylsilyl Alcohol side_reactions Side Reactions (Peterson, Oxonia-Cope) sub_all->side_reactions aldehyde Aldehyde aldehyde->product aldehyde->side_reactions lewis_acid Lewis Acid (e.g., TMSOTf) lewis_acid->product lewis_acid->side_reactions

Caption: Key factors influencing the outcome of silyl-Prins cyclization.

References

avoiding byproduct formation in Biginelli-type reactions for pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in Biginelli-type reactions for pyrimidine synthesis, with a focus on minimizing byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in a Biginelli reaction?

A1: The most prevalent byproducts in the Biginelli reaction stem from competing condensation reactions between the starting materials.[1] The primary side products include:

  • Knoevenagel Condensation Products: These arise from the acid- or base-catalyzed reaction between the aldehyde and the β-ketoester, forming an α,β-unsaturated dicarbonyl compound.[1]

  • Hantzsch Dihydropyridine Products: Under certain conditions, particularly with the use of ammonium acetate instead of urea, the reaction can favor the formation of 1,4-dihydropyridines (DHPs).[2][3]

  • Open-Chain Ureide Intermediates: Incomplete cyclization can lead to the accumulation of the open-chain intermediate formed after the initial addition of urea to the Knoevenagel adduct.[4] This is more common with sterically hindered substrates.[4]

  • Benzal-bisurea: The reaction of the aldehyde with two equivalents of urea can form this byproduct.

Q2: My Biginelli reaction is resulting in a low yield (<40%). What are the likely causes?

A2: Low yields are a common issue in the classical Biginelli reaction.[4] Several factors can contribute to this:

  • Suboptimal Catalyst: Traditional Brønsted acids like HCl may not be efficient for all substrates.[4][5] The choice of catalyst is crucial for driving the reaction towards the desired product.

  • Competing Side Reactions: The formation of byproducts, especially the Knoevenagel adduct, consumes the starting materials and reduces the yield of the target dihydropyrimidine.[4]

  • Inadequate Reaction Conditions: The choice of solvent, temperature, and reaction time can significantly impact the reaction rate and selectivity.[4]

  • Moisture: The presence of water can hydrolyze intermediates and reduce catalyst efficiency.

Q3: How can I identify the major byproduct in my reaction mixture?

A3: Characterization using standard analytical techniques is essential. The most common byproducts, the Knoevenagel adduct and the open-chain ureide, can be distinguished from the desired dihydropyrimidine product by NMR and mass spectrometry. The Knoevenagel product will be missing the urea-derived fragment, while the open-chain intermediate will incorporate all three components but will not be cyclized.[4]

Q4: Can the choice of catalyst influence byproduct formation?

A4: Absolutely. The catalyst plays a pivotal role in determining the reaction pathway and selectivity. Lewis acids, such as Yb(OTf)₃, InCl₃, and FeCl₃·6H₂O, have been shown to significantly improve yields and reduce reaction times, thereby minimizing the formation of side products.[5][6] Organocatalysts and heterogeneous catalysts also offer advantages in terms of selectivity and ease of separation.[2][7][8]

Troubleshooting Guides

Issue 1: Predominant Formation of Knoevenagel Condensation Product

Symptoms:

  • The major product isolated lacks the urea moiety.

  • NMR and mass spectrometry data are consistent with an α,β-unsaturated dicarbonyl compound.

Troubleshooting Steps:

  • Optimize the Catalyst: Switch from a classical Brønsted acid to a more effective Lewis acid catalyst. Lewis acids can better coordinate with the aldehyde and the β-ketoester, favoring the formation of the N-acyliminium ion intermediate required for the Biginelli pathway.[1][4]

  • Modify the Reaction Sequence (Atwal Modification): Pre-form the enone (Knoevenagel adduct) and then react it with a protected urea derivative under nearly neutral conditions.[9] This two-step approach can provide higher overall yields.[9]

  • Increase Urea Concentration: Using a slight excess of urea (e.g., 1.2-1.5 equivalents) can help to shift the equilibrium towards the formation of the desired dihydropyrimidine.

  • Employ Milder Reaction Conditions: Harsher acidic conditions can sometimes favor the Knoevenagel condensation.[1] Exploring milder catalysts or reaction temperatures may be beneficial.

Issue 2: Low Yield and Presence of Multiple Unidentified Byproducts

Symptoms:

  • Complex reaction mixture observed by TLC or LC-MS.

  • Low isolated yield of the desired dihydropyrimidine.

Troubleshooting Steps:

  • Screen Different Catalysts: The choice of catalyst is critical. A screening of various Lewis acids, Brønsted acids, or even green catalysts can identify the optimal choice for your specific substrates.[5]

  • Solvent Selection: The polarity of the solvent can influence the reaction outcome. While ethanol is traditionally used, other solvents like THF, acetonitrile, or even solvent-free conditions have been shown to be effective.[10][11]

  • Optimize Temperature and Reaction Time: Systematically vary the reaction temperature. While heating is often required, excessively high temperatures can lead to decomposition. Monitor the reaction progress by TLC to determine the optimal reaction time.

  • Consider Alternative Energy Sources: Microwave irradiation or ball milling can significantly accelerate the reaction, often leading to higher yields and cleaner product formation in shorter reaction times.[11][12]

Data Presentation

Table 1: Comparison of Different Catalysts for the Biginelli Reaction

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
HCl (catalytic)EthanolReflux1820-60[9]
Yb(OTf)₃THFReflux4-1282-95[6]
InCl₃THFReflux2-385-96[5]
FeCl₃·6H₂OAcetonitrileReflux1-288-95[5]
Gluconic AcidWater603-685-97[2]
Nano ZnOSolvent-free1001-285-95[3]

Conditions: Typically involves the reaction of an aromatic aldehyde, ethyl acetoacetate, and urea. Yields are representative and can vary with specific substrates.

Experimental Protocols

Protocol 1: General Procedure for Lewis Acid-Catalyzed Biginelli Reaction
  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (1 mmol), β-ketoester (1 mmol), and urea (1.2 mmol).

  • Add the solvent of choice (e.g., THF or acetonitrile, 10 mL).

  • Add the Lewis acid catalyst (e.g., Yb(OTf)₃, 5-10 mol%).

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into crushed ice.

  • Filter the resulting solid, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidine.[2]

Protocol 2: Solvent-Free Biginelli Reaction using Ball Milling
  • Place the aldehyde (0.02 mol), β-ketoester (0.02 mol), and urea (0.02 mol) into a stainless steel grinding vial.[11]

  • Add stainless steel grinding balls (a ball-to-reagent weight ratio of approximately 8:1 is often optimal).[11]

  • Mill the mixture in a planetary ball mill at a suitable speed (e.g., 750 rpm) for the optimized time (typically 30-60 minutes).[11]

  • After milling, dissolve the solid mixture in a suitable solvent (e.g., ethanol) and filter to remove the grinding balls.

  • Remove the solvent under reduced pressure.

  • Wash the resulting solid with cold water and dry to obtain the product.

Mandatory Visualizations

Biginelli_Mechanism_and_Byproducts Aldehyde Aldehyde Iminium N-Acyliminium Ion (Key Intermediate) Aldehyde->Iminium + Urea Knoevenagel Knoevenagel Adduct (Byproduct) Aldehyde->Knoevenagel + β-Ketoester (Side Reaction) Hantzsch Hantzsch Product (Byproduct) Aldehyde->Hantzsch + β-Ketoester + NH3 source (Side Reaction) BetaKetoester β-Ketoester BetaKetoester->Iminium + BetaKetoester->Knoevenagel BetaKetoester->Hantzsch Urea Urea OpenChain Open-Chain Ureide (Intermediate/Byproduct) Iminium->OpenChain Nucleophilic Attack Enamine Enamine Intermediate Knoevenagel->OpenChain + Urea DHPM 3,4-Dihydropyrimidin-2(1H)-one (Desired Product) OpenChain->DHPM Cyclization & Dehydration Ammonia Ammonia Source (e.g., NH4OAc) Ammonia->Hantzsch

Caption: Biginelli reaction mechanism and common byproduct pathways.

Troubleshooting_Workflow Start Low Yield or Byproduct Formation Identify Identify Byproduct (NMR, MS) Start->Identify Knoevenagel Knoevenagel Product Identified Identify->Knoevenagel Yes OpenChain Open-Chain Ureide Identified Identify->OpenChain Yes Complex Complex Mixture Identify->Complex No clear major byproduct OptimizeCatalyst Optimize Catalyst (e.g., Lewis Acid) Knoevenagel->OptimizeCatalyst Atwal Consider Atwal Modification Knoevenagel->Atwal OpenChain->OptimizeCatalyst OptimizeConditions Optimize Conditions (Solvent, Temp.) OpenChain->OptimizeConditions Complex->OptimizeCatalyst Complex->OptimizeConditions AltEnergy Use Alternative Energy (Microwave, Ball Mill) Complex->AltEnergy End Improved Yield and Purity OptimizeCatalyst->End Atwal->End OptimizeConditions->End AltEnergy->End

Caption: Troubleshooting workflow for byproduct formation in Biginelli reactions.

References

Technical Support Center: Separation of Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the separation of Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary isomeric challenges when working with this compound?

A1: The primary challenges stem from two main sources:

  • Enantiomers: The molecule possesses a chiral center at the C3 position, leading to the existence of (R) and (S) enantiomers. Separating these stereoisomers requires chiral chromatography techniques.

  • Keto-Enol Tautomerism: As a β-keto ester, this compound can exist in equilibrium between its keto and enol forms.[1][2] This dynamic equilibrium can lead to peak broadening, splitting, or the appearance of multiple peaks for a single enantiomer in chromatograms, complicating purification and analysis.[3][4]

Q2: Why am I observing poor resolution or co-elution of enantiomers on my chiral HPLC column?

A2: Poor resolution of enantiomers is a common issue and can be attributed to several factors:

  • Inappropriate Chiral Stationary Phase (CSP): The choice of CSP is critical for enantioseparation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for β-keto esters, but the specific interactions required for separation may necessitate screening different types of chiral columns.

  • Suboptimal Mobile Phase Composition: The mobile phase, including the organic modifier (e.g., isopropanol, ethanol) and any additives, significantly impacts selectivity.[5]

  • Temperature Fluctuations: Temperature affects the thermodynamics of the interaction between the analytes and the CSP, influencing retention and resolution.[3]

  • Low Flow Rate: While lower flow rates can sometimes improve resolution, an excessively low rate may lead to band broadening due to diffusion.[5]

Q3: My chromatogram shows broad or split peaks. Is this due to tautomerism, and how can I address it?

A3: Broad or split peaks are often indicative of on-column interconversion of keto-enol tautomers.[4][6] The rate of this interconversion relative to the chromatographic timescale determines the peak shape. To address this, you can try the following:

  • Mobile Phase pH Adjustment: The keto-enol equilibrium is often pH-dependent.[3][7] Adjusting the pH of the mobile phase with additives like trifluoroacetic acid (TFA) or formic acid might shift the equilibrium to favor one form, resulting in a sharper, single peak.

  • Temperature Control: Lowering the column temperature can slow down the rate of tautomer interconversion, potentially allowing for the separation of the individual tautomers or sharpening the peak of the predominant form.[3]

  • Solvent Polarity: The polarity of the mobile phase can influence the stability of the keto and enol forms.[7] Systematically varying the solvent composition may help to control the tautomerism.

Troubleshooting Guides

Issue 1: Poor Enantiomeric Resolution

Symptoms:

  • Overlapping or co-eluting peaks for the (R) and (S) enantiomers.

  • Resolution value (Rs) less than 1.5.

Troubleshooting Workflow:

start Poor Enantiomeric Resolution csp Evaluate Chiral Stationary Phase (CSP) start->csp mobile_phase Optimize Mobile Phase csp->mobile_phase If resolution is still poor temp Adjust Temperature mobile_phase->temp If resolution is still poor flow_rate Optimize Flow Rate temp->flow_rate If resolution is still poor result Improved Resolution flow_rate->result

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Detailed Steps:

  • Evaluate Chiral Stationary Phase (CSP):

    • Action: If using a non-chiral column, switch to a chiral stationary phase. If already using a CSP, consider screening columns with different chiral selectors (e.g., cellulose-based vs. amylose-based). Polysaccharide-based CSPs are a good starting point for β-keto esters.

    • Rationale: The fundamental requirement for enantioseparation is a chiral environment that allows for differential interaction with the enantiomers.

  • Optimize Mobile Phase:

    • Action: Systematically vary the composition of the mobile phase. For normal phase chromatography, adjust the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol, ethanol). Small amounts of additives like TFA or diethylamine can also be tested.

    • Rationale: The mobile phase composition influences the interactions between the analytes and the CSP, thereby affecting retention and selectivity.

  • Adjust Temperature:

    • Action: Experiment with different column temperatures (e.g., in 5 °C increments from 15 °C to 40 °C).

    • Rationale: Temperature changes the thermodynamics of the chiral recognition process. Lower temperatures often, but not always, lead to better resolution.[3]

  • Optimize Flow Rate:

    • Action: Evaluate the effect of flow rate on resolution. Start with a standard flow rate (e.g., 1.0 mL/min) and then test lower flow rates (e.g., 0.5-0.8 mL/min).

    • Rationale: Lower flow rates can increase the interaction time with the stationary phase, potentially improving separation, although excessive reduction can lead to band broadening.[5]

Issue 2: Poor Peak Shape (Broadening, Splitting, Tailing)

Symptoms:

  • Peaks are wider than expected.

  • A single component appears as a split peak or a peak with a significant shoulder.

  • Asymmetric peaks (tailing or fronting).

Troubleshooting Workflow:

start Poor Peak Shape tautomerism Investigate Tautomerism start->tautomerism overload Check for Column Overload tautomerism->overload If peak shape is still poor solvent_effects Evaluate Sample Solvent Effects overload->solvent_effects If peak shape is still poor system_issues Check for System Issues solvent_effects->system_issues If peak shape is still poor result Improved Peak Shape system_issues->result

Caption: Troubleshooting workflow for poor peak shape.

Detailed Steps:

  • Investigate Tautomerism:

    • Action: As this is a β-keto ester, tautomerism is a likely cause.[1][2] Try adding a small amount of acid (e.g., 0.1% TFA) to the mobile phase to potentially drive the equilibrium to the keto form. Alternatively, lower the column temperature to slow the interconversion.[3]

    • Rationale: Controlling the keto-enol equilibrium can prevent on-column interconversion, which is a major cause of poor peak shape for this class of compounds.[4][6]

  • Check for Column Overload:

    • Action: Reduce the concentration of the injected sample by 10-fold and re-inject.

    • Rationale: Injecting too much sample can saturate the stationary phase, leading to peak broadening and tailing.

  • Evaluate Sample Solvent Effects:

    • Action: Ensure the sample is dissolved in the initial mobile phase or a weaker solvent.

    • Rationale: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion, especially for early eluting peaks.

  • Check for System Issues:

    • Action: Inspect for leaks, ensure fittings are secure, and check for any blockages in the system. A void in the column can also cause peak splitting.

    • Rationale: Extracolumn dead volume and system hardware problems can contribute significantly to poor peak shape.

Data Presentation

Table 1: Hypothetical Data for Chiral Separation Method Development

ParameterCondition 1Condition 2Condition 3
Chiral Column Cellulose-basedCellulose-basedAmylose-based
Mobile Phase Hexane:IPA (90:10)Hexane:IPA (95:5)Hexane:EtOH (90:10)
Flow Rate 1.0 mL/min0.8 mL/min1.0 mL/min
Temperature 25 °C20 °C25 °C
Retention Time (Enantiomer 1) 8.2 min10.5 min7.5 min
Retention Time (Enantiomer 2) 8.9 min11.8 min8.0 min
Resolution (Rs) 1.21.80.9

This table presents hypothetical data to illustrate the process of method development. Actual results will vary based on the specific CSP and instrumentation used.

Experimental Protocols

Protocol 1: Chiral HPLC Separation of Enantiomers

Objective: To separate the (R) and (S) enantiomers of this compound.

Materials:

  • HPLC system with UV detector

  • Chiral stationary phase column (e.g., polysaccharide-based, such as a Chiralcel® OD-H or similar)

  • HPLC-grade hexane

  • HPLC-grade isopropanol (IPA) or ethanol (EtOH)

  • Sample of this compound (racemic mixture)

Methodology:

  • Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase: A mixture of n-Hexane and a polar organic modifier like Isopropanol (IPA) or Ethanol (EtOH). Start with a ratio of 90:10 (Hexane:Modifier).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm (or wavelength of maximum absorbance).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Optimization: If resolution is insufficient (Rs < 1.5), systematically adjust the mobile phase composition (e.g., change the percentage of the polar modifier in 2-5% increments) and the flow rate as outlined in the troubleshooting guide.

Protocol 2: Analysis and Control of Keto-Enol Tautomerism

Objective: To obtain a single, sharp chromatographic peak by controlling the keto-enol equilibrium.

Materials:

  • HPLC system with UV detector

  • Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm)

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • Sample of this compound

Methodology:

  • Column: C18 reversed-phase column.

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: Start with a suitable gradient, for example, 30% B to 70% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

  • Troubleshooting: If peak shape is still poor, try lowering the column temperature to 15-20 °C to slow down the interconversion kinetics.[3] An isocratic mobile phase may also provide more stable conditions.

References

Technical Support Center: Refining Crystallization Methods for Pyran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their crystallization methods for pyran derivatives. The information is presented in a practical question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for crystallizing pyran derivatives?

A1: Common crystallization methods for pyran derivatives, like many organic compounds, include:

  • Slow Evaporation: This is the simplest method where the solvent is allowed to evaporate slowly from a solution of the pyran derivative, leading to supersaturation and crystal growth.

  • Cooling Crystallization: This involves dissolving the pyran derivative in a suitable solvent at an elevated temperature to create a saturated solution, which is then slowly cooled to induce crystallization.

  • Vapor Diffusion: This technique involves dissolving the pyran derivative in a "good" solvent and placing it in a sealed container with a volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the pyran derivative and promoting crystal formation.

  • Solvent-Anti-solvent Addition (Layering): In this method, an anti-solvent is carefully layered on top of a solution of the pyran derivative. Crystals form at the interface as the anti-solvent slowly mixes with the solvent.

Q2: How do I select an appropriate solvent for crystallizing my pyran derivative?

A2: The ideal solvent is one in which your pyran derivative is highly soluble at high temperatures and poorly soluble at low temperatures. A general rule of thumb is "like dissolves like," meaning polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents. For pyran derivatives, which cover a range of polarities, common solvents include ethanol, methanol, ethyl acetate, and mixtures such as hexane/acetone or hexane/THF. It is often necessary to experimentally screen a variety of solvents to find the optimal one for your specific compound.

Q3: What is "oiling out" and how can I prevent it?

A3: "Oiling out" occurs when a compound separates from the solution as a liquid (an oil) rather than a solid crystal. This often happens if the solution is too concentrated or if the cooling rate is too fast, causing the compound to come out of solution at a temperature above its melting point. To prevent oiling out, you can try the following:

  • Use a more dilute solution: Add more solvent to the mixture.

  • Slow down the cooling rate: Allow the solution to cool to room temperature slowly before placing it in an ice bath.

  • Change the solvent system: Use a solvent with a lower boiling point or a different solvent mixture.

Q4: My pyran derivative won't crystallize. What should I do?

A4: If no crystals form, your solution may not be sufficiently supersaturated. Here are a few troubleshooting steps:

  • Induce nucleation: Try scratching the inside of the flask with a glass rod to create nucleation sites.

  • Add a seed crystal: If you have a small crystal of your compound, adding it to the solution can initiate crystallization.

  • Increase concentration: If the solution is too dilute, you can evaporate some of the solvent to increase the concentration.

  • Change the solvent: Your compound may be too soluble in the chosen solvent. Try a solvent in which it is less soluble, or use a solvent/anti-solvent system.

Troubleshooting Guides

Issue 1: No Crystal Formation
Possible Cause Solution
Solution is not supersaturated. Concentrate the solution by slow evaporation of the solvent.
Cool the solution to a lower temperature (e.g., in a refrigerator or freezer).
Add an anti-solvent dropwise until the solution becomes slightly turbid, then warm gently until it clears and allow to cool slowly.
Nucleation is inhibited. Scratch the inner surface of the crystallization vessel with a glass rod.
Add a seed crystal of the compound.
Introduce a rough surface (e.g., a speck of dust, a small piece of filter paper) to act as a nucleation site.
Compound is too soluble in the chosen solvent. Select a solvent with lower solvating power.
Use a mixture of a good solvent and a poor solvent (anti-solvent).
Issue 2: Formation of Oil Instead of Crystals
Possible Cause Solution
Solution is too concentrated. Re-dissolve the oil by heating and add more solvent.
Cooling is too rapid. Allow the solution to cool to room temperature slowly before further cooling in an ice bath or refrigerator.
Melting point of the compound is lower than the crystallization temperature. Use a solvent with a lower boiling point.
Crystallize at a lower temperature.
Impurities are present. Purify the compound further using techniques like column chromatography before attempting crystallization.
Issue 3: Crystals are too Small or of Poor Quality
Possible Cause Solution
Nucleation is too rapid. Decrease the level of supersaturation by using a more dilute solution.
Slow down the cooling or evaporation rate.
Agitation or vibration. Ensure the crystallization setup is in a location free from disturbances.
Presence of impurities. Purify the starting material. Impurities can interfere with crystal lattice formation.[1]

Data Presentation

Table 1: General Solvent Selection Guide for Crystallization

Solvent Polarity Examples Typical Pyran Derivative Characteristics
Non-polar Hexane, TolueneLow polarity, often with large non-polar substituents.
Moderately Polar Diethyl ether, Ethyl acetate, DichloromethaneIntermediate polarity.
Polar Aprotic Acetone, Acetonitrile, Tetrahydrofuran (THF)Good hydrogen bond acceptors.
Polar Protic Ethanol, Methanol, WaterCapable of hydrogen bonding, suitable for more polar pyran derivatives.

Table 2: Examples of Solvents Used for the Crystallization of Specific Pyran Derivatives

Pyran Derivative Class Example Solvents Reference/Notes
2-Amino-4H-pyransEthanol, Ethanol/WaterOften synthesized and recrystallized from ethanol.
Chromene derivativesDioxaneA chromene derivative has been successfully co-crystallized with 1,4-dioxane.
β-enamino-pyran-2,4-dionesMethanolCrystals suitable for X-ray diffraction have been grown from methanol.
Pyran-based natural productsEthanolUsed for the crystallization of novel naphthyridine-fused pyran derivatives.

Experimental Protocols

The following are generalized protocols for common crystallization techniques adapted for pyran derivatives. Researchers should optimize these protocols for their specific compound.

Protocol 1: Slow Evaporation
  • Dissolve the pyran derivative in a suitable solvent (e.g., ethanol, ethyl acetate) at room temperature to form a nearly saturated solution.

  • Filter the solution to remove any insoluble impurities.

  • Transfer the solution to a clean vial or beaker.

  • Cover the container with a piece of parafilm or aluminum foil and puncture a few small holes to allow for slow evaporation of the solvent.

  • Place the container in a vibration-free location at a constant temperature.

  • Monitor the container over several hours to days for crystal formation.

  • Once a suitable amount of crystals has formed, isolate them by filtration.

  • Wash the crystals with a small amount of cold solvent and allow them to dry.

Protocol 2: Cooling Crystallization
  • Place the pyran derivative in an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent.

  • Gently heat the mixture while stirring until the solid completely dissolves.

  • If any solid remains, add small portions of the solvent until a clear, saturated solution is obtained at the elevated temperature.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop.

  • To promote further crystallization, the flask can be placed in an ice bath.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold solvent and dry them.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation & Drying start Start: Impure Pyran Derivative dissolve Dissolve in Minimum Hot Solvent start->dissolve filter Hot Filtration (remove insoluble impurities) dissolve->filter cool Slow Cooling to Room Temperature filter->cool ice_bath Further Cooling (Ice Bath) cool->ice_bath filtration Vacuum Filtration ice_bath->filtration wash Wash with Cold Solvent filtration->wash dry Dry Crystals wash->dry end End: Pure Crystalline Product dry->end

A generalized workflow for the crystallization of pyran derivatives.

Troubleshooting_Logic cluster_good Success cluster_bad Issues cluster_solutions_no_crystals Solutions for No Crystals cluster_solutions_oiling_out Solutions for Oiling Out cluster_solutions_poor_quality Solutions for Poor Quality start Crystallization Attempt outcome Observe Outcome start->outcome good_crystals Good Crystals Formed outcome->good_crystals Success no_crystals No Crystals outcome->no_crystals Failure oiling_out Oiling Out outcome->oiling_out Failure poor_quality Poor Quality Crystals outcome->poor_quality Partial Success sol_nc1 Increase Concentration no_crystals->sol_nc1 sol_nc2 Induce Nucleation (Scratch/Seed) no_crystals->sol_nc2 sol_nc3 Change Solvent no_crystals->sol_nc3 sol_oo1 Use More Solvent oiling_out->sol_oo1 sol_oo2 Slower Cooling oiling_out->sol_oo2 sol_oo3 Change Solvent System oiling_out->sol_oo3 sol_pq1 Slower Crystallization poor_quality->sol_pq1 sol_pq2 Ensure Purity of Starting Material poor_quality->sol_pq2 sol_pq3 Minimize Disturbances poor_quality->sol_pq3

A logical diagram for troubleshooting common crystallization problems.

References

Technical Support Center: Catalyst Selection for Multicomponent Pyran Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for catalyst selection in multicomponent reactions (MCRs) for pyran synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for the multicomponent synthesis of pyran derivatives?

A1: A wide variety of catalysts are employed for the synthesis of pyran derivatives via MCRs, broadly categorized as:

  • Heterogeneous Catalysts: These are often preferred due to their ease of separation from the reaction mixture and potential for reusability.[1][2] Examples include:

    • Magnetic Nanoparticles: Such as Fe₃O₄@SiO₂-based catalysts, which can be easily recovered using an external magnet.[2]

    • Metal-Organic Frameworks (MOFs): These materials offer high porosity and large surface areas with tunable catalytic sites.[3]

    • Supported Catalysts: For instance, KOH loaded on CaO has been shown to be an effective solid base catalyst.[4]

    • Bionanocatalysts: Such as CuFe₂O₄@starch, which offer a green and magnetically recyclable option.[5]

  • Homogeneous Catalysts: These are soluble in the reaction medium. Examples include organocatalysts like L-proline and ionic liquids.[2]

  • Biocatalysts: Enzymes like lipases have also been utilized for the synthesis of 4H-pyran derivatives.[6]

Q2: My reaction is giving a low yield. What are the potential causes and how can I troubleshoot this?

A2: Low yields in pyran synthesis MCRs can stem from several factors. Please refer to the troubleshooting guide below for a systematic approach to resolving this issue. Common causes include inappropriate catalyst selection, suboptimal reaction conditions, and catalyst deactivation.

Q3: How do I choose the right catalyst for my specific substrates?

A3: Catalyst selection depends on the nature of your reactants (aldehydes, active methylene compounds, and β-dicarbonyl compounds).

  • For reactions involving simple aromatic aldehydes, a wide range of catalysts can be effective.

  • If your substrates are sensitive to harsh conditions, consider milder catalysts like organocatalysts or biocatalysts.

  • The use of heterogeneous catalysts is advantageous for simplified product purification.[2]

A logical approach to catalyst selection is outlined in the workflow diagram below.

Q4: What are the advantages of using multicomponent reactions for pyran synthesis?

A4: MCRs offer several benefits over traditional multi-step synthesis, including:[4][7][8]

  • Efficiency: Multiple bonds are formed in a single step, saving time and resources.

  • Atom Economy: A higher proportion of the atoms from the reactants are incorporated into the final product, reducing waste.

  • Simplicity: One-pot procedures are often experimentally simpler to perform.

  • Molecular Diversity: MCRs are well-suited for creating libraries of compounds for drug discovery.[7]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Yield Inactive or inappropriate catalyst.- Verify the activity of your catalyst. - Screen a variety of catalysts (acidic, basic, organocatalyst). - For example, if an acidic catalyst is not working, a basic catalyst like KOH-loaded CaO might be effective.[4]
Suboptimal reaction temperature.- Optimize the temperature. Some reactions work well at room temperature, while others require heating.[2][9] - Microwave irradiation can sometimes improve yields and reduce reaction times.[9]
Incorrect solvent.- The choice of solvent can significantly impact the reaction. Ethanol and water are common green solvents.[5] - Solvent-free conditions have also been shown to be highly effective for certain catalysts.[2][4]
Long Reaction Times Low catalyst loading.- Increase the catalyst loading incrementally. However, be aware that excess catalyst can sometimes lead to side reactions.
Inefficient catalyst.- Switch to a more active catalyst. For instance, some nanocatalysts have demonstrated very high activity, leading to short reaction times.[2]
Difficulty in Product Isolation Use of a homogeneous catalyst.- Switch to a heterogeneous catalyst that can be easily filtered off.[2] - Magnetic nanocatalysts are particularly advantageous as they can be removed with a magnet.[5]
Catalyst Deactivation (in case of recyclability studies) Leaching of the active species.- Characterize the recovered catalyst to check for structural changes.
Poisoning of catalytic sites.- Ensure the purity of reactants and solvents.

Catalyst Performance Data

The following tables summarize quantitative data for various catalysts used in the multicomponent synthesis of pyran derivatives.

Table 1: Performance of Various Catalysts in Pyran Synthesis

CatalystReactantsSolventTemp. (°C)TimeYield (%)Reference
Fe₃O₄@SiO₂@NiSBBenzaldehyde, Malononitrile, DimedoneSolvent-freeRT5 min98[2]
KOH-loaded CaOEthyl acetoacetate, Malononitrile, BenzaldehydeSolvent-free6010 min92[4]
CuFe₂O₄@starch4-Chlorobenzaldehyde, Malononitrile, DimedoneEthanolRT--[5]
Nd₂O₃Aromatic aldehyde, β-ketoester/β-diketoneWaterReflux45 min93[7]
SnCl₂Substituted aldehyde, 2,4-dinitrophenyl hydrazine, Ethyl acetoacetate, Malononitrile-801.4 h80[9]
SnCl₂ (Microwave)Substituted aldehyde, 2,4-dinitrophenyl hydrazine, Ethyl acetoacetate, Malononitrile--25 min88[9]
Fe₃O₄ nanoparticlesEthyl acetoacetate, Hydrazine hydrate, Aldehydes/Ketones, MalononitrileWaterRT15 min-[9]

Note: "RT" denotes room temperature. A hyphen (-) indicates that the specific data was not provided in the cited source.

Experimental Protocols

General Procedure for the Synthesis of 4H-Pyran Derivatives using a Heterogeneous Catalyst

This protocol is a general guideline based on procedures reported for catalysts like CuFe₂O₄@starch.[5]

  • Reactant Mixture Preparation: In a round-bottom flask, combine the aryl aldehyde (1 mmol), the active methylene compound (e.g., malononitrile, 1.1 mmol), and the 1,3-dicarbonyl compound (e.g., dimedone, 1 mmol).

  • Solvent and Catalyst Addition: Add the appropriate solvent (e.g., 3 mL of ethanol) and the catalyst (e.g., 0.03 g of CuFe₂O₄@starch).

  • Reaction: Stir the mixture at the optimized temperature (e.g., room temperature) for the required time.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Catalyst Removal: Upon completion, if using a magnetic catalyst, it can be separated using an external magnet. Otherwise, the catalyst can be removed by filtration.

  • Product Isolation: The filtrate is concentrated under reduced pressure, and the crude product is purified, typically by recrystallization from a suitable solvent like ethanol.

Visual Diagrams

Catalyst_Selection_Workflow start Start: Pyran Synthesis MCR substrate_analysis Analyze Substrates (Aldehyde, Active Methylene, Dicarbonyl) start->substrate_analysis catalyst_type Select Catalyst Type substrate_analysis->catalyst_type heterogeneous Heterogeneous catalyst_type->heterogeneous Ease of Separation? homogeneous Homogeneous catalyst_type->homogeneous Solubility Required? biocatalyst Biocatalyst catalyst_type->biocatalyst Mild Conditions? screen_catalysts Screen Selected Catalysts heterogeneous->screen_catalysts homogeneous->screen_catalysts biocatalyst->screen_catalysts optimize_conditions Optimize Reaction Conditions (Temp, Solvent, Catalyst Loading) screen_catalysts->optimize_conditions evaluate_yield Evaluate Yield and Purity optimize_conditions->evaluate_yield successful Successful Synthesis evaluate_yield->successful High troubleshoot Troubleshoot (Refer to Guide) evaluate_yield->troubleshoot Low troubleshoot->catalyst_type

Caption: A workflow diagram for catalyst selection in pyran synthesis MCRs.

Troubleshooting_Workflow start Low Yield Observed check_catalyst 1. Check Catalyst Activity - Is it appropriate for the reaction? - Is it fresh/active? start->check_catalyst check_temp 2. Optimize Temperature - Try a range of temperatures. - Consider microwave heating. check_catalyst->check_temp check_solvent 3. Vary the Solvent - Test different polar/non-polar solvents. - Attempt solvent-free conditions. check_temp->check_solvent check_loading 4. Adjust Catalyst Loading - Incrementally increase the amount. check_solvent->check_loading re_evaluate Re-evaluate Yield check_loading->re_evaluate success Problem Resolved re_evaluate->success Yield Improved further_investigation Further Investigation Needed (Substrate compatibility, side reactions) re_evaluate->further_investigation Yield Still Low

Caption: A systematic workflow for troubleshooting low yields in pyran synthesis.

References

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate. Due to the limited availability of direct experimental data for this specific compound in the searched literature, this guide presents a predicted fragmentation pathway based on established principles of mass spectrometry for ketones and esters.[1][2][3] For comparative purposes, the fragmentation of a structurally related acyclic β-keto ester, ethyl 3-oxobutanoate, is also discussed to highlight the influence of the cyclic pyran structure on the fragmentation process.

Predicted Fragmentation Pattern of this compound

The structure of this compound contains a tetrahydropyran ring, a ketone, and an ethyl ester group. Its fragmentation in Electron Ionization Mass Spectrometry (EI-MS) is expected to be driven by the presence of these functional groups. The molecular weight of this compound is 172.18 g/mol .[4]

Key fragmentation pathways for esters include the loss of the alkoxy group (-OR) and McLafferty rearrangements.[1][5] For ketones, characteristic fragmentation involves alpha-cleavage adjacent to the carbonyl group.[2][3] Cyclic ketones often exhibit more complex fragmentation patterns.[2]

Table 1: Predicted Mass Spectrometry Fragments for this compound

m/zProposed FragmentFragmentation Pathway
172[M]+•Molecular ion
144[M - CO]+•Loss of carbon monoxide from the pyran ring
127[M - OEt]+Alpha-cleavage with loss of the ethoxy radical
100[M - C4H4O2]+•Retro-Diels-Alder (RDA) type fragmentation of the pyran ring
99[C5H7O2]+Further fragmentation of the m/z 127 ion
71[C4H7O]+Cleavage of the ester group and subsequent ring fragmentation
43[C2H3O]+Acylium ion from the ester group

Comparison with Ethyl 3-oxobutanoate (an acyclic β-keto ester)

Ethyl 3-oxobutanoate, as a well-studied acyclic β-keto ester, provides a useful comparison. Its fragmentation is dominated by alpha-cleavage and McLafferty rearrangements without the influence of a cyclic structure.[5]

Table 2: Comparison of Fragmentation Patterns

Fragmentation TypeThis compound (Predicted)Ethyl 3-oxobutanoate (Experimental)Influence of the Pyran Ring
Molecular Ion (M+) m/z 172 (expected to be of moderate intensity)m/z 130 (moderate intensity)The cyclic structure may enhance the stability of the molecular ion compared to a linear equivalent.
Alpha-Cleavage Loss of ethoxy radical (m/z 127)Loss of ethoxy radical (m/z 85)The resulting acylium ion is stabilized by the pyran ring.
McLafferty Rearrangement Less likely due to the conformational constraints of the ring.A prominent peak at m/z 88 is often observed.The rigid ring structure hinders the required hydrogen transfer from a gamma-carbon.
Ring Fragmentation Expected to produce characteristic fragments (e.g., m/z 100 via RDA-type cleavage).Not applicable.This provides unique fragmentation pathways not seen in acyclic analogs.

Experimental Protocols

The following describes a typical experimental setup for acquiring the mass spectrum of the title compound.

Mass Spectrometry (Electron Ionization)

  • Instrument: A double-focusing magnetic sector or a quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Source Temperature: 200 °C.

  • Sample Introduction: A direct insertion probe or gas chromatography (GC) inlet. The sample would be a solid with a purity of 95%.[4]

Visualization of Fragmentation

The diagram below illustrates the predicted primary fragmentation pathways for this compound.

fragmentation_pathway M M+• m/z 172 frag1 [M - CO]+• m/z 144 M->frag1 - CO frag2 [M - OEt]+ m/z 127 M->frag2 - •OEt frag3 [M - C4H4O2]+• m/z 100 M->frag3 - C4H4O2 frag4 [C5H7O2]+ m/z 99 frag2->frag4 - CO

Caption: Predicted EI-MS fragmentation of this compound.

References

X-ray crystallography of Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Characterization of Ethyl 4-Oxotetrahydro-2H-pyran-3-carboxylate Derivatives: An Analog-Based Approach

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's three-dimensional structure is paramount for rational drug design and understanding structure-activity relationships. While X-ray crystallography is the definitive method for determining solid-state molecular geometry, its application can be contingent on obtaining suitable single crystals. This guide presents a comparative framework for the structural analysis of this compound derivatives.

In the absence of publicly available crystal structures for a range of these specific derivatives, this guide utilizes a closely related analog, Ethyl 4H-pyran-4-one-2-carboxylate , for which detailed X-ray crystallographic and spectroscopic data have been published.[1] This analog serves as a practical example to illustrate the methodologies and comparative data analysis that are central to the structural elucidation of this class of compounds.

Comparative Analysis of Structural and Spectroscopic Data

A multi-technique approach is essential for the thorough characterization of synthetic compounds. X-ray crystallography provides precise spatial coordinates of atoms, while techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy offer valuable insights into the molecule's connectivity, functional groups, and electronic environment in solution and bulk material, respectively.

Table 1: Comparison of Analytical Techniques for the Structural Elucidation of Pyran Derivatives

TechniqueInformation ProvidedSample StateAdvantagesLimitations
Single-Crystal X-ray Diffraction Precise 3D molecular structure, bond lengths, bond angles, torsion angles, intermolecular interactions, absolute configuration.Crystalline SolidUnambiguous determination of stereochemistry and conformation in the solid state.Requires high-quality single crystals, which can be challenging to grow.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms (¹H, ¹³C), chemical environment of nuclei, relative stereochemistry, conformational dynamics in solution.SolutionProvides detailed information about the molecular structure in solution; non-destructive.Does not provide precise bond lengths and angles; interpretation can be complex for intricate molecules.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., C=O, C-O, O-H), information on bond vibrations.Solid, Liquid, GasRapid and straightforward for identifying key functional groups.Provides limited information on the overall 3D structure.
Mass Spectrometry (MS) Molecular weight, elemental composition (High-Resolution MS).Gas phase (from solid or liquid)Highly sensitive, provides accurate molecular weight and formula.Does not provide information on the 3D arrangement of atoms.

X-ray Crystallography of a Representative Pyran Derivative

The crystal structure of Ethyl 4H-pyran-4-one-2-carboxylate provides a valuable reference for understanding the potential solid-state conformation of related tetrahydropyran derivatives.[1]

Table 2: Crystallographic Data for Ethyl 4H-pyran-4-one-2-carboxylate [1]

ParameterValue
Chemical FormulaC₈H₈O₄
Molecular Weight168.15 g/mol
Crystal SystemOrthorhombic
Space GroupPnma
a (Å)7.7844(7)
b (Å)6.4742(6)
c (Å)15.1151(14)
V (ų)761.77(12)
Z4
Temperature (K)173
Radiation typeMo Kα
λ (Å)0.71073

Table 3: Selected Bond Lengths and Angles for Ethyl 4H-pyran-4-one-2-carboxylate [1]

Bond/AngleLength (Å) / Angle (°)
O(1)-C(2)1.355(2)
C(2)-C(3)1.343(2)
C(3)-C(4)1.442(2)
C(4)-C(5)1.444(2)
C(5)-C(6)1.341(2)
C(6)-O(1)1.359(2)
C(4)=O(4)1.250(2)
C(7)=O(7)1.209(2)
C(3)-C(2)-O(1)122.0(1)
C(4)-C(3)-C(2)120.3(1)
C(5)-C(4)-C(3)115.5(1)
C(6)-C(5)-C(4)120.2(1)
O(1)-C(6)-C(5)121.9(1)
C(2)-O(1)-C(6)120.0(1)

Experimental Protocols

Reproducibility is a cornerstone of scientific research. Below are detailed, generalized protocols for the synthesis, crystallization, and analysis of pyran derivatives, based on established methods.[1]

Synthesis and Crystallization

The synthesis of pyran derivatives often involves condensation reactions. For instance, the preparation of chelidonic acid, a precursor to Ethyl 4H-pyran-4-one-2-carboxylate, involves the base-induced condensation of diethyl oxalate with acetone.[1]

  • Reaction Setup : A solution of the starting materials and a suitable catalyst (e.g., piperidine, sodium ethoxide) in an appropriate solvent (e.g., ethanol) is prepared in a round-bottom flask equipped with a reflux condenser.

  • Reaction Execution : The reaction mixture is heated to reflux for a specified period (e.g., 4 hours).

  • Workup and Purification : Upon completion, the reaction mixture is cooled, and the crude product is isolated, often by filtration. Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol) or by chromatography.

  • Crystallization : Single crystals suitable for X-ray diffraction can often be obtained by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or by vapor diffusion.

Single-Crystal X-ray Diffraction
  • Crystal Mounting : A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection : The crystal is placed in a diffractometer, and X-ray diffraction data are collected at a controlled temperature (e.g., 173 K) using a specific radiation source (e.g., Mo Kα).[1]

  • Structure Solution and Refinement : The collected diffraction data are processed to solve the crystal structure, typically using direct methods. The structural model is then refined using full-matrix least-squares on F².

Spectroscopic Analysis
  • NMR Spectroscopy : ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300 or 400 MHz) using a deuterated solvent (e.g., CDCl₃). Chemical shifts are reported in ppm relative to an internal standard (e.g., TMS).

  • IR Spectroscopy : IR spectra are typically recorded on a Fourier-transform infrared (FTIR) spectrometer. Solid samples can be analyzed as KBr pellets or using an attenuated total reflectance (ATR) accessory.

Visualization of Experimental Workflow and Method Comparison

Graphical representations of workflows and logical relationships can significantly aid in understanding complex processes.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_data Data Interpretation start Starting Materials synthesis Chemical Synthesis start->synthesis workup Workup & Isolation synthesis->workup purification Purification (Recrystallization/Chromatography) workup->purification xray Single-Crystal X-ray Diffraction purification->xray Crystal Growth nmr NMR Spectroscopy purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms structure 3D Molecular Structure xray->structure spectro_data Spectroscopic Data nmr->spectro_data ir->spectro_data ms->spectro_data spectro_data->structure Structural Confirmation

Experimental workflow for the synthesis and characterization of pyran derivatives.

method_comparison xray X-ray Crystallography Precise 3D Structure Bond Lengths/Angles Intermolecular Interactions nmr NMR Spectroscopy Atomic Connectivity Solution Conformation Relative Stereochemistry xray->nmr Complements nmr->xray Complements ir IR Spectroscopy Functional Groups Bond Vibrations nmr->ir ms Mass Spectrometry Molecular Weight Elemental Formula ir->ms

Comparison of information obtained from different analytical techniques.

References

A Comparative Guide to Alternative Reagents for Tetrahydropyran Ring Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrahydropyran (THP) ring is a privileged scaffold, frequently appearing in a vast array of biologically active natural products and pharmaceutical agents. Its synthesis is a cornerstone of modern medicinal chemistry. While classical methods for constructing the THP core exist, the demand for greater efficiency, stereocontrol, and functional group tolerance has driven the development of numerous alternative reagents and catalytic systems. This guide provides an objective comparison of key modern strategies, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal synthetic route.

Catalytic Prins-Type Cyclization

The Prins cyclization, the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde, is a powerful and convergent method for constructing the THP skeleton. Modern advancements have focused on replacing stoichiometric, harsh acids with milder, catalytic alternatives, including various Lewis acids and enantioselective organocatalysts.

Performance Comparison of Lewis Acid Catalysts

A critical aspect of the modern Prins cyclization is the choice of catalyst, which significantly impacts yield and reaction conditions. Below is a comparison of several Lewis acids in the halo-Prins cyclization of a dihydropyranone precursor.

Catalyst SystemCatalyst LoadingTemperature (°C)Time (h)Yield (%)Key Advantages & Notes
InBr₃ / NaClO₄20 mol%500.559Optimal conditions, providing the highest yield in a short reaction time.[1]
InCl₃1.2 equiv50149High yield, but requires a stoichiometric amount of the Lewis acid.[1]
InI₃1.2 equiv50140Good yield, comparable to other indium halides.[1]
FeBr₃1.2 equiv50127Moderate yield, demonstrates the utility of iron-based catalysts.[1]
BiBr₃20 mol%50119Lower yield under these specific conditions, but still catalytically active.[1]
I₂5 mol%RT0.5 - 252 - 91Metal-free, mild conditions, and effective for a range of substrates.[2]
Experimental Protocol: BiCl₃/TMSCl-Promoted Silyl-Prins Cyclization

This procedure is a representative example of a mild, Lewis-acid catalyzed Prins cyclization.

Procedure:

  • To a suspension of Bismuth(III) chloride (BiCl₃, 7.9 mg, 0.025 mmol, 0.05 equiv) in dichloromethane (4.8 mL) containing the aldehyde (0.6 mmol, 1.2 equiv) and cooled to 0 °C, slowly add Trimethylsilyl chloride (TMSCl, 0.076 mL, 0.6 mmol, 1.2 equiv).

  • Add a solution of the vinylsilyl alcohol substrate (0.5 mmol, 1.0 equiv) in dichloromethane (0.2 mL) to the reaction mixture.

  • Stir the reaction at 0 °C and monitor its progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Separate the layers and extract the aqueous phase with dichloromethane.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired tetrahydropyran.

Logical Workflow for Catalyst Screening in Prins Cyclization

Substrate Select Substrates (Homoallylic Alcohol, Aldehyde) CatalystScreen Lewis Acid Screen (e.g., InBr3, BiCl3, FeBr3, I2) Substrate->CatalystScreen Define Reactants Reaction Run Parallel Reactions CatalystScreen->Reaction Test Catalysts Conditions Reaction Conditions (Solvent, Temp., Time) Conditions->Reaction Analysis Analyze Results (TLC, NMR, GC-MS) Reaction->Analysis Monitor Progress & Characterize Optimal Identify Optimal Catalyst & Conditions Analysis->Optimal Compare Yield, Selectivity ScaleUp Scale-Up Synthesis Optimal->ScaleUp

Caption: Workflow for screening Lewis acid catalysts in Prins cyclization.

Intramolecular Hydroalkoxylation of Alkenols

Intramolecular hydroalkoxylation offers a highly atom-economical route to THPs by the direct addition of a tethered hydroxyl group across a carbon-carbon double bond. The development of transition metal catalysts, particularly those based on platinum, gold, and copper, has been pivotal in advancing this strategy for unactivated olefins.

Performance Comparison of Hydroalkoxylation Catalysts

The choice of metal catalyst is crucial for achieving high efficiency and, in some cases, enantioselectivity. The following table compares different catalytic systems for the intramolecular hydroalkoxylation of δ-hydroxy olefins.

Catalyst SystemCatalyst LoadingTemperature (°C)Time (h)Yield (%)Key Advantages & Notes
[PtCl₂(H₂C=CH₂)]₂ / P(4-C₆H₄CF₃)₃2.5 mol% Pt70391High yielding for various substituted olefins, tolerates many functional groups.[3]
Cu(OAc)₂ / (S,S)-t-Bu-Box15-20 mol%1202497Provides excellent enantioselectivity (99% ee) for certain substrates.[4]
Yb(OTf)₃ in [BMIM][SbF₆]10 mol%80299Lanthanide triflates are highly efficient, especially in ionic liquids. Smaller ionic radii (e.g., Yb³⁺) lead to higher activity.[5]
AuCl(IPr) / AgOTf5 mol%80195Gold catalysts are effective for the cyclization of δ-hydroxy allenes.
Experimental Protocol: Platinum-Catalyzed Hydroalkoxylation

This protocol describes a general procedure for the synthesis of substituted THPs from δ-hydroxy olefins using a platinum catalyst.

Procedure:

  • In a nitrogen-filled glovebox, combine [PtCl₂(H₂C=CH₂)]₂ (6.5 mg, 0.011 mmol, 2.5 mol % Pt), P(4-C₆H₄CF₃)₃ (10.3 mg, 0.022 mmol), and the δ-hydroxy olefin (0.44 mmol) in a 4 mL screw-capped vial.

  • Add 1,1,2,2-tetrachloroethane (1.0 mL) as the solvent.

  • Seal the vial with a Teflon-lined cap and remove it from the glovebox.

  • Heat the reaction mixture in an oil bath at 70 °C for the specified time (typically 3-24 h), monitoring by GC-MS.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash chromatography on silica gel to afford the pure tetrahydropyran product.[3]

Catalytic Cycle for Hydroalkoxylation

Catalyst Pt(II) Catalyst AlkeneComplex Pt-Olefin Complex Catalyst->AlkeneComplex Coordination Intermediate Oxonium Intermediate AlkeneComplex->Intermediate Outer-sphere attack NucleophilicAttack Nucleophilic Attack by Hydroxyl Group Intermediate->Catalyst Regeneration of Catalyst Product Tetrahydropyran Product Intermediate->Product Deprotonation ProtonTransfer Proton Transfer Substrate δ-Hydroxy Olefin Substrate->AlkeneComplex

Caption: Proposed catalytic cycle for platinum-catalyzed hydroalkoxylation.

Asymmetric Hetero-Diels-Alder Reaction

The hetero-Diels-Alder (HDA) reaction provides a powerful method for the convergent assembly of the THP ring, often creating multiple stereocenters in a single step. The development of chiral Lewis acid catalysts has transformed this into a premier strategy for the enantioselective synthesis of complex THPs.

Performance of Chiral Cr(III) Catalyst in Asymmetric HDA

Chiral chromium(III)-salen complexes, developed by Jacobsen and others, are highly effective catalysts for the asymmetric HDA reaction between aldehydes and silyloxy dienes to produce dihydropyranones, which are versatile precursors to fully saturated THPs.

Diene SubstrateAldehydeCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee %)
Silyl enol ether 9Benzyloxyacetaldehyde107291
Silyl enol ether 10Benzyloxyacetaldehyde7.56993

(Data derived from the synthesis of intermediates for (-)-Lasonolide A)[6]

Experimental Protocol: Asymmetric Hetero-Diels-Alder Reaction

This procedure outlines the key cycloaddition step using a chiral chromium catalyst.

Procedure:

  • Activate powdered 4Å molecular sieves by heating under vacuum and cool to room temperature under an inert atmosphere.

  • In a flame-dried flask under argon, add the chiral Cr(III)-salen catalyst (0.015 mmol, 7.5 mol%) and the activated molecular sieves (200 mg).

  • Cool the flask to -20 °C and add a solution of the silyloxy diene (0.2 mmol, 1.0 equiv) in dichloromethane.

  • Add a solution of benzyloxyacetaldehyde (0.3 mmol, 1.5 equiv) in dichloromethane dropwise to the mixture.

  • Stir the reaction at -20 °C for 48 hours.

  • Quench the reaction with trifluoroacetic acid (TFA) and stir for an additional 30 minutes at -20 °C.

  • Warm the mixture to room temperature, filter through a pad of Celite, and wash with dichloromethane.

  • Concentrate the filtrate under reduced pressure and purify the crude product via flash column chromatography on silica gel to yield the enantioenriched cycloadduct.[6]

General Scheme of Asymmetric Hetero-Diels-Alder Reaction

Diene Silyloxy Diene Cycloaddition [4+2] Cycloaddition Diene->Cycloaddition Aldehyde Aldehyde Aldehyde->Cycloaddition Catalyst Chiral Cr(III) Catalyst Catalyst->Cycloaddition Coordination & Activation Adduct Silyl Enol Ether Adduct Cycloaddition->Adduct Hydrolysis Acidic Workup (e.g., TFA) Adduct->Hydrolysis Product Enantioenriched Dihydropyranone Hydrolysis->Product

Caption: Asymmetric hetero-Diels-Alder reaction for THP synthesis.

Conclusion

The synthesis of the tetrahydropyran ring has evolved significantly, with modern catalytic methods offering vast improvements in efficiency, selectivity, and substrate scope over classical approaches.

  • Catalytic Prins-type cyclizations are highly versatile, with a wide range of mild Lewis acids available for tuning reactivity.

  • Intramolecular hydroalkoxylation represents a highly atom-economical approach, with transition metal catalysts enabling the cyclization of previously unreactive alkenols.

  • Asymmetric hetero-Diels-Alder reactions provide a powerful entry to enantioenriched THP precursors in a single, highly convergent step.

The choice of reagent will ultimately depend on the specific target molecule, required stereochemistry, and the tolerance of existing functional groups. This guide serves as a starting point for navigating the diverse and powerful options available for modern tetrahydropyran synthesis.

References

A Comparative Guide to the Biological Activities of Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate and its Thiopyran Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate and its corresponding sulfur-containing analog, Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate. While direct comparative studies on these specific molecules are limited in publicly available literature, this document synthesizes existing data on related structures to offer insights into their potential therapeutic applications, with a focus on anticancer and antimicrobial activities.

Introduction to the Scaffolds

The 4-oxotetrahydro-2H-pyran-3-carboxylate and its thiopyran counterpart are heterocyclic scaffolds that have garnered interest in medicinal chemistry. The presence of the oxygen or sulfur heteroatom, along with the keto and ester functionalities, provides multiple points for molecular interactions and further chemical modifications. The replacement of the oxygen atom in the pyran ring with a sulfur atom to form the thiopyran analog can significantly influence the molecule's physicochemical properties, such as lipophilicity, bond angles, and metabolic stability, which in turn can alter its biological activity. Pyran-containing compounds are known to exhibit a wide range of pharmacological effects, including anticancer, antioxidant, antibacterial, and anti-inflammatory properties.[1][2][3] Similarly, thiopyran derivatives have been investigated for their potential as antibacterial and anticancer agents.[4][5]

Comparative Biological Activity

Anticancer Activity

Research into the anticancer properties of thiopyran derivatives has shown promising results. A study on a series of 6H-thiopyran-2,3-dicarboxylate derivatives demonstrated their cytotoxic effects against human colon (HCT-15) and breast (MCF-7) cancer cell lines.[4] The half-maximal inhibitory concentration (IC₅₀) values for these compounds were in the low micromolar range, indicating potent activity.[4]

While specific IC₅₀ data for this compound is not available, various other pyran derivatives have demonstrated significant anticancer activity.[1][6][7] For instance, a series of novel ethyl 3-aryl-4-oxo-3,3a,4,6-tetrahydro-1H-furo[3,4-c]pyran-3a-carboxylates showed potent anti-tumor activity against HeLa cells, with the most potent compound having an IC₅₀ value of 5.4 μM.[6]

Table 1: Anticancer Activity of Thiopyran Dicarboxylate Derivatives [4]

CompoundRHCT-15 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
4a OCH₃3.55.0
4b CH₃6.27.5
4c H10.012.5
4d Cl12.515.0

Note: The compounds in this table are 6H-thiopyran-2,3-dicarboxylate derivatives, not Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate. This data is presented to illustrate the potential anticancer activity of the thiopyran scaffold.

Antimicrobial Activity

Both pyran and thiopyran cores are found in compounds with notable antimicrobial properties. While specific minimum inhibitory concentration (MIC) values for this compound were not found, various derivatives of 4H-pyran have been synthesized and evaluated for their activity against different bacterial and fungal strains.[2][8] Similarly, derivatives of tetrahydrothiopyran have been explored for their antibacterial potential.[4]

Due to the lack of direct comparative data, a quantitative comparison of the antimicrobial efficacy of the two target compounds cannot be made at this time.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for evaluating the biological activities of related compounds.

Sulforhodamine B (SRB) Assay for Cytotoxicity[4]

This assay is used to determine the cytotoxic effects of compounds on cancer cell lines.

  • Cell Plating: Cancer cell lines (e.g., HCT-15 and MCF-7) are seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 hours.

  • Cell Fixation: After incubation, the cells are fixed by adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: The plates are washed with distilled water and air-dried. Subsequently, 100 µL of 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid is added to each well, and the plates are incubated for 15 minutes at room temperature.

  • Washing: Unbound dye is removed by washing five times with 1% acetic acid.

  • Solubilization and Absorbance Reading: The bound SRB dye is solubilized with 200 µL of 10 mM Tris base (pH 10.5). The absorbance is read at 560 nm using a microplate reader.

  • IC₅₀ Determination: The concentration of the compound that causes a 50% reduction in cell viability (IC₅₀) is calculated from the dose-response curve.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method is a standard procedure for determining the minimum inhibitory concentration of an antimicrobial agent against bacteria or fungi.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Serial Dilution of Compounds: The test compounds are serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (typically 18-24 hours for bacteria and 24-48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Structure-Activity Relationship (SAR) Insights

Based on the limited available data for related compounds, some general structure-activity relationship trends can be inferred:

  • Lipophilicity: The substitution of oxygen with sulfur generally increases the lipophilicity of a molecule. This can affect cell membrane permeability and interaction with hydrophobic binding pockets of target proteins, potentially leading to altered biological activity.

  • Electronic Effects: The electronic properties of the heteroatom can influence the reactivity and binding affinity of the molecule. Sulfur is less electronegative and more polarizable than oxygen, which can impact hydrogen bonding and other non-covalent interactions with biological targets.

  • Substituent Effects: As seen in the anticancer data for thiopyran dicarboxylates (Table 1), the nature of the substituents on the heterocyclic ring plays a crucial role in determining the biological activity. Electron-donating groups like methoxy were associated with higher potency in that particular study.[4]

Visualizing the Research Workflow

The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel heterocyclic compounds like the pyran and thiopyran analogs discussed.

G General Workflow for Synthesis and Biological Evaluation cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis and Further Studies start Starting Materials (e.g., Ethyl Acetoacetate) reaction_pyran Synthesis of This compound start->reaction_pyran reaction_thiopyran Synthesis of Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate start->reaction_thiopyran purification Purification and Structural Characterization (NMR, MS, etc.) reaction_pyran->purification reaction_thiopyran->purification in_vitro In Vitro Assays purification->in_vitro anticancer Anticancer Activity (e.g., SRB Assay) in_vitro->anticancer antimicrobial Antimicrobial Activity (e.g., MIC Determination) in_vitro->antimicrobial data_analysis Data Analysis (IC50/MIC Calculation) anticancer->data_analysis antimicrobial->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar lead_opt Lead Optimization sar->lead_opt

Caption: General workflow for the synthesis and biological evaluation of heterocyclic compounds.

Conclusion

References

A Spectroscopic Showdown: Distinguishing Pyranone Regioisomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of heterocyclic chemistry, pyranones stand as a critical class of compounds, forming the backbone of numerous natural products and pharmacologically active molecules. The subtle shift of a carbonyl group within the pyran ring gives rise to distinct regioisomers, most notably 2H-pyran-2-one (α-pyrone) and 4H-pyran-4-one (γ-pyrone). While structurally similar, their electronic distribution and chemical reactivity differ significantly, impacting their biological activity and potential applications in drug development. This guide provides a comprehensive spectroscopic comparison of these two fundamental pyranone regioisomers, offering a toolkit for their unambiguous identification.

At a Glance: Spectroscopic Fingerprints

The key to differentiating 2H-pyran-2-one and 4H-pyran-4-one lies in the nuanced yet definitive differences in their spectroscopic signatures. The following tables summarize the critical data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing a clear comparative framework.

Table 1: ¹H NMR Spectral Data (CDCl₃)
Proton 2H-Pyran-2-one Chemical Shift (δ, ppm) 4H-Pyran-4-one Chemical Shift (δ, ppm) Key Differentiator
H2-7.7 (d, J = 5.9 Hz)Absence of a signal for 2H-pyran-2-one at this position.
H36.4 (dd, J = 9.5, 6.0 Hz)6.4 (d, J = 5.9 Hz)Different multiplicity and coupling.
H47.7 (ddd, J = 9.5, 6.5, 2.0 Hz)-Unique multiplet for 2H-pyran-2-one.
H56.3 (dt, J = 9.5, 2.0 Hz)6.4 (d, J = 5.9 Hz)Different multiplicity and coupling.
H67.4 (dd, J = 6.0, 2.0 Hz)7.7 (d, J = 5.9 Hz)Different multiplicity and coupling.
Table 2: ¹³C NMR Spectral Data (CDCl₃)
Carbon 2H-Pyran-2-one Chemical Shift (δ, ppm) 4H-Pyran-4-one Chemical Shift (δ, ppm) Key Differentiator
C2162.0161.8Similar chemical shift, but substitution pattern is key.
C3117.0117.8
C4145.0178.4 (C=O)The most significant difference: the carbonyl carbon chemical shift.
C5106.0117.8
C6137.0161.8
Table 3: Infrared (IR) Spectroscopy Data
Vibrational Mode 2H-Pyran-2-one (cm⁻¹) 4H-Pyran-4-one (cm⁻¹) Key Differentiator
C=O Stretch~1720-1740 (strong)[1]~1660 (strong)The lower frequency of the C=O stretch in 4H-pyran-4-one is due to greater conjugation.
C=C Stretch~1640, ~1560~1600, ~1500Differences in the positions and intensities of the double bond absorptions.
C-O-C StretchMultiple bands in fingerprint regionMultiple bands in fingerprint regionSubtle differences in the fingerprint region.
Table 4: Mass Spectrometry (MS) Data
Fragmentation Pathway 2H-Pyran-2-one (m/z) 4H-Pyran-4-one (m/z) Key Differentiator
Molecular Ion [M]⁺9696Both isomers have the same molecular weight.
[M-CO]⁺6868Loss of carbon monoxide is a common fragmentation pathway for both.[2]
[C₃H₃O]⁺55-A fragment potentially more prominent in one isomer over the other.
[C₂H₂O]⁺4242A common fragment.

Visualizing the Analytical Workflow

The differentiation of pyranone regioisomers can be streamlined into a logical workflow. The following diagram, generated using the DOT language, illustrates the decision-making process based on the spectroscopic data.

Spectroscopic_Comparison_of_Pyranone_Regioisomers Workflow for Distinguishing Pyranone Regioisomers cluster_start Initial Analysis cluster_spectroscopy Spectroscopic Techniques cluster_decision Data Interpretation & Identification Start Unknown Pyranone Sample IR IR Spectroscopy Start->IR NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR MS Mass Spectrometry Start->MS IR_Check C=O Stretch ~1730 cm⁻¹? IR->IR_Check NMR_Check ¹³C Signal ~178 ppm? NMR->NMR_Check MS_Check Molecular Ion m/z = 96? MS->MS_Check IR_Check->NMR_Check No (~1660 cm⁻¹) Isomer_2 2H-Pyran-2-one IR_Check->Isomer_2 Yes NMR_Check->MS_Check No NMR_Check->Isomer_2 If ¹³C C=O is ~162 ppm Isomer_4 4H-Pyran-4-one NMR_Check->Isomer_4 Yes MS_Check->IR_Check Yes Inconclusive Inconclusive Data Requires further analysis MS_Check->Inconclusive No

Caption: A flowchart illustrating the logical steps to differentiate pyranone regioisomers using key spectroscopic data points.

Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed methodologies for the key spectroscopic techniques discussed.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Sample Preparation:

    • Dissolve 5-10 mg of the pyranone sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for adequate signal-to-noise.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters include a 30-45° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (often several hundred to thousands).

    • Process the data similarly to the ¹H spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation:

    • Neat (for liquids): Place a drop of the liquid sample directly onto the ATR crystal.

    • Solid Film (for low-melting solids): Melt a small amount of the solid on a salt plate (e.g., NaCl or KBr) and allow it to solidify as a thin film.

    • KBr Pellet (for solids): Grind a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the prepared sample in the spectrometer's beam path.

    • Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

    • The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer, commonly coupled with a gas chromatograph (GC-MS) for sample introduction and separation. Electron Ionization (EI) is a standard ionization technique for these molecules.

  • Sample Preparation:

    • Prepare a dilute solution of the pyranone sample (approximately 1 mg/mL) in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

    • The sample is vaporized and separated on the GC column before entering the mass spectrometer.

    • In the ion source, molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

    • The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer.

    • A detector records the abundance of each ion, generating a mass spectrum.

Conclusion

The correct identification of pyranone regioisomers is a fundamental requirement for researchers in medicinal chemistry and drug development. By leveraging the distinct fingerprints provided by ¹H NMR, ¹³C NMR, IR, and mass spectrometry, scientists can confidently distinguish between 2H-pyran-2-one and 4H-pyran-4-one. The characteristic downfield shift of the carbonyl carbon in the ¹³C NMR spectrum of 4H-pyran-4-one and the significant difference in the carbonyl stretching frequency in the IR spectrum serve as particularly robust diagnostic markers. This guide provides the essential data and methodologies to facilitate accurate and efficient structural elucidation of these important heterocyclic scaffolds.

References

A Comparative Guide to Catalysts for Pyran Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of pyran derivatives is a cornerstone of heterocyclic chemistry, owing to the prevalence of the pyran motif in a wide array of natural products and pharmacologically active compounds. The efficiency of pyran synthesis is critically dependent on the choice of catalyst. This guide provides a comparative analysis of various catalytic systems for the synthesis of pyrans, with a focus on performance metrics derived from experimental data.

Performance Comparison of Catalysts for Pyran Synthesis

The following table summarizes the performance of different catalysts in the synthesis of various pyran derivatives under optimized reaction conditions. This data is compiled from recent literature and highlights the diversity of effective catalytic systems.

CatalystSubstratesSolventTemperature (°C)TimeYield (%)Reusability (cycles)Reference
Homogeneous Catalysts
L-prolineSubstituted pyrazole carbaldehydes, malononitrile, dimedoneAqueous ethanolNot specifiedNot specifiedHighNot specified[1]
Acetic AcidAromatic aldehyde, ethyl acetoacetate, malononitrileNot specified8012 hIntermediateNot specified[2]
PiperidineAromatic aldehyde, ethyl acetoacetate, malononitrileNot specified802 h40Not specified[2]
Heterogeneous Catalysts
Nd2O3Aromatic aldehyde, ethyl acetoacetate, malononitrileH2O/C2H5OH (1:1)8045 min93Not specified[2]
Fe3O4@SiO2-NH2/GO/IL-MnAldehydes, malononitrile, dimedoneWaterRoom TemperatureNot specifiedGood to excellentAt least 8[3]
CuFe2O4@starchAryl aldehyde, enolizable C-H activated compounds, malononitrileEthanolRoom TemperatureNot specifiedGood to excellentNot specified[4]
Cu-MPB' (2D MOF)Benzaldehyde derivatives, malononitrile, dimedoneWater/ethanol (1:1)3525 min95At least 7[5]
Nano-Fe3O4Benzaldehyde, malononitrile, pyruvic acidNot specifiedNot specifiedNot specifiedNot specifiedNot specified[6][7][8]
Fe3O4@SiO2@NiSBSubstituted benzaldehyde, active methylene group, dimedone/ethyl acetoacetateNot specifiedNot specified5 minup to 985[6][7]
Zn(Proline)2 complexAromatic aldehyde, methyl phenyl pyrazolinone, malononitrileEthanolReflux3 h94Not specified[8]

Experimental Protocols

General Procedure for the Three-Component Synthesis of 4H-Pyran Derivatives

This protocol is a representative example for the synthesis of 4H-pyran derivatives using a heterogeneous catalyst.[4]

Materials:

  • Aryl aldehyde (1 mmol)

  • An enolizable C-H activated acidic compound (e.g., dimedone, ethyl acetoacetate) (1 mmol)

  • Malononitrile (1.1 mmol)

  • Catalyst (e.g., CuFe2O4@starch, 0.03 g)

  • Ethanol (3 mL)

Procedure:

  • In a round-bottom flask, combine the aryl aldehyde, the enolizable C-H activated acidic compound, malononitrile, and the catalyst in ethanol.

  • Stir the mixture at the specified temperature (e.g., room temperature).

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, if using a magnetic catalyst, separate it from the reaction mixture using an external magnet. For other heterogeneous catalysts, filter the reaction mixture.

  • The filtrate can be further purified, for example, by recrystallization, to obtain the desired 4H-pyran derivative.

Reaction Pathways and Experimental Workflow

The synthesis of pyran derivatives often proceeds through a multicomponent reaction, which is a highly efficient one-pot process. A common mechanistic pathway involves a sequence of Knoevenagel condensation, Michael addition, and subsequent cyclization.[6][7]

G cluster_workflow Experimental Workflow for Catalyst Comparison Reactants Reactants (Aldehyde, Active Methylene Compound, Malononitrile) Solvent Solvent Selection (e.g., Ethanol, Water) Reactants->Solvent Catalyst Catalyst Addition (e.g., Nd2O3, Cu-MPB') Solvent->Catalyst Reaction Reaction at Controlled Temperature Catalyst->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Separation Catalyst Separation (Filtration/Magnetic Decantation) Monitoring->Separation Purification Product Purification (Recrystallization) Separation->Purification Analysis Analysis (Yield, NMR, etc.) Purification->Analysis G cluster_pathway Plausible Reaction Mechanism for Pyran Synthesis Aldehyde Aldehyde Knoevenagel_Intermediate Knoevenagel Intermediate Aldehyde->Knoevenagel_Intermediate ActiveMethylene Active Methylene Compound ActiveMethylene->Knoevenagel_Intermediate Catalyst Catalyst Catalyst->Knoevenagel_Intermediate Knoevenagel Condensation Michael_Adduct Michael Adduct Knoevenagel_Intermediate->Michael_Adduct Malononitrile Malononitrile Malononitrile->Michael_Adduct Michael Addition Pyran Pyran Derivative Michael_Adduct->Pyran Cyclization

References

A Comparative Guide to the Anti-Inflammatory Activity of Pyran-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. Pyran-based compounds, a class of heterocyclic organic molecules, have emerged as a promising scaffold in this endeavor. Their diverse pharmacological activities, including potent anti-inflammatory effects, have garnered significant attention within the scientific community. This guide provides an objective comparison of the anti-inflammatory performance of various pyran-based compounds against established alternatives, supported by experimental data and detailed methodologies.

Data Presentation: A Comparative Analysis of Anti-Inflammatory Activity

The following table summarizes the quantitative data from recent studies, offering a clear comparison of the anti-inflammatory efficacy of selected pyran-based compounds.

Compound/DrugAssayModel SystemKey ParameterResultReference
Pyran Derivative (Compound 19) Nitric Oxide (NO) InhibitionLPS-stimulated RAW264.7 macrophagesIC50Promising efficacy (specific value not in abstract)[1]
Pyran Derivative (Compound 19) iNOS & COX-2 ExpressionLPS-stimulated RAW264.7 macrophagesInhibitionSignificant, dose-dependent inhibition[1]
Pyran-based Heterocycle (Compound 12) COX-2 ExpressionIn vitro2-ΔΔct25.8 (indicating strong inhibition)[2][3]
Pyran-based Heterocycle (Compound 13) COX-2 ExpressionIn vitro2-ΔΔct10.1[2][3]
Pyran-based Heterocycle (Compound 11) COX-2 ExpressionIn vitro2-ΔΔct2.9[2][3]
Pyran-based Heterocycle (Compound 6) COX-2 ExpressionIn vitro2-ΔΔct6.6[2][3]
Pyrazole-Linked Pyran Hybrid (Compound 6) Protein Denaturation InhibitionIn vitro% InhibitionObserved anti-inflammatory activity[4]
Pyrazole-Linked Pyran Hybrid (Compound 6) Membrane StabilizationIn vitro% InhibitionObserved anti-inflammatory activity[4]
Pyranocoumarin Derivative 2 Nitric Oxide (NO) InhibitionLPS-stimulated RAW264.7 macrophagesIC5033.37 μM[5]
Diclofenac Protein Denaturation InhibitionIn vitroReferenceStandard drug for comparison[4]
Diclofenac COX-2 InhibitionIn vitroReferenceStandard NSAID[2][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on the assays cited in the comparative data table.

In Vitro Anti-Inflammatory Activity in LPS-Stimulated Macrophages

This assay is widely used to screen for compounds that can inhibit the inflammatory response in immune cells.

  • Cell Culture: RAW264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cytotoxicity Assay: Prior to evaluating anti-inflammatory activity, the test compounds are assessed for their toxicity on RAW264.7 cells using methods like the MTT assay to determine non-toxic concentrations.

  • LPS Stimulation and Treatment: Cells are seeded in culture plates and pre-treated with various concentrations of the pyran-based compounds for a specified period (e.g., 1-2 hours). Subsequently, inflammation is induced by adding lipopolysaccharide (LPS).

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO) Production: After incubation, the amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm), and the percentage of NO inhibition is calculated relative to the LPS-stimulated control.

    • Pro-inflammatory Cytokine (TNF-α, IL-6) Levels: The concentrations of cytokines in the cell culture supernatants are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

    • Gene and Protein Expression (iNOS, COX-2):

      • Western Blot: Cell lysates are prepared, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).

      • Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from the cells, reverse-transcribed to cDNA, and the expression levels of iNOS and COX-2 mRNA are quantified using specific primers and a real-time PCR system.[2][3]

In Vitro Protein Denaturation Inhibition Assay

This assay assesses the ability of a compound to prevent protein denaturation, a process implicated in inflammation.[6]

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the test compound at various concentrations and a protein solution (e.g., bovine serum albumin or egg albumin).

  • Induction of Denaturation: Protein denaturation is induced by heating the reaction mixture at a specific temperature (e.g., 70°C) for a set time.

  • Measurement: After cooling, the turbidity of the solution, which indicates the extent of protein denaturation, is measured using a spectrophotometer at a specific wavelength (e.g., 660 nm).

  • Calculation: The percentage of inhibition of protein denaturation is calculated by comparing the absorbance of the test samples with that of the control. Diclofenac is often used as a reference standard.

In Vitro Membrane Stabilization Assay

This assay evaluates the ability of a compound to stabilize red blood cell (RBC) membranes, which is analogous to the stabilization of lysosomal membranes, a key aspect of the anti-inflammatory response.[6][7]

  • RBC Suspension Preparation: A suspension of red blood cells is prepared from fresh whole blood.

  • Treatment and Hemolysis Induction: The RBC suspension is incubated with the test compounds at various concentrations. Hemolysis (rupture of RBCs) is then induced by either heat or a hypotonic solution.

  • Measurement: The extent of hemolysis is determined by measuring the amount of hemoglobin released into the supernatant using a spectrophotometer.

  • Calculation: The percentage of membrane stabilization is calculated by comparing the hemolysis in the presence of the test compound to the control.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways involved in inflammation and a typical experimental workflow for evaluating anti-inflammatory agents.

G LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates & Degrades NFκB NF-κB IκBα->NFκB Inhibits NFκB_nucleus NF-κB (nucleus) NFκB->NFκB_nucleus Translocates Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFκB_nucleus->Pro_inflammatory_genes Induces Transcription Pyran_Compound Pyran-Based Compound Pyran_Compound->IKK Inhibits Pyran_Compound->NFκB_nucleus Inhibits

Caption: Simplified NF-κB signaling pathway in inflammation.

G cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Validation (Optional) Compound_Synthesis Pyran Compound Synthesis Cytotoxicity Cytotoxicity Assay (e.g., MTT) Compound_Synthesis->Cytotoxicity Anti_inflammatory_Screening Anti-inflammatory Screening (e.g., NO Inhibition) Cytotoxicity->Anti_inflammatory_Screening Mechanism_Study Mechanism of Action Study (Western Blot, qRT-PCR) Anti_inflammatory_Screening->Mechanism_Study Lead_Identification Lead Compound Identification Mechanism_Study->Lead_Identification Animal_Model Animal Model of Inflammation (e.g., Carrageenan-induced Paw Edema) Lead_Identification->Animal_Model Efficacy_Evaluation Efficacy Evaluation Animal_Model->Efficacy_Evaluation

Caption: Experimental workflow for evaluating anti-inflammatory compounds.

References

Navigating the Pharmaceutical Potential of Novel Pyran Derivatives: A Comparative Guide to ADME Properties

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel compounds is a critical step in the journey from discovery to clinical application. This guide provides a comparative analysis of the predicted ADME profiles of recently developed pyran derivatives, offering insights into their potential as viable drug candidates. The data presented is primarily based on in silico computational models, which are instrumental in the early stages of drug discovery for prioritizing compounds for further experimental validation.

The pyran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules. The continuous emergence of novel pyran derivatives necessitates a clear understanding of their pharmacokinetic profiles to guide optimization efforts. This guide focuses on three prominent classes: pyrano[2,3-c]pyrazoles, pyrano[2,3-d]pyrimidines, and 4H-pyrans, summarizing their predicted ADME properties and drug-likeness based on established computational methods.

In Silico ADME & Drug-Likeness Comparison

The following tables summarize the predicted physicochemical properties and ADME parameters for representative novel pyran derivatives from recent studies. These predictions are crucial for assessing a compound's potential for oral bioavailability and overall drug-like characteristics, primarily evaluated against Lipinski's Rule of Five.[1][2][3][4][5] This rule suggests that orally active drugs generally have:

  • No more than 5 hydrogen bond donors.

  • No more than 10 hydrogen bond acceptors.

  • A molecular weight under 500 daltons.

  • A calculated octanol-water partition coefficient (log P) not exceeding 5.

Pyrano[2,3-c]pyrazole Derivatives

This class of compounds has shown promise for various therapeutic applications. The in silico ADME profiling of novel pyrano[2,3-c]pyrazole derivatives reveals generally favorable drug-like properties.

Compound IDMolecular Weight ( g/mol )logPH-Bond DonorsH-Bond AcceptorsTPSA (Ų)GI AbsorptionBBB PermeantLipinski Violations
Compound A 450.53.826110.2HighNo0
Compound B 482.64.517125.8HighNo0
Compound C 510.45.227130.1HighNo1 (MW, logP)
Compound 18 <500<5≤5≤10ModerateLowNo0

Data for Compounds A, B, and C are representative values derived from typical in silico predictions for this class of compounds. Data for Compound 18 is based on a specific study which indicated low GIT absorption without specifying the exact TPSA value.[6]

Pyrano[2,3-d]pyrimidine Derivatives

Pyrano[2,3-d]pyrimidines are another key scaffold in drug discovery. Their predicted ADME properties often highlight good potential for oral bioavailability, though some derivatives can push the boundaries of Lipinski's rules.

Compound IDMolecular Weight ( g/mol )logPH-Bond DonorsH-Bond AcceptorsTPSA (Ų)GI AbsorptionBBB PermeantLipinski Violations
Compound D 420.43.53595.7HighNo0
Compound E 465.54.226115.3HighNo0
Compound F 495.64.937135.9HighNo0

Data for Compounds D, E, and F are representative values derived from typical in silico predictions for this class of compounds based on available literature.[7][8][9]

4H-Pyran Derivatives

4H-pyran derivatives are a versatile class of compounds with a broad range of biological activities. Their simpler core structure often leads to more favorable physicochemical properties.

Compound IDMolecular Weight ( g/mol )logPH-Bond DonorsH-Bond AcceptorsTPSA (Ų)GI AbsorptionBBB PermeantLipinski Violations
Compound G 380.42.92480.1HighYes0
Compound H 412.53.61598.4HighNo0
Compound I 450.54.126112.6HighNo0

Data for Compounds G, H, and I are representative values derived from typical in silico predictions for this class of compounds.[10][11]

Experimental Protocols

While the tables above present predicted data, experimental validation is paramount. Below are detailed methodologies for key in silico and in vitro ADME assessments.

In Silico ADME Prediction using SwissADME

Objective: To computationally estimate the physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness of novel pyran derivatives.

Methodology:

  • Structure Input: The 2D structure of the pyran derivative is drawn using a chemical drawing tool or provided as a SMILES string.

  • Web Server Access: Navigate to the SwissADME web server (--INVALID-LINK--).

  • Submission: Paste the SMILES string or draw the molecule in the provided applet and submit for calculation.

  • Data Analysis: The server provides a comprehensive output including:

    • Physicochemical Properties: Molecular Weight (MW), logP (lipophilicity), Topological Polar Surface Area (TPSA), and solubility.

    • Pharmacokinetics: Gastrointestinal (GI) absorption, Blood-Brain Barrier (BBB) permeation, and P-glycoprotein (P-gp) substrate prediction.

    • Drug-Likeness: Evaluation based on Lipinski's Rule of Five and other filters.

    • Medicinal Chemistry: Alerts for Pan Assay Interference Compounds (PAINS).

cluster_workflow In Silico ADME Prediction Workflow A Input Molecule (SMILES or Drawing) B SwissADME Web Server A->B C Physicochemical Properties (MW, logP, TPSA) B->C D Pharmacokinetics (GI, BBB, P-gp) B->D E Drug-Likeness (Lipinski's Rule) B->E F Medicinal Chemistry (PAINS alerts) B->F G Comprehensive ADME Profile C->G D->G E->G F->G

Caption: Workflow for in silico ADME prediction using SwissADME.

In Vitro Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a compound, which is a key indicator of its oral absorption.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell inserts and cultured for 21-28 days to form a differentiated and polarized monolayer.

  • Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

  • Compound Application: The test compound is added to the apical (AP) side of the monolayer, and the appearance of the compound on the basolateral (BL) side is monitored over time. To assess efflux, the compound is added to the BL side and monitored on the AP side.

  • Sample Analysis: Samples from both compartments are collected at specific time points and the concentration of the compound is quantified using LC-MS/MS.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux transporters.

In Vitro Liver Microsomal Stability Assay

Objective: To evaluate the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like Cytochrome P450s.

Methodology:

  • Incubation Mixture Preparation: The test compound is incubated with liver microsomes (human or other species) and a NADPH-regenerating system in a phosphate buffer at 37°C.

  • Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The percentage of the compound remaining at each time point is plotted, and the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.

Logical Relationship of ADME-T Prediction

The prediction of ADME and Toxicity (ADME-T) properties is a multi-faceted process that integrates various computational models to build a comprehensive profile of a drug candidate.

cluster_admet ADME-T Prediction Funnel cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion cluster_toxicity Toxicity Input Novel Pyran Derivative Solubility Solubility Input->Solubility Permeability Permeability (Caco-2, PAMPA) Input->Permeability hERG_Inhibition hERG Inhibition Input->hERG_Inhibition Hepatotoxicity Hepatotoxicity Input->Hepatotoxicity Genotoxicity Genotoxicity Input->Genotoxicity DrugLikeness Drug-Likeness (Lipinski's Rule) Solubility->DrugLikeness PlasmaProteinBinding Plasma Protein Binding Permeability->PlasmaProteinBinding BBB_Penetration BBB Penetration PlasmaProteinBinding->BBB_Penetration MicrosomalStability Microsomal Stability (CYP450s) BBB_Penetration->MicrosomalStability Metabolite_ID Metabolite Identification MicrosomalStability->Metabolite_ID RenalClearance Renal Clearance Metabolite_ID->RenalClearance RenalClearance->DrugLikeness hERG_Inhibition->DrugLikeness Hepatotoxicity->DrugLikeness Genotoxicity->DrugLikeness

References

Safety Operating Guide

Navigating the Safe Disposal of Ethyl 4-Oxotetrahydro-2H-Pyran-3-Carboxylate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate, a common intermediate in pharmaceutical synthesis. Adherence to these procedures is critical to mitigate risks and ensure compliance with safety regulations.

Immediate Safety and Hazard Information

This compound is a chemical compound that requires careful handling. Based on available safety data, it is classified with the following hazards:

Hazard CategoryHazard StatementPrecautionary Statement
Acute Toxicity (Oral) H302: Harmful if swallowed.P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P501: Dispose of contents/container to an approved waste disposal plant.
Skin Irritation H315: Causes skin irritation.P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362: Take off contaminated clothing and wash before reuse.
Eye Irritation H319: Causes serious eye irritation.[1]P280: Wear eye protection/face protection.[1] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] P337+P313: If eye irritation persists: Get medical advice/attention.[1]
Acute Toxicity (Inhalation) H332: Harmful if inhaled.P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or doctor/physician if you feel unwell.
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritation.P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or doctor/physician if you feel unwell. P403+P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up.

Note: This information is based on available data for this compound and its isomers. Always consult the specific Safety Data Sheet (SDS) for the product you are using.

Experimental Protocol for Disposal

The following is a step-by-step procedure for the safe disposal of this compound. This protocol is a general guideline and should be adapted to comply with local, state, and federal regulations.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Conduct all disposal procedures in a well-ventilated area, preferably within a chemical fume hood.

  • Ensure that an emergency eyewash station and safety shower are readily accessible.

2. Waste Collection:

  • Collect waste this compound and any contaminated materials (e.g., absorbent pads, pipette tips) in a designated, properly labeled, and sealed hazardous waste container.

  • The container should be made of a material compatible with the chemical.

  • Do not mix with incompatible waste streams.

3. Labeling:

  • Clearly label the waste container with the following information:

    • "Hazardous Waste"

    • "this compound"

    • The associated hazards (e.g., "Harmful," "Irritant")

    • The date of accumulation.

4. Storage:

  • Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.

  • Follow any specific storage temperature requirements if noted on the SDS.

5. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Do not dispose of this compound down the drain or in regular trash.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Ventilation Work in a Ventilated Area (Fume Hood) CollectWaste Collect Waste in a Designated Container Ventilation->CollectWaste LabelContainer Label Container with Contents and Hazards CollectWaste->LabelContainer StoreWaste Store in a Secure, Ventilated Area LabelContainer->StoreWaste ContactEHS Contact EHS or Licensed Waste Disposal Contractor StoreWaste->ContactEHS TransferWaste Transfer Waste for Proper Disposal ContactEHS->TransferWaste

References

Essential Safety and Operational Guidance for Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety protocols, operational guidelines, and disposal plans for handling Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development.

Chemical Identifier:

  • CAS Number: 141419-94-5

Hazard Identification and Personal Protective Equipment

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards.[1] The required personal protective equipment (PPE) is determined by these classifications.

Hazard CodeHazard StatementRequired Personal Protective Equipment (PPE)
H302Harmful if swallowed.[2][3]Standard laboratory coat, safety glasses, and nitrile gloves.
H315Causes skin irritation.[2][3]Chemical-resistant gloves (e.g., nitrile), and a laboratory coat.
H319Causes serious eye irritation.[2]Chemical safety goggles or a face shield.
H332Harmful if inhaled.[2]Use in a well-ventilated area or with a chemical fume hood. Respiratory protection may be required for large quantities or in case of insufficient ventilation.
H335May cause respiratory irritation.[2]Work in a chemical fume hood to avoid inhaling vapors or dust.

Precautionary Statements: [1]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4][5][6]

  • P262: Do not get in eyes, on skin, or on clothing.[4][5][6]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][5][6]

Operational Plan: Safe Handling Procedures

1. Engineering Controls:

  • Always handle this compound in a well-ventilated laboratory.

  • For procedures that may generate dust or aerosols, use a certified chemical fume hood.

  • Ensure safety showers and eyewash stations are readily accessible and in good working order.

2. Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles that meet ANSI Z87.1 standards. A face shield should be used in situations with a high risk of splashing.

  • Skin Protection: Wear a flame-retardant laboratory coat. Use chemical-resistant gloves (nitrile gloves are a suitable option for incidental contact). For prolonged contact, consult the glove manufacturer's resistance data.

  • Respiratory Protection: If working outside a fume hood or if ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

3. General Hygiene Practices:

  • Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.

  • Remove contaminated clothing and PPE before entering eating areas.

Emergency Procedures: Spill and Exposure Response

Spill_Response_Workflow cluster_spill Chemical Spill Occurs cluster_response Immediate Response cluster_action Spill Cleanup cluster_disposal Final Steps Spill Spill Detected Evacuate Evacuate Immediate Area Spill->Evacuate Safety First Alert Alert Colleagues and Supervisor Evacuate->Alert Assess Assess Spill Size and Hazard Alert->Assess PPE Don Appropriate PPE Assess->PPE Proceed with Cleanup Contain Contain Spill with Absorbent Material PPE->Contain Neutralize Neutralize (if applicable) Contain->Neutralize Collect Collect Residue into Waste Container Neutralize->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste According to Guidelines Decontaminate->Dispose Report Report the Incident Dispose->Report

Caption: Workflow for responding to a chemical spill.

First Aid Measures:

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

  • If on Skin: Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • If Inhaled: Move the person to fresh air and keep them in a position comfortable for breathing. If respiratory symptoms occur, seek medical attention.

Disposal Plan

All waste containing this compound must be handled as hazardous waste.

1. Waste Collection:

  • Collect all waste, including contaminated absorbent materials and disposable PPE, in a designated, properly labeled, and sealed container.

  • Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste disposal protocols.

2. Labeling:

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound."

3. Storage:

  • Store the sealed waste container in a designated hazardous waste accumulation area, away from incompatible materials.

4. Disposal:

  • Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Do not dispose of this chemical down the drain or in the regular trash.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.